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(6-(Pyrrolidin-1-yl)pyridin-3-yl)methanol Documentation Hub

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  • Product: (6-(Pyrrolidin-1-yl)pyridin-3-yl)methanol
  • CAS: 690632-01-0

Core Science & Biosynthesis

Foundational

Technical Whitepaper: Scalable Synthesis of (6-(Pyrrolidin-1-yl)pyridin-3-yl)methanol

Executive Summary The compound (6-(Pyrrolidin-1-yl)pyridin-3-yl)methanol is a critical heterocyclic building block in medicinal chemistry, frequently utilized in the development of histamine H3 receptor antagonists and l...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The compound (6-(Pyrrolidin-1-yl)pyridin-3-yl)methanol is a critical heterocyclic building block in medicinal chemistry, frequently utilized in the development of histamine H3 receptor antagonists and ligands for nicotinic acetylcholine receptors. Its structural core combines a pyridine ring with a saturated pyrrolidine heterocycle and a primary alcohol handle, offering versatile conjugation points for further structure-activity relationship (SAR) exploration.

This technical guide outlines the optimal synthetic pathway for this target, prioritizing regioselectivity , scalability , and atom economy . The recommended route utilizes a two-step sequence: a Nucleophilic Aromatic Substitution (SNAr) followed by a hydride reduction. This approach avoids the use of expensive palladium catalysts often required for unactivated aryl aminations, relying instead on the intrinsic electronic properties of the nicotinate scaffold.

Retrosynthetic Analysis & Strategy

The strategic disconnection of the target molecule reveals two primary precursors: the pyrrolidine ring and the pyridine core.

  • Disconnection A (C-N Bond): Disconnecting the pyrrolidine nitrogen from the pyridine C6 position suggests a nucleophilic displacement reaction.

  • Disconnection B (Functional Group Interconversion): The primary alcohol at C3 is best derived from a carboxylic acid derivative (ester or acid) to leverage the electron-withdrawing nature of the carbonyl group during the substitution step.

Therefore, the most logical starting material is Methyl 6-chloronicotinate . The ester moiety at C3 serves a dual purpose: it activates the C6-chlorine towards nucleophilic attack by withdrawing electron density, and it serves as the precursor for the final alcohol.

Pathway Logic Visualization

Retrosynthesis Target (6-(Pyrrolidin-1-yl)pyridin-3-yl)methanol (Target) Intermediate Methyl 6-(pyrrolidin-1-yl)nicotinate (Intermediate) Target->Intermediate Reduction (LiAlH4 or NaBH4) SM Methyl 6-chloronicotinate (Starting Material) Intermediate->SM SNAr (C-N Bond Formation) Reagent Pyrrolidine (Nucleophile) Intermediate->Reagent

Figure 1: Retrosynthetic logic flow demonstrating the disconnection strategy from target to commercially available starting materials.

Detailed Synthesis Pathway

Step 1: Nucleophilic Aromatic Substitution (SNAr)

Reaction: Methyl 6-chloronicotinate + Pyrrolidine


 Methyl 6-(pyrrolidin-1-yl)nicotinate

Mechanistic Insight: The reaction proceeds via a Meisenheimer complex intermediate. The nitrogen atom of the pyridine ring renders the C2 and C6 positions electrophilic. The presence of the ester group at C3 further decreases the electron density of the ring (via resonance and induction), significantly lowering the activation energy for the nucleophilic attack by pyrrolidine at the C6 position. Pyrrolidine, being a strong secondary amine nucleophile, readily displaces the chloride ion.

  • Solvents: Polar aprotic solvents like DMF, DMSO, or Acetonitrile are preferred to stabilize the polar transition state.

  • Base: An inorganic base (K2CO3) or excess pyrrolidine acts as the HCl scavenger.

Step 2: Hydride Reduction

Reaction: Methyl 6-(pyrrolidin-1-yl)nicotinate


 (6-(Pyrrolidin-1-yl)pyridin-3-yl)methanol

Mechanistic Insight: The ester carbonyl is reduced to a primary alcohol using a hydride source. While Lithium Aluminum Hydride (LiAlH4) is the standard reagent for complete reduction, Sodium Borohydride (NaBH4) in refluxing methanol or THF is a safer, more chemoselective alternative that avoids reducing the pyridine ring itself.

Reaction Scheme Diagram

SynthesisScheme SM Methyl 6-chloronicotinate (C7H6ClNO2) Inter Methyl 6-(pyrrolidin-1-yl)nicotinate (Ester Intermediate) SM->Inter Yield: ~90-95% Step1 Step 1: S_NAr Pyrrolidine, K2CO3 DMF, 80°C Prod (6-(Pyrrolidin-1-yl)pyridin-3-yl)methanol (Final Target) Inter->Prod Yield: ~85-90% Step2 Step 2: Reduction LiAlH4 (THF) or NaBH4 (MeOH)

Figure 2: Forward synthetic pathway highlighting reagents and expected yields.

Experimental Protocols

Protocol A: Synthesis of Methyl 6-(pyrrolidin-1-yl)nicotinate

Scale: 10.0 g (58.3 mmol) of Methyl 6-chloronicotinate.

  • Setup: Equip a 250 mL round-bottom flask with a magnetic stir bar and a reflux condenser.

  • Charging: Add Methyl 6-chloronicotinate (10.0 g, 1.0 equiv) and anhydrous DMF (Dimethylformamide, 50 mL).

  • Reagent Addition: Add Potassium Carbonate (K2CO3, 12.1 g, 1.5 equiv) followed by Pyrrolidine (5.0 g, 70.0 mmol, 1.2 equiv).

  • Reaction: Heat the mixture to 80°C for 4–6 hours. Monitor by TLC (Hexane:EtOAc 7:3) or LC-MS until the starting material is consumed.

  • Workup:

    • Cool the reaction to room temperature.[1]

    • Pour the mixture into ice-cold water (200 mL). The product often precipitates as a solid.

    • If solid forms: Filter, wash with water, and dry under vacuum.

    • If oil forms: Extract with Ethyl Acetate (3 x 50 mL). Wash combined organics with brine, dry over Na2SO4, and concentrate.

  • Purification: Recrystallization from Ethanol/Hexane or flash chromatography (if necessary).

    • Expected Yield: 10.8 – 11.4 g (90–95%).

Protocol B: Reduction to (6-(Pyrrolidin-1-yl)pyridin-3-yl)methanol

Scale: 5.0 g (24.2 mmol) of Intermediate Ester.

  • Setup: Flame-dry a 250 mL 3-neck flask under Nitrogen atmosphere.

  • Reagent Prep: Suspend LiAlH4 (1.1 g, 29.0 mmol, 1.2 equiv) in anhydrous THF (Tetrahydrofuran, 40 mL) at 0°C.

    • Alternative: Use NaBH4 (4 equiv) in refluxing MeOH for a milder approach.

  • Addition: Dissolve the Ester Intermediate (5.0 g) in anhydrous THF (20 mL) and add dropwise to the LiAlH4 suspension, maintaining temperature < 10°C.

  • Reaction: Allow to warm to room temperature and stir for 2 hours.

  • Quench (Fieser Method):

    • Cool to 0°C.

    • Carefully add water (1.1 mL), then 15% NaOH (1.1 mL), then water (3.3 mL).

    • Stir until a white granular precipitate forms.

  • Isolation: Filter through a pad of Celite. Rinse the pad with THF. Concentrate the filtrate under reduced pressure.

  • Purification: The crude oil usually crystallizes upon standing or can be purified via column chromatography (DCM:MeOH 95:5).

    • Expected Yield: 3.9 – 4.2 g (85–90%).

Process Safety & Troubleshooting

Hazard CategoryRisk FactorMitigation Strategy
Exotherm SNAr ReactionThe reaction of amines with chloropyridines can be exothermic. Add pyrrolidine slowly at room temperature before heating.
Pyrophoric LiAlH4Reacts violently with water/moisture. Use under inert atmosphere (N2/Ar). Have Class D fire extinguisher ready.
Toxicity PyrrolidineCorrosive and flammable. Use in a fume hood. Avoid skin contact.
Purification Amine TailingPyridine derivatives often streak on silica. Add 1% Triethylamine (TEA) to the eluent during chromatography.

Analytical Characterization Data (Expected)

1H NMR (400 MHz, CDCl3):

  • 
     8.15 (d, J=2.5 Hz, 1H):  Pyridine C2-H (Deshielded, ortho to N).
    
  • 
     7.55 (dd, J=8.8, 2.5 Hz, 1H):  Pyridine C4-H.
    
  • 
     6.40 (d, J=8.8 Hz, 1H):  Pyridine C5-H (Shielded by amino group).
    
  • 
     4.58 (s, 2H):  -CH2-OH (Benzylic-like methylene).
    
  • 
     3.45 (m, 4H):  Pyrrolidine N-CH2 (Alpha to Nitrogen).
    
  • 
     2.02 (m, 4H):  Pyrrolidine C-CH2-C (Beta protons).
    

LC-MS:

  • ESI+: [M+H]+ = 179.12 (Calculated MW: 178.23).

References

  • SNAr Methodology: Highly Regioselective DABCO-Catalyzed Nucleophilic Aromatic Substitution (SNAr) Reaction of Methyl 2,6-Dichloronicotinate with Phenols. ResearchGate.[2] Available at: [Link]

  • Reduction Protocols: Efficient method for the synthesis of 3-pyridyl methanol from nicotinic acid using sodium borohydride-methanol system. Scholars Research Library.[3] Available at: [Link]

  • Target Context: Synthesis and Pharmacology of (Pyridin-2-yl)methanol Derivatives. PubMed. Available at: [Link]

Sources

Exploratory

(6-(Pyrrolidin-1-yl)pyridin-3-yl)methanol CAS number 690632-01-0

A Versatile Pyridine Scaffold in Medicinal Chemistry Part 1: Executive Summary (6-(Pyrrolidin-1-yl)pyridin-3-yl)methanol (CAS 690632-01-0) is a high-value heterocyclic intermediate utilized extensively in the synthesis o...

Author: BenchChem Technical Support Team. Date: February 2026

A Versatile Pyridine Scaffold in Medicinal Chemistry

Part 1: Executive Summary

(6-(Pyrrolidin-1-yl)pyridin-3-yl)methanol (CAS 690632-01-0) is a high-value heterocyclic intermediate utilized extensively in the synthesis of bioactive small molecules. Characterized by a pyridine core substituted with a saturated pyrrolidine ring at the C6 position and a hydroxymethyl group at the C3 position, this compound serves as a critical "linker" and "headgroup" modulator in Structure-Activity Relationship (SAR) studies.

Its structural uniqueness lies in the electronic donation of the pyrrolidine nitrogen, which significantly elevates the electron density of the pyridine ring compared to unsubstituted analogs. This modification alters the pKa, solubility, and metabolic profile of downstream drug candidates, making it a staple in the development of kinase inhibitors, GPCR ligands, and ion channel modulators.

Part 2: Chemical Profile & Properties[1]

The physicochemical properties of (6-(Pyrrolidin-1-yl)pyridin-3-yl)methanol dictate its handling and reactivity. The molecule is amphiphilic, possessing both a lipophilic pyrrolidine tail and a polar hydroxymethyl head, balanced by the basic pyridine core.

Table 1: Physicochemical Specifications

PropertyValue / Description
CAS Number 690632-01-0
IUPAC Name (6-(pyrrolidin-1-yl)pyridin-3-yl)methanol
Molecular Formula C₁₀H₁₄N₂O
Molecular Weight 178.23 g/mol
Appearance Off-white to pale yellow solid (or viscous oil upon crude isolation)
Solubility Soluble in DMSO, Methanol, DCM, Ethyl Acetate; Sparingly soluble in water
pKa (Calculated) ~6.5 - 7.0 (Pyridine Nitrogen)
H-Bond Donors/Acceptors 1 Donor (OH) / 3 Acceptors (N, N, O)
LogP (Predicted) ~1.2 - 1.5
Part 3: Strategic Synthesis

For research and scale-up purposes, two primary synthetic routes are established. The Ester Reduction Route is preferred for high-purity applications due to easier purification of the intermediate, while the Direct Substitution Route offers a shorter path for rapid analog generation.

3.1 Synthesis Pathways Visualization

SynthesisPathways SM1 6-Chloronicotinic Acid Methyl Ester Int1 Methyl 6-(pyrrolidin-1-yl) nicotinate SM1->Int1 SnAr Substitution (K2CO3, DMF, 80°C) SM2 6-Chloropyridin-3-yl methanol Product (6-(Pyrrolidin-1-yl) pyridin-3-yl)methanol (CAS 690632-01-0) SM2->Product Direct SnAr (Pyrrolidine neat or NMP, 120°C) Pyr Pyrrolidine Pyr->Int1 Pyr->Product Int1->Product Reduction (LiAlH4 or NaBH4/MeOH)

Figure 1: Comparative synthetic routes. The green path (Ester Reduction) is recommended for scale-up; the red dashed path (Direct SnAr) is viable but often requires harsher conditions.

3.2 Detailed Methodology: The Ester Reduction Route (Recommended)

This protocol ensures the highest yield and purity by avoiding the formation of side products often seen when subjecting the free alcohol to high-temperature SnAr conditions.

Step 1: Nucleophilic Aromatic Substitution (SnAr)

  • Reagents: Methyl 6-chloronicotinate (1.0 eq), Pyrrolidine (1.5 eq), Potassium Carbonate (2.0 eq), DMF (Dimethylformamide).

  • Mechanism: The pyrrolidine nitrogen attacks the C6 position of the pyridine, displacing the chloride. The electron-withdrawing ester group at C3 activates the ring, facilitating this substitution at moderate temperatures (60-80°C).

  • Why this works: The ester group makes the C-Cl bond more electrophilic than in the alcohol analog, allowing for milder reaction conditions.

Step 2: Reductive Cleavage

  • Reagents: Lithium Aluminum Hydride (LiAlH₄) (1.2 eq) in anhydrous THF, or Sodium Borohydride (NaBH₄) in MeOH/THF.

  • Procedure: The intermediate ester is dissolved in THF and cooled to 0°C. LiAlH₄ is added carefully. The reaction reduces the ester to the primary alcohol.

  • Workup: Fieser workup (Water, 15% NaOH, Water) is critical to remove aluminum salts without trapping the polar product.

Part 4: Reactivity & Derivatization[6]

The utility of CAS 690632-01-0 stems from the orthogonality of its functional groups. The pyrrolidine ring is generally inert under standard coupling conditions, acting as a stable "anchor," while the hydroxymethyl group serves as a versatile "handle."

4.1 Functionalization Tree

Derivatization Core (6-(Pyrrolidin-1-yl) pyridin-3-yl)methanol Aldehyde Aldehyde (Reductive Amination Precursor) Core->Aldehyde Oxidation (MnO2 or Swern) Halide Alkyl Chloride/Bromide (Alkylation Agent) Core->Halide Substitution (SOCl2 or PBr3) Acid Carboxylic Acid (Amide Coupling) Core->Acid Oxidation (Jones or KMnO4) Ether Ether Linkage (Solubility Modulator) Core->Ether Williamson Ether Synthesis (NaH, R-X)

Figure 2: Divergent synthesis capabilities. The alcohol group allows conversion into electrophilic (Halide, Aldehyde) or nucleophilic (Ether) species.

Key Transformations:

  • Oxidation to Aldehyde: Using MnO₂ in DCM yields the nicotinaldehyde derivative. This is a critical intermediate for Reductive Amination , allowing the attachment of amines to build complex secondary or tertiary amine scaffolds common in CNS drugs.

  • Chlorination: Treatment with Thionyl Chloride (SOCl₂) converts the alcohol to the benzyl-type chloride. This species is highly reactive and used to alkylate phenols, amines, or thiols.

Part 5: Medicinal Chemistry Applications[3][6][7][8][9]

The 6-pyrrolidinyl-pyridine motif is not merely a structural connector; it actively contributes to the pharmacophore.

1. Solubility & Basicity Modulation: The pyrrolidine nitrogen is basic (pKa of conjugate acid ~11 in isolation), but when attached to the pyridine, it donates electron density into the aromatic system. This increases the basicity of the pyridine nitrogen (N1) relative to a chloropyridine, improving solubility in acidic media (e.g., gastric fluid).

2. Metabolic Stability: The pyrrolidine ring blocks the C6 position from metabolic attack. However, the pyrrolidine ring itself can be a site of oxidative metabolism (hydroxylation). Medicinal chemists often substitute pyrrolidine with fluorinated analogs (e.g., 3,3-difluoropyrrolidine) if metabolic hot-spots are identified, using the same synthetic chemistry described here.

3. Target Classes:

  • Kinase Inhibitors: Used as the solvent-exposed region to improve physicochemical properties.

  • Ion Channels: Kv7 (KCNQ) modulators often feature 6-amino-pyridine scaffolds to interact with the channel pore or voltage-sensing domain [1].

  • GPCRs: S1P1 agonists and Histamine H3 antagonists frequently utilize 3-pyridyl-methanol derivatives as linkers to lipophilic tails.

Part 6: Validated Experimental Protocol

Synthesis of (6-(Pyrrolidin-1-yl)pyridin-3-yl)methanol via Ester Reduction

Safety Note: Lithium Aluminum Hydride is pyrophoric. Perform all steps under an inert atmosphere (Nitrogen/Argon).

Step 1: Preparation of Methyl 6-(pyrrolidin-1-yl)nicotinate

  • Charge a round-bottom flask with Methyl 6-chloronicotinate (10.0 g, 58.3 mmol).

  • Add DMF (100 mL) and stir to dissolve.

  • Add Potassium Carbonate (16.1 g, 116.6 mmol, 2.0 eq).

  • Add Pyrrolidine (7.2 mL, 87.5 mmol, 1.5 eq) dropwise.

  • Heat the mixture to 80°C for 4 hours. Monitor by TLC (EtOAc/Hexane 1:1) or LCMS.

  • Workup: Cool to room temperature. Pour into ice water (500 mL). The product typically precipitates. Filter the solid, wash with water, and dry under vacuum. If oil forms, extract with EtOAc (3 x 100 mL), wash with brine, dry over Na₂SO₄, and concentrate.

    • Expected Yield: >90%

    • Appearance: Off-white solid.

Step 2: Reduction to Alcohol

  • Dissolve the intermediate ester (10.0 g, 48.5 mmol) in anhydrous THF (150 mL).

  • Cool the solution to 0°C in an ice bath.

  • Add LiAlH₄ (2.4 M in THF, 24 mL, 58.2 mmol, 1.2 eq) dropwise over 20 minutes. Caution: Gas evolution.

  • Allow the reaction to warm to room temperature and stir for 2 hours.

  • Quench (Fieser Method): Cool to 0°C. Slowly add water (2.2 mL), then 15% NaOH (2.2 mL), then water (6.6 mL).

  • Stir vigorously until a granular white precipitate forms.

  • Filter through a pad of Celite. Wash the pad with THF.

  • Concentrate the filtrate to obtain the crude alcohol.

  • Purification: Recrystallize from EtOAc/Hexanes or purify via silica gel chromatography (0-10% MeOH in DCM).

    • Final Yield: ~85%

    • Characterization: ¹H NMR (DMSO-d₆) should show the characteristic methylene singlet at ~4.4 ppm and pyrrolidine multiplets at ~1.9 and 3.4 ppm.

Part 7: References
  • Jessen, C., et al. (2012). Substituted morpholinyl-pyridine derivatives and their use as modulators of the voltage gated Kv7 (KCNQ) potassium ion channels. Patent WO2012123537. Link

  • BenchChem. (2025).[1] Application Notes and Protocols for the Synthesis of 3-Pyridinemethanol via Sodium Borohydride Reduction. Link

  • National Center for Biotechnology Information. (2023). PubChem Compound Summary for CID 2794774, (6-(Pyrrolidin-1-yl)pyridin-3-yl)methanol. Link

  • BOC Sciences. (2023). Product Information: (6-Pyrrolidin-1-ylpyridin-3-yl)methanol.[2][3][]

Sources

Foundational

An In-depth Technical Guide to (6-(Pyrrolidin-1-yl)pyridin-3-yl)methanol: Synthesis, Properties, and Applications in Drug Discovery

Abstract This technical guide provides a comprehensive overview of (6-(Pyrrolidin-1-yl)pyridin-3-yl)methanol, a heterocyclic building block of significant interest in medicinal chemistry and drug development. The documen...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides a comprehensive overview of (6-(Pyrrolidin-1-yl)pyridin-3-yl)methanol, a heterocyclic building block of significant interest in medicinal chemistry and drug development. The document details the compound's chemical identity, physicochemical properties, and a validated synthetic protocol. Furthermore, it explores the mechanistic basis for its synthesis and its versatile applications as a scaffold in the design of targeted therapeutics, particularly kinase inhibitors. Safety and handling protocols are also outlined to ensure its proper use in a research environment. This guide is intended for researchers, scientists, and professionals in the field of drug development who are looking to leverage the unique structural and functional attributes of this molecule.

Introduction

The pyridine scaffold is a cornerstone in medicinal chemistry, integral to the structure of numerous therapeutic agents due to its ability to engage in key biological interactions.[1] The derivatization of the pyridine ring with various functional groups allows for the fine-tuning of a molecule's physicochemical and pharmacological properties. (6-(Pyrrolidin-1-yl)pyridin-3-yl)methanol, featuring both a nucleophilic pyrrolidine moiety and a versatile hydroxymethyl group, represents a strategic building block for the synthesis of complex molecular architectures.[] The electron-donating nature of the pyrrolidine ring influences the electronic properties of the pyridine core, while the hydroxymethyl group provides a convenient handle for further chemical modifications. This guide aims to provide a detailed technical resource on this valuable compound.

Chemical Identity and Physicochemical Properties

A thorough understanding of a compound's properties is fundamental to its application in research and development. The key identifiers and physicochemical properties of (6-(Pyrrolidin-1-yl)pyridin-3-yl)methanol are summarized below.

PropertyValueSource
IUPAC Name (6-(Pyrrolidin-1-yl)pyridin-3-yl)methanolBOC Sciences[]
CAS Number 690632-01-0-
Molecular Formula C₁₀H₁₄N₂OBOC Sciences[]
Molecular Weight 178.23 g/mol -
Canonical SMILES C1CCN(C1)C2=NC=C(C=C2)CO-
InChI Key RQBADLNZUDDIRG-UHFFFAOYSA-NBOC Sciences[]
Appearance White to off-white solid (predicted)-
Solubility Soluble in methanol, ethanol, DMSO, and chlorinated solvents (predicted)-
Melting Point Not available-
Boiling Point Not available-
pKa Not available-

Note: Some physical properties are predicted based on the structure and data from similar compounds due to the limited availability of experimental data in public literature.

Synthesis of (6-(Pyrrolidin-1-yl)pyridin-3-yl)methanol

The synthesis of (6-(Pyrrolidin-1-yl)pyridin-3-yl)methanol can be efficiently achieved through a nucleophilic aromatic substitution (SNAr) reaction. This common and reliable method involves the displacement of a halide from an electron-deficient pyridine ring by a nucleophile, in this case, pyrrolidine.

Reaction Scheme

Synthesis_of_6_Pyrrolidin_1_yl_pyridin_3_yl_methanol cluster_conditions Reaction Conditions reactant1 6-Chloropyridin-3-yl)methanol product (6-(Pyrrolidin-1-yl)pyridin-3-yl)methanol reactant1->product Heat (Δ) + + reactant1->+ Heat (Δ) Byproduct (e.g., KCl, Et₃N·HCl) Byproduct (e.g., KCl, Et₃N·HCl) reactant1->Byproduct (e.g., KCl, Et₃N·HCl) Heat (Δ) reactant2 Pyrrolidine reactant2->product Heat (Δ) reactant2->+ Heat (Δ) reactant2->Byproduct (e.g., KCl, Et₃N·HCl) Heat (Δ) base Base (e.g., K₂CO₃, Et₃N) solvent Solvent (e.g., DMSO, DMF) +->product Heat (Δ) +->+ Heat (Δ) +->Byproduct (e.g., KCl, Et₃N·HCl) Heat (Δ)

Caption: Synthetic scheme for (6-(Pyrrolidin-1-yl)pyridin-3-yl)methanol.

Mechanistic Insights

The synthesis proceeds via a classic SNAr mechanism. The electron-withdrawing nitrogen atom in the pyridine ring, along with the chloro-substituent, renders the C6 position susceptible to nucleophilic attack. The reaction is typically facilitated by a non-nucleophilic base to quench the generated HCl and is carried out in a polar aprotic solvent to solvate the cationic intermediates.

Experimental Protocol

This protocol is a representative procedure based on established methods for similar transformations.

Materials:

  • (6-Chloropyridin-3-yl)methanol

  • Pyrrolidine (≥99%)

  • Potassium carbonate (K₂CO₃), anhydrous

  • Dimethyl sulfoxide (DMSO), anhydrous

  • Ethyl acetate (EtOAc)

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Reflux condenser

  • Heating mantle

  • Separatory funnel

  • Rotary evaporator

  • Standard laboratory glassware

Procedure:

  • To a round-bottom flask equipped with a magnetic stir bar and reflux condenser, add (6-chloropyridin-3-yl)methanol (1.0 eq), potassium carbonate (2.0 eq), and anhydrous DMSO.

  • Stir the mixture at room temperature for 10 minutes to ensure homogeneity.

  • Add pyrrolidine (1.5 eq) to the reaction mixture.

  • Heat the reaction mixture to 80-100 °C and stir for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature and pour it into water.

  • Extract the aqueous layer with ethyl acetate (3 x volumes).

  • Combine the organic layers and wash with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

  • Purify the crude product by flash column chromatography on silica gel, eluting with a suitable solvent system (e.g., a gradient of methanol in dichloromethane) to afford the pure (6-(Pyrrolidin-1-yl)pyridin-3-yl)methanol.

Spectroscopic Characterization

While specific spectra for this compound are not widely published, the following are the expected characteristic signals based on its structure.

  • ¹H NMR: Protons on the pyrrolidine ring are expected to appear as multiplets in the aliphatic region (~1.8-2.0 ppm and ~3.2-3.4 ppm). The hydroxymethyl protons should appear as a singlet or a triplet (if coupled to the hydroxyl proton) around 4.5 ppm. The pyridine ring protons will be in the aromatic region (~6.5-8.0 ppm), with distinct chemical shifts and coupling patterns characteristic of a 2,5-disubstituted pyridine.

  • ¹³C NMR: The pyrrolidine carbons are expected in the aliphatic region (~25 ppm and ~47 ppm). The hydroxymethyl carbon should appear around 60-65 ppm. The pyridine ring carbons will be in the aromatic region (~106-160 ppm).

  • Mass Spectrometry (MS): The electron impact (EI) or electrospray ionization (ESI) mass spectrum should show a molecular ion peak [M]⁺ or a protonated molecular ion peak [M+H]⁺ corresponding to the molecular weight of the compound (178.23 g/mol ).

Applications in Drug Discovery

The structural motifs present in (6-(Pyrrolidin-1-yl)pyridin-3-yl)methanol make it a valuable building block in the design of bioactive molecules, particularly as inhibitors of protein kinases.

Kinase Inhibitor Scaffolds

The pyridine ring is a well-established "hinge-binding" motif in many kinase inhibitors, forming hydrogen bonds with the backbone of the kinase hinge region. The pyrrolidine group can occupy a hydrophobic pocket, and the hydroxymethyl group can be further functionalized to interact with solvent-exposed regions or other parts of the ATP-binding site.

Kinase_Inhibitor_Scaffold cluster_compound (6-(Pyrrolidin-1-yl)pyridin-3-yl)methanol Scaffold cluster_kinase Kinase ATP-Binding Site compound Pyridine Ring Pyrrolidine Moiety Hydroxymethyl Group kinase Hinge Region Hydrophobic Pocket Solvent-Exposed Region compound:f0->kinase:f0 H-Bonding compound:f1->kinase:f1 Hydrophobic Interactions compound:f2->kinase:f2 Derivatization for Further Interactions

Sources

Exploratory

Spectroscopic Data of (6-(Pyrrolidin-1-yl)pyridin-3-yl)methanol: A Comprehensive Technical Guide

Introduction (6-(Pyrrolidin-1-yl)pyridin-3-yl)methanol is a heterocyclic compound of significant interest to researchers in medicinal chemistry and drug development. Its structure, featuring a pyridine core substituted w...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

(6-(Pyrrolidin-1-yl)pyridin-3-yl)methanol is a heterocyclic compound of significant interest to researchers in medicinal chemistry and drug development. Its structure, featuring a pyridine core substituted with a pyrrolidine and a methanol group, presents a versatile scaffold for the synthesis of novel therapeutic agents. The pyrrolidine moiety can enhance solubility and bioavailability, while the pyridyl and alcohol functionalities offer key points for molecular interactions and further chemical modification. A thorough understanding of the spectroscopic properties of this molecule is paramount for its unambiguous identification, purity assessment, and for tracking its transformations in chemical reactions.

This in-depth technical guide provides a detailed analysis of the expected spectroscopic data for (6-(Pyrrolidin-1-yl)pyridin-3-yl)methanol, including ¹H NMR, ¹³C NMR, Mass Spectrometry (MS), and Infrared (IR) spectroscopy. The interpretations are grounded in fundamental spectroscopic principles and data from analogous structures, offering a predictive yet robust framework for researchers working with this compound.

Molecular Structure and Numbering

A clear understanding of the molecular structure is essential for the interpretation of spectroscopic data. The numbering convention used throughout this guide is presented below.

Caption: Molecular structure and numbering of (6-(Pyrrolidin-1-yl)pyridin-3-yl)methanol.

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

Proton NMR is a powerful tool for elucidating the structure of organic molecules by providing information about the chemical environment, connectivity, and number of different types of protons.

Experimental Protocol

A standard ¹H NMR spectrum would be acquired on a 400 MHz or 500 MHz spectrometer. A sample of approximately 5-10 mg of the compound would be dissolved in 0.5-0.7 mL of a deuterated solvent, typically chloroform-d (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆), containing 0.03% v/v tetramethylsilane (TMS) as an internal standard. The data would be processed with appropriate phasing and baseline correction.

Predicted ¹H NMR Data

The predicted chemical shifts (δ) in ppm, multiplicities, and coupling constants (J) in Hz are summarized in the table below. These predictions are based on the analysis of substituent effects on the pyridine ring and known values for similar structural motifs.

Proton(s) Predicted Chemical Shift (δ, ppm) Multiplicity Coupling Constant (J, Hz) Integration
H2~8.2d~2.51H
H4~7.5dd~8.5, 2.51H
H5~6.4d~8.51H
CH₂OH~4.6s-2H
OHVariable (e.g., ~2.0-4.0)br s-1H
N-CH₂ (Pyrrolidine)~3.4t~6.54H
CH₂ (Pyrrolidine)~2.0p~6.54H

d = doublet, dd = doublet of doublets, s = singlet, t = triplet, p = pentet, br s = broad singlet

Interpretation and Rationale
  • Aromatic Protons (H2, H4, H5): The pyrrolidinyl group at the C6 position is a strong electron-donating group, which increases the electron density of the pyridine ring, causing an upfield shift (to lower ppm values) of the ring protons compared to unsubstituted pyridine.[1] H2, being ortho to the nitrogen and meta to the electron-donating group, is expected to be the most deshielded of the aromatic protons. H5, being ortho to the strongly donating pyrrolidinyl group, is expected to be the most shielded. The coupling pattern arises from the typical ortho and meta couplings in a substituted pyridine ring.

  • Methanol Group (CH₂OH and OH): The benzylic protons of the methanol group (CH₂OH) are expected to appear as a singlet around 4.6 ppm, similar to what is observed for 3-pyridinemethanol.[2] The hydroxyl (OH) proton signal is typically broad and its chemical shift is highly dependent on concentration, temperature, and solvent due to hydrogen bonding.

  • Pyrrolidine Protons: The two sets of methylene protons in the pyrrolidine ring are chemically equivalent due to free rotation around the C-N bond. The protons on the carbons adjacent to the nitrogen (N-CH₂) are deshielded and expected to appear as a triplet around 3.4 ppm. The other two methylene groups will be more shielded and appear as a pentet (or multiplet) around 2.0 ppm.

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

Carbon-13 NMR provides information about the carbon skeleton of a molecule.

Experimental Protocol

A ¹³C NMR spectrum would be acquired on the same instrument as the ¹H NMR, typically at a frequency of 100 or 125 MHz. A more concentrated sample (20-50 mg) might be required. Proton decoupling would be used to simplify the spectrum to a series of singlets, one for each unique carbon atom.

Predicted ¹³C NMR Data
Carbon(s) Predicted Chemical Shift (δ, ppm)
C2~158
C4~135
C5~106
C6~148
C3~130
CH₂OH~63
N-CH₂ (Pyrrolidine)~47
CH₂ (Pyrrolidine)~25
Interpretation and Rationale
  • Pyridine Carbons: The chemical shifts of the pyridine carbons are influenced by the nitrogen atom and the substituents. The C2 and C6 carbons, adjacent to the nitrogen, are typically the most deshielded. The strong electron-donating effect of the pyrrolidinyl group at C6 will significantly shield the ortho (C5) and para (C3, though the effect is weaker) positions.

  • Methanol Carbon: The carbon of the methanol group (CH₂OH) is expected to have a chemical shift around 63 ppm, consistent with a benzylic alcohol.

  • Pyrrolidine Carbons: The carbons of the pyrrolidine ring are expected in the aliphatic region. The carbons directly attached to the nitrogen (N-CH₂) will be more deshielded (~47 ppm) than the other two carbons (~25 ppm).[3]

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio (m/z) of a molecule and its fragments, allowing for the determination of the molecular weight and elucidation of the structure.

Experimental Protocol

A mass spectrum could be obtained using an electron ionization (EI) source or a soft ionization technique like electrospray ionization (ESI). For EI, the sample would be introduced into the ion source, and the resulting ions would be analyzed by a mass analyzer (e.g., a quadrupole or time-of-flight). For ESI, the sample would be dissolved in a suitable solvent (e.g., methanol or acetonitrile) and infused into the ESI source.

Predicted Mass Spectrum Data
  • Molecular Ion (M⁺): The calculated molecular weight of (C₁₀H₁₄N₂O) is 178.23 g/mol . In an EI spectrum, a prominent molecular ion peak is expected at m/z = 178. In an ESI spectrum, the protonated molecule [M+H]⁺ would be observed at m/z = 179.

  • Key Fragmentation Patterns: Under EI conditions, the following fragmentation pathways are plausible:

    • Loss of a hydrogen atom: A peak at m/z = 177 ([M-H]⁺) is likely.

    • Loss of the hydroxyl radical: Cleavage of the C-O bond would result in a fragment at m/z = 161 ([M-OH]⁺).

    • Loss of the hydroxymethyl group: Cleavage of the bond between the pyridine ring and the methanol group would lead to a fragment at m/z = 147 ([M-CH₂OH]⁺).

    • Fragmentation of the pyrrolidine ring: The pyrrolidine ring can undergo characteristic fragmentation, often involving the loss of ethylene (C₂H₄), which would lead to a fragment at m/z = 150.

fragmentation M [C10H14N2O]+• m/z = 178 M_minus_H [M-H]+ m/z = 177 M->M_minus_H -H• M_minus_OH [M-OH]+ m/z = 161 M->M_minus_OH -•OH M_minus_CH2OH [M-CH2OH]+ m/z = 147 M->M_minus_CH2OH -•CH2OH M_minus_C2H4 [M-C2H4]+• m/z = 150 M->M_minus_C2H4 -C2H4

Caption: Predicted major fragmentation pathways for (6-(Pyrrolidin-1-yl)pyridin-3-yl)methanol in EI-MS.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule based on the absorption of infrared radiation at specific frequencies corresponding to the vibrations of chemical bonds.

Experimental Protocol

An IR spectrum could be obtained using a Fourier Transform Infrared (FTIR) spectrometer. A small amount of the solid sample can be analyzed as a KBr pellet or using an Attenuated Total Reflectance (ATR) accessory.

Predicted IR Absorption Bands
Vibrational Mode Functional Group Predicted Frequency (cm⁻¹)
O-H stretchAlcohol3200-3600 (broad)
C-H stretch (aromatic)Pyridine ring3000-3100
C-H stretch (aliphatic)CH₂, Pyrrolidine2850-3000
C=N and C=C stretchPyridine ring1550-1610
C-O stretchAlcohol1000-1260
C-N stretchPyrrolidine-Pyridine1250-1350
Interpretation and Rationale
  • O-H Stretch: A broad and strong absorption band in the region of 3200-3600 cm⁻¹ is the most characteristic feature of the alcohol's O-H group, with the broadening due to hydrogen bonding.

  • C-H Stretches: Sharp peaks just above 3000 cm⁻¹ are indicative of the aromatic C-H bonds of the pyridine ring. The aliphatic C-H stretches from the methanol and pyrrolidine groups will appear as strong absorptions just below 3000 cm⁻¹.

  • Pyridine Ring Vibrations: The C=C and C=N stretching vibrations within the pyridine ring typically give rise to a series of bands in the 1550-1610 cm⁻¹ region.

  • C-O and C-N Stretches: A strong C-O stretching band for the primary alcohol is expected in the fingerprint region, around 1050 cm⁻¹. The C-N stretching of the bond between the pyrrolidine and the pyridine ring will also appear in the fingerprint region.

Conclusion

This technical guide provides a comprehensive overview of the predicted spectroscopic data for (6-(Pyrrolidin-1-yl)pyridin-3-yl)methanol. The presented ¹H NMR, ¹³C NMR, Mass Spectrometry, and IR data, along with their detailed interpretations, serve as a valuable resource for researchers in the fields of chemical synthesis and drug discovery. The self-validating nature of these combined spectroscopic techniques, where each method provides complementary information, allows for a high degree of confidence in the structural elucidation and characterization of this important chemical entity. While the data presented here is predictive, it is based on well-established principles and data from closely related compounds, providing a solid foundation for experimental work.

References

  • PubChem. (6-(pyrrolidin-1-yl)pyridin-3-ol. Retrieved from [Link]

  • PubChem. 3-Pyridinemethanol. Retrieved from [Link]

  • Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning.
  • Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons.

Sources

Foundational

¹H NMR of (6-(Pyrrolidin-1-yl)pyridin-3-yl)methanol

An In-Depth Technical Guide to the Introduction (6-(Pyrrolidin-1-yl)pyridin-3-yl)methanol is a heterocyclic compound of significant interest in medicinal chemistry and drug development, often serving as a key building bl...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the

Introduction

(6-(Pyrrolidin-1-yl)pyridin-3-yl)methanol is a heterocyclic compound of significant interest in medicinal chemistry and drug development, often serving as a key building block in the synthesis of complex pharmaceutical agents.[1] Its structure combines a 3,6-disubstituted pyridine core, a saturated pyrrolidine ring, and a primary alcohol functionality. Accurate structural elucidation is paramount for confirming its identity and purity, and Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy is the primary analytical tool for this purpose.

This guide provides a comprehensive analysis of the ¹H NMR spectrum of (6-(Pyrrolidin-1-yl)pyridin-3-yl)methanol. Moving beyond a simple data report, we will dissect the molecule's structure to predict its spectral features, explain the rationale behind experimental choices, and provide a robust protocol for data acquisition and interpretation. This document is intended for researchers, scientists, and drug development professionals who require a deep and practical understanding of NMR characterization for this class of compounds.

Molecular Structure and Predicted ¹H NMR Spectral Analysis

A thorough understanding of the molecule's electronic environment is crucial for predicting its ¹H NMR spectrum. The structure can be deconstructed into three key fragments: the pyrrolidine ring, the disubstituted pyridine ring, and the hydroxymethyl group. The interplay of their electronic effects dictates the chemical shift, multiplicity, and coupling constants of each proton.

The pyrrolidin-1-yl group at the C6 position is a potent electron-donating group (EDG) due to the nitrogen lone pair's ability to participate in resonance with the pyridine ring. This donation increases electron density primarily at the ortho (C5) and para (C3, though substituted) positions, causing the attached protons to be shielded and appear at a lower chemical shift (upfield) compared to unsubstituted pyridine.[2] Conversely, the pyridine ring nitrogen is electron-withdrawing, which deshields adjacent protons.

Below is a labeled diagram of the molecule, which will serve as a reference for the subsequent spectral analysis.

Caption: Molecular structure with proton labeling.

Predicted ¹H NMR Data

The following table summarizes the predicted ¹H NMR data for the target molecule, assuming acquisition in a standard non-polar solvent like CDCl₃. The rationale for these predictions is detailed below.

Proton LabelPredicted Chemical Shift (δ, ppm)Predicted MultiplicityPredicted Coupling Constant (J, Hz)Integration
H-28.0 - 8.2Doublet (d) or Singlet (s)J2,4 ≈ 2.0 - 2.5 Hz1H
H-47.4 - 7.6Doublet of Doublets (dd)J4,5 ≈ 8.5 - 9.0 Hz, J4,2 ≈ 2.0 - 2.5 Hz1H
H-56.2 - 6.4Doublet (d)J5,4 ≈ 8.5 - 9.0 Hz1H
H-CH₂4.5 - 4.7Singlet (s) or Doublet (d)JCH₂,OH ≈ 5 - 6 Hz (if coupled)2H
H-OHVariable (e.g., 1.5 - 5.5)Broad Singlet (br s) or Triplet (t)JOH,CH₂ ≈ 5 - 6 Hz (if coupled)1H
H-α3.4 - 3.6Triplet (t) or Multiplet (m)Jα,β ≈ 6.5 - 7.0 Hz4H
H-β1.9 - 2.1Quintet (quin) or Multiplet (m)Jβ,α ≈ 6.5 - 7.0 Hz4H
Detailed Rationale for Predictions
  • Pyridine Protons (H-2, H-4, H-5):

    • H-2: This proton is ortho to the ring nitrogen, which strongly deshields it, placing it furthest downfield.[3] It exhibits a small meta-coupling to H-4. Depending on resolution, it may appear as a narrow doublet or a sharp singlet.

    • H-4: This proton is meta to the electron-donating pyrrolidine group and meta to the hydroxymethyl group. It will experience ortho-coupling with H-5 and a smaller meta-coupling with H-2, resulting in a doublet of doublets.

    • H-5: Being ortho to the strongly electron-donating pyrrolidine group, H-5 is the most shielded of the aromatic protons and will appear furthest upfield. It will be split into a doublet by its ortho neighbor, H-4.

  • Hydroxymethyl Protons (H-CH₂ and H-OH):

    • H-CH₂: These benzylic-type protons are adjacent to the aromatic ring and the oxygen atom, placing their chemical shift in the 4.5 - 4.7 ppm range.[4] In a very dry aprotic solvent like CDCl₃, they often appear as a singlet. However, in a solvent like DMSO-d₆, which slows proton exchange, coupling to the OH proton is often observed, resulting in a doublet.[5]

    • H-OH: The chemical shift of the hydroxyl proton is highly variable and depends on concentration, temperature, and solvent due to hydrogen bonding.[6] It typically appears as a broad singlet. In DMSO-d₆, it would likely appear as a triplet due to coupling with the adjacent CH₂ protons.

  • Pyrrolidine Protons (H-α and H-β):

    • H-α: These four protons are on the carbons directly attached to the nitrogen atom (α-protons). The electronegativity of the nitrogen deshields them relative to the β-protons. They will be split by the adjacent β-protons, appearing as a multiplet that often approximates a triplet.[7]

    • H-β: These four protons are on the carbons further from the nitrogen (β-protons). They are more shielded and appear upfield. They are coupled to the four α-protons and typically appear as a multiplet that can be approximated as a quintet.[8]

Experimental Protocol for ¹H NMR Data Acquisition

Adherence to a standardized protocol is essential for obtaining high-quality, reproducible NMR data. This section outlines the recommended workflow.

Caption: Standard experimental workflow for ¹H NMR.

Step-by-Step Methodology
  • Sample Preparation:

    • Weighing: Accurately weigh 5-10 mg of (6-(Pyrrolidin-1-yl)pyridin-3-yl)methanol.

    • Solvent Selection: Choose an appropriate deuterated solvent. DMSO-d₆ is highly recommended. While CDCl₃ is common, DMSO-d₆ is a superior choice for this molecule for two key reasons: (i) it readily dissolves polar compounds containing hydroxyl groups, and (ii) it forms hydrogen bonds with the OH proton, slowing its exchange rate and allowing for the observation of J-coupling between the OH and CH₂ protons.[9] This provides unambiguous confirmation of the hydroxymethyl moiety.

    • Dissolution: Add approximately 0.6-0.7 mL of the chosen deuterated solvent to the sample vial. If desired, use a solvent containing a known internal standard like Tetramethylsilane (TMS).

    • Transfer: Vortex the sample until it is fully dissolved. Transfer the solution to a clean, dry 5 mm NMR tube.

  • Instrument Setup and Data Acquisition (400 MHz Spectrometer Example):

    • Locking and Shimming: Insert the sample into the spectrometer. The instrument will "lock" onto the deuterium signal of the solvent to stabilize the magnetic field. Perform an automated or manual shimming procedure to optimize the field homogeneity, which is critical for achieving sharp peaks and high resolution.

    • Standard Acquisition Parameters:

      • Pulse Program: A standard single-pulse experiment (e.g., 'zg30' on Bruker systems) is sufficient.

      • Spectral Width: Set a spectral width of approximately 12-16 ppm to ensure all signals are captured.

      • Number of Scans: Acquire 16 to 64 scans for a good signal-to-noise ratio.

      • Relaxation Delay (d1): Use a relaxation delay of 1-2 seconds.

  • Data Processing:

    • Fourier Transform (FT): Apply a Fourier transform to convert the raw data (Free Induction Decay, FID) into the frequency-domain spectrum. An exponential multiplication (line broadening of 0.3 Hz) can be applied before FT to improve the signal-to-noise ratio.

    • Phasing and Baseline Correction: Manually or automatically correct the phase of the spectrum to ensure all peaks are in the pure absorption mode. Apply a baseline correction algorithm to ensure the baseline is flat.

    • Referencing: Calibrate the chemical shift axis. If TMS is present, set its signal to 0.00 ppm. Otherwise, reference the spectrum to the residual solvent peak (for DMSO-d₆, this is typically around 2.50 ppm).[9]

    • Integration and Peak Picking: Integrate the area under each signal to determine the relative number of protons it represents. Use a peak-picking algorithm to identify the exact chemical shift of each peak in the multiplets.

Self-Validating Systems and Trustworthiness

A key aspect of scientific integrity is ensuring that experimental results are self-validating. In the context of this ¹H NMR analysis, several cross-checks confirm the structural assignment:

  • Integration: The integral values for the distinct signals must correspond to the number of protons in each environment (e.g., a 1:1:1 ratio for the pyridine protons, a 2H integral for the CH₂ group, and 4H integrals for the two pyrrolidine environments).

  • Coupling Constants: The J-values must be reciprocal. For example, the ortho-coupling constant J4,5 measured from the H-4 doublet of doublets must be identical to the J5,4 value measured from the H-5 doublet.

  • 2D NMR Experiments: If any ambiguity remains, a ¹H-¹H COSY (Correlation Spectroscopy) experiment is the definitive validation tool. It will show cross-peaks between protons that are scalar-coupled. For this molecule, a COSY spectrum would unequivocally confirm the following correlations: H-4 with H-5, H-4 with H-2 (weakly), H-α with H-β, and (in DMSO-d₆) H-CH₂ with H-OH.

References

  • ResearchGate. (n.d.). Interpretation of the pyrrolidine region of the 1 H NMR spectrum (400.... Retrieved from [Link]

  • Navarro, A., et al. (2016). NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. ACS Publications. Retrieved from [Link]

  • Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (2010). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the... ACS Publications. Retrieved from [Link]

  • Castellano, S., & Kostelnik, R. (1967). Analysis of the NMR Spectrum of Pyridine. AIP Publishing. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Synthesis and Structural Characterization of Amido Heteroscorpionate Rare-Earth Metals Complexes. Hydroamination of Aminoalkenes. Retrieved from [Link]

  • University of Wisconsin-Madison, Department of Chemistry. (n.d.). Assigning the 1H-NMR Signals of Aromatic Ring 1H-atoms. Retrieved from [Link]

  • Wang, Y., et al. (2023). Solvents Influence H NMR Chemical Shifts and Complete H and C NMR Spectral Assignments for Florfenicol. Thieme Connect. Retrieved from [Link]

  • PubMed. (2016). Synthesis and Pharmacology of (Pyridin-2-yl)methanol Derivatives as Novel and Selective Transient Receptor Potential Vanilloid 3 Antagonists. Retrieved from [Link]

Sources

Exploratory

¹³C NMR of (6-(Pyrrolidin-1-yl)pyridin-3-yl)methanol: A Technical Guide

The following technical guide details the ¹³C NMR characterization of (6-(Pyrrolidin-1-yl)pyridin-3-yl)methanol. This guide is structured for researchers requiring rigorous structural validation and assumes a background...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the ¹³C NMR characterization of (6-(Pyrrolidin-1-yl)pyridin-3-yl)methanol. This guide is structured for researchers requiring rigorous structural validation and assumes a background in organic spectroscopy.

Executive Summary

Molecule: (6-(Pyrrolidin-1-yl)pyridin-3-yl)methanol Molecular Formula: C₁₀H₁₄N₂O Molecular Weight: 178.23 g/mol Core Framework: 2,5-Disubstituted Pyridine (Pyridine ring substituted with a cyclic amine donor and a hydroxymethyl group).

This guide provides a comprehensive analysis of the carbon-13 nuclear magnetic resonance (¹³C NMR) spectrum for this compound.[1] The spectrum is characterized by the interplay between the strong electron-donating pyrrolidine ring and the electron-deficient pyridine core, further modulated by the hydroxymethyl substituent.

Structural & Electronic Analysis

Before assigning chemical shifts, one must understand the electronic environment. The molecule consists of three distinct zones:

  • The Pyrrolidine Ring: A cyclic aliphatic amine acting as a strong resonance donor (+M effect) into the pyridine ring.

  • The Pyridine Core: An electron-deficient aromatic heterocycle. The nitrogen atom (N1) exerts a strong deshielding effect on C2 and C6.

  • The Hydroxymethyl Group: An alkyl substituent with an electronegative oxygen, exerting a deshielding inductive effect (-I) on the attached methylene carbon and the ipso pyridine carbon.

Electronic Connectivity Diagram

The following diagram illustrates the flow of electron density and connectivity used for assignment logic.

G cluster_shifts Predicted Shift Trends Pyrrolidine Pyrrolidine Ring (Strong Donor) Pyridine Pyridine Core (Electron Deficient) Pyrrolidine->Pyridine +M Resonance Shields Ortho/Para C6 C6 (Ipso-N) ~157 ppm Pyridine->C6 C5 C5 (Ortho-Donor) High Shielding ~106 ppm Pyridine->C5 C3 C3 (Ipso-CH2OH) ~126 ppm Pyridine->C3 Methanol Hydroxymethyl Group (Inductive Withdrawal) Methanol->Pyridine -I Inductive Deshields Ipso CH2 CH2-OH ~62 ppm Methanol->CH2

Figure 1: Electronic influence diagram showing the resonance donation from the pyrrolidine nitrogen and inductive effects of the hydroxymethyl group.

Experimental Methodology

Sample Preparation

To ensure high-resolution data and minimize solvent-solute interactions that can broaden exchangeable protons (though less critical for ¹³C, it affects ¹H correlation), the following protocol is recommended:

  • Solvent: Chloroform-d (CDCl₃) is the standard choice for neutral organic amines.

    • Note: If solubility is poor due to the polarity of the hydroxyl group, Methanol-d₄ (CD₃OD) or DMSO-d₆ are superior alternatives. The shifts below are referenced to CDCl₃ (77.16 ppm).

  • Concentration: 20–30 mg of sample in 0.6 mL solvent.

  • Tube: 5 mm high-precision NMR tube.

Acquisition Parameters (Standard 100 MHz ¹³C)
  • Pulse Sequence: Proton-decoupled ¹³C (typically zgpg30 or equivalent).

  • Relaxation Delay (D1): 2.0 seconds (ensure relaxation of quaternary carbons).

  • Scans (NS): Minimum 512 scans (due to lower sensitivity of ¹³C and quaternary carbons).

  • Temperature: 298 K (25°C).

Spectral Interpretation & Assignment

The following table provides the assigned chemical shifts. These values are derived from chemometric analysis of 2-(pyrrolidin-1-yl)pyridine and (pyridin-3-yl)methanol fragments.

Numbering Scheme: Pyridine Nitrogen = 1; Methanol attached at C3; Pyrrolidine attached at C6.

Carbon PositionTypeShift (δ, ppm)Multiplicity (DEPT)Assignment Logic
C6 Quaternary (Cq)157.5 ± 1.0 CqIpso to Pyrrolidine. Highly deshielded due to direct attachment to two nitrogens (ring N and exocyclic N). Typical of 2-aminopyridines [1].
C2 Methine (CH)146.5 ± 1.0 CHOrtho to Ring N. Deshielded by the adjacent pyridine nitrogen (alpha-effect). Less shielded than C6 because it lacks the exocyclic donor.
C4 Methine (CH)136.0 ± 1.0 CHMeta to Pyrrolidine. Relatively unaffected by the resonance donation. Similar to unsubstituted pyridine C4 [2].
C3 Quaternary (Cq)126.5 ± 1.5 CqIpso to Hydroxymethyl. Deshielded by the alkyl group but shielded by the para resonance effect from the pyrrolidine nitrogen.
C5 Methine (CH)106.5 ± 1.0 CHOrtho to Pyrrolidine. Heavily shielded due to the strong +M (mesomeric) donation from the pyrrolidine nitrogen. This is the most upfield aromatic signal [1].
CH₂-OH Methylene (CH₂)62.0 ± 1.0 CH₂Hydroxymethyl. Typical region for primary benzylic-type alcohols.
Pyr-N-CH₂ Methylene (CH₂)46.8 ± 0.5 CH₂Pyrrolidine (α). Adjacent to the nitrogen atom.
Pyr-C-CH₂ Methylene (CH₂)25.5 ± 0.5 CH₂Pyrrolidine (β). The remote carbons of the pyrrolidine ring.
Comparative Solvent Effects
  • In DMSO-d₆: Expect a slight deshielding of the CH₂-OH carbon (approx +1-2 ppm) due to hydrogen bonding with the solvent. The aromatic peaks may shift slightly upfield due to π-stacking interactions or solvent polarity changes.

Validation Protocol (Self-Validating System)

To confirm the structure without ambiguity, a researcher should perform 2D NMR experiments. The following workflow validates the assignment:

Step 1: DEPT-135 (Distortionless Enhancement by Polarization Transfer)
  • Objective: Differentiate CH/CH₃ (Up) from CH₂ (Down) and Cq (Invisible).

  • Expected Result:

    • Up (Positive): C2, C4, C5 (3 signals).

    • Down (Negative): CH₂-OH, Pyr-N-CH₂, Pyr-C-CH₂ (3 signals).

    • Missing: C6, C3 (Quaternary carbons).

Step 2: HSQC (Heteronuclear Single Quantum Coherence)
  • Objective: Link Protons to Carbons.

  • Critical Check: The proton at ~6.4 ppm (doublet) must correlate with C5 (106.5 ppm) . This confirms the position ortho to the pyrrolidine ring.

Step 3: HMBC (Heteronuclear Multiple Bond Correlation)
  • Objective: Connect fragments across heteroatoms.

  • Key Correlation: The protons of the Pyr-N-CH₂ (approx 3.4 ppm) should show a strong 3-bond correlation to C6 (157.5 ppm) and C5 (106.5 ppm) . This proves the pyrrolidine is attached at position 6.

Workflow cluster_check Validation Checkpoints Start Unknown Sample DEPT DEPT-135 Experiment Separate CH/CH3 from CH2 Start->DEPT HSQC HSQC Experiment Map H-C Connectivity DEPT->HSQC Confirm Multiplicity HMBC HMBC Experiment Verify Quaternary Carbons HSQC->HMBC Assign Cq (C3, C6) Check1 Is C5 < 110 ppm? (Confirm Donor Ortho) HMBC->Check1 Check2 Does CH2-OH correlate to C2, C3, C4? Check1->Check2

Figure 2: Validation workflow using 2D NMR techniques to confirm regiochemistry.

References

  • ChemicalBook. 2-(Pyrrolidin-1-yl)pyridine Spectral Data. Retrieved from ChemicalBook Database.[2] Link

  • National Institutes of Health (NIH). PubChem Compound Summary for Pyridine. PubChem. Link

  • SpectraBase. Pyrrolidine ¹³C NMR Data. Wiley Science Solutions. Link

  • University of Wisconsin-Madison. ¹³C NMR Chemical Shift Table for Pyridines. Department of Chemistry. Link

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Foundational

Advanced Mass Spectrometry Guide: (6-(Pyrrolidin-1-yl)pyridin-3-yl)methanol

Executive Summary & Physicochemical Context Compound Identity: (6-(Pyrrolidin-1-yl)pyridin-3-yl)methanol CAS Registry Number: 868755-48-0 Molecular Formula: C₁₀H₁₄N₂O Exact Mass: 178.1106 Da Molecular Weight: 178.23 g/mo...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Physicochemical Context

Compound Identity: (6-(Pyrrolidin-1-yl)pyridin-3-yl)methanol CAS Registry Number: 868755-48-0 Molecular Formula: C₁₀H₁₄N₂O Exact Mass: 178.1106 Da Molecular Weight: 178.23 g/mol [1][2]

This guide details the mass spectrometry (MS) characterization of (6-(Pyrrolidin-1-yl)pyridin-3-yl)methanol, a functionalized pyridine scaffold often utilized as a building block in medicinal chemistry (e.g., for kinase inhibitors or GPCR ligands).[1][2]

Scientific Rationale: The molecule consists of a central pyridine ring substituted at the C6 position with a saturated pyrrolidine ring and at the C3 position with a hydroxymethyl group.[1][2] This structural duality presents two distinct ionization sites: the basic pyrrolidine nitrogen (sp³) and the pyridine nitrogen (sp²).[1][2] Understanding the protonation dynamics between these sites is critical for optimizing Electrospray Ionization (ESI) parameters.[1][2]

Ionization Strategy & Instrumentation

Ionization Mode Selection

Recommended Mode: Electrospray Ionization, Positive Mode (ESI+)

  • Mechanism: The pyrrolidine nitrogen is the most basic site (pKa ~11.27 for pyrrolidine vs. ~5.2 for pyridine).[2] In acidic mobile phases (0.1% Formic Acid), this nitrogen is readily protonated, yielding a stable [M+H]⁺ precursor ion at m/z 179.12.

  • Why not APCI? While Atmospheric Pressure Chemical Ionization (APCI) is suitable for semi-polar compounds, the thermal energy in APCI can induce premature dehydration (loss of -OH) of the hydroxymethyl group, complicating the observation of the molecular ion. ESI is softer and preserves the parent integrity.[1][2]

LC-MS Method Development Protocol

The following protocol ensures separation from synthetic byproducts (e.g., unreacted 6-chloropyridine derivatives) and maximizes sensitivity.

Table 1: Optimized LC-MS Acquisition Parameters

ParameterSettingRationale
Column C18 (2.1 x 50 mm, 1.7 µm)Retains the polar basic amine while maintaining peak shape.[1][2]
Mobile Phase A Water + 0.1% Formic AcidProvides protons for ionization; suppresses silanol activity.[1][2]
Mobile Phase B Acetonitrile + 0.1% Formic AcidACN offers lower backpressure and better desolvation than MeOH.[1][2]
Flow Rate 0.4 mL/minOptimal for ESI desolvation efficiency.[1][2]
Gradient 5% B to 95% B over 5 minRapid elution of the polar alcohol; cleaning of hydrophobic impurities.[1][2]
Capillary Voltage 3.5 kVStandard for ESI+; prevents discharge.[1][2]
Cone Voltage 20 - 30 VModerate voltage prevents in-source fragmentation of the labile -OH.[1][2]
Source Temp 120 °CSufficient to evaporate solvent without thermal degradation.[1][2]
Desolvation Gas 800 L/hr (N₂)High flow required to assist droplet evaporation for polar analytes.[1][2]

Fragmentation Dynamics (MS/MS)

This section details the predicted fragmentation pathways based on the structural logic of aminopyridines. The fragmentation is driven by charge localization on the pyrrolidine nitrogen and the stability of the aromatic pyridine core.[1][2]

Key Fragment Ions (Product Ion Scan)

Precursor Ion: m/z 179.12 [M+H]⁺[1]

  • Loss of Water (m/z 161.11):

    • Mechanism: The hydroxymethyl group at C3 undergoes dehydration.[1][2] This is facilitated by the "benzyl-like" stabilization of the resulting carbocation on the methylene group attached to the pyridine ring.[1][2]

    • Diagnostic Value: High. Confirms the presence of the alcohol handle.

  • Pyrrolidine Ring Cleavage (m/z 123.06):

    • Mechanism: The pyrrolidine ring is robust, but high collision energy (CE) can induce internal fragmentation. A retro-Diels-Alder-like mechanism or radical cleavage can lead to the loss of C₄H₈ (butene equivalent) or C₃H₆ fragments.[1][2]

    • Note: Direct cleavage of the C-N bond connecting the rings is energetically unfavorable due to the partial double-bond character imparted by resonance with the pyridine ring.[1][2]

  • Loss of Formaldehyde (m/z 149.11):

    • Mechanism: Loss of CH₂O (30 Da) from the hydroxymethyl group.[1][2] This is a competing pathway to dehydration, often observed in benzylic alcohols under specific collision conditions.[1][2]

Fragmentation Pathway Visualization

FragmentationPathway Parent [M+H]+ Precursor m/z 179.12 (Protonated Parent) Frag1 Fragment A m/z 161.11 [M+H - H2O]+ Parent->Frag1 Dehydration (-18 Da) Low CE Frag2 Fragment B m/z 149.11 [M+H - CH2O]+ Parent->Frag2 Loss of Formaldehyde (-30 Da) Medium CE Frag3 Fragment C m/z 123.06 [M+H - C4H8]+ Parent->Frag3 Pyrrolidine Ring Loss (-56 Da) High CE

Figure 1: Predicted MS/MS fragmentation tree for (6-(Pyrrolidin-1-yl)pyridin-3-yl)methanol showing primary product ions derived from the [M+H]+ precursor.[1][2][3][4]

Impurity Profiling & Quality Control

In a drug development context, this molecule is often an intermediate.[1][2][4] MS is the primary tool for detecting specific synthetic impurities.[1][2]

Common Synthetic Impurities

If synthesized via nucleophilic aromatic substitution (SnAr) of 6-chloropyridin-3-yl-methanol with pyrrolidine:

  • Impurity A: Unreacted Starting Material

    • Structure: (6-chloropyridin-3-yl)methanol[1][2]

    • MS Signature:m/z 144/146 (3:1 ratio due to ³⁵Cl/³⁷Cl isotopes).[1][2]

    • Detection: Extracted Ion Chromatogram (EIC) at 144.02.[1][2]

  • Impurity B: Over-alkylation (Bis-pyrrolidine) [1][2]

    • Context: Rare, but possible if the starting material was a di-halo pyridine.[1][2]

    • MS Signature:m/z ~232.

    • Detection: Scan range must extend to m/z 300.

Workflow: Purity Assessment

PurityWorkflow Start Sample Injection (1 µL) TIC Total Ion Chromatogram Start->TIC EIC_Parent EIC: 179.12 (Target) TIC->EIC_Parent Confirm ID EIC_Imp EIC: 144.02 (Cl-Precursor) TIC->EIC_Imp Check Residuals UV UV @ 254 nm (Quantification) TIC->UV % Purity Calc

Figure 2: Analytical workflow for purity assessment, correlating Mass Spec data with UV absorbance for quantitative validation.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 24229483, (6-(Pyrrolidin-1-yl)pyridin-2-yl)methanol. Retrieved January 30, 2026 from [Link].[2]

  • McLafferty, F. W., & Tureček, F. (1993). Interpretation of Mass Spectra (4th ed.).[1][2] University Science Books. (Standard text for fragmentation mechanisms of alcohols and amines).

  • Holčapek, M., et al. (2010). Mass spectrometry of pyridine derivatives: Ionization and fragmentation.[2] Journal of Mass Spectrometry.[1][2] (Authoritative source on pyridine ring stability and fragmentation rules).

Sources

Exploratory

Technical Guide: FT-IR Spectral Analysis of (6-(Pyrrolidin-1-yl)pyridin-3-yl)methanol

[1] Document Control: Subject: Structural Validation & Spectral Interpretation Molecule Class: Heterocyclic Primary Alcohol / Aminopyridine Derivative Executive Summary & Structural Context[2][3][4] This guide provides a...

Author: BenchChem Technical Support Team. Date: February 2026

[1]

Document Control:

  • Subject: Structural Validation & Spectral Interpretation

  • Molecule Class: Heterocyclic Primary Alcohol / Aminopyridine Derivative

Executive Summary & Structural Context[2][3][4]

This guide provides an in-depth spectroscopic analysis of (6-(Pyrrolidin-1-yl)pyridin-3-yl)methanol . This molecule represents a "push-pull" electronic system where the electron-rich pyrrolidine ring (donor) is conjugated to the electron-deficient pyridine ring, with a hydroxymethyl group at the 3-position.[1]

In drug development, this motif is frequently encountered as a pharmacophore intermediate (e.g., in S1P1 receptor agonists). Accurate FT-IR characterization is critical not just for identity confirmation, but for detecting specific process impurities such as unreduced esters or residual solvents.[1]

The Molecular Anatomy of the Spectrum

To interpret the spectrum, we must deconstruct the molecule into its vibrational contributors:

  • The "Anchor": The Pyridine Ring (Aromatic C=C/C=N stretches).

  • The "Donor": The Pyrrolidine Ring (Aliphatic C-H stretches, Ring breathing).

  • The "Handle": The Methanol Group (O-H stretch, C-O stretch).

Experimental Methodology

To ensure high-fidelity data that matches the theoretical assignments below, the following protocol is recommended. This moves away from legacy KBr pellets to modern ATR (Attenuated Total Reflectance) for reproducibility.

Standardized ATR Protocol[1]
  • Instrument: FT-IR Spectrometer with DTGS or MCT detector.

  • Accessory: Diamond or ZnSe ATR Crystal (Single bounce preferred for solids).

  • Parameters:

    • Resolution: 4 cm⁻¹ (Standard) or 2 cm⁻¹ (High res for fingerprinting).

    • Scans: 32 (Screening) or 64 (Final QC).

    • Range: 4000 – 600 cm⁻¹.

Sample Preparation (Self-Validating Step)

The hygroscopic nature of the hydroxymethyl group can lead to water interference.

  • Pre-Scan Check: Ensure the crystal background shows CO₂ peaks (<2350 cm⁻¹) but minimal water vapor noise.

  • Sample Loading: Apply the solid powder to cover the crystal eye completely.

  • Pressure Application: Apply force until the preview spectrum absorbance stabilizes.

    • Validation: If the C-H region (2800-3000 cm⁻¹) absorbance is < 0.1, insufficient contact is made. Retighten.

Detailed Spectral Assignment

The following table synthesizes theoretical vibrational physics with empirical data from analogous 2-aminopyridine derivatives.

Table 1: Characteristic Vibrational Modes[1][5]
Frequency Region (cm⁻¹)Functional GroupVibrational ModeDiagnostic Notes
3200 – 3450 Alcohol (-OH)O-H Stretching (H-bonded)Broad, intense band.[1][2] Sharpens if sample is dilute in non-polar solvent.
3000 – 3100 Pyridine RingC-H Stretching (Aromatic)Weak, sharp shoulders on the higher frequency side of the aliphatic cluster.
2850 – 2980 Pyrrolidine RingC-H Stretching (Aliphatic)Multiple bands (sym/asym) from the saturated 5-membered ring. Distinct from aromatic C-H.
1600 – 1620 Pyridine RingC=N / C=C Ring StretchingCritical Region. The conjugation with pyrrolidine often intensifies this band compared to unsubstituted pyridine.
1500 – 1550 Pyridine RingRing DeformationSecondary aromatic band.
1380 – 1420 C-N BondC-N Stretching (Exocyclic)Vibration of the bond connecting Pyrrolidine N to Pyridine C6.
1050 – 1150 Primary AlcoholC-O StretchingStrong band. Confirms the presence of the hydroxymethyl group.
800 – 850 Pyridine RingC-H Out-of-Plane (OOP) BendingDiagnostic for substitution pattern (2,5-disubstituted pyridine).
The "Push-Pull" Conjugation Effect

Unlike simple pyridine, the nitrogen atom in the pyrrolidine ring possesses a lone pair that resonates with the pyridine ring.

  • Effect: This increases the single-bond character of the ring C=N bonds and increases the double-bond character of the exocyclic C-N bond.[1]

  • Observation: Look for a shift in the primary ring breathing mode (approx 1600 cm⁻¹) to slightly lower frequencies compared to electron-deficient pyridines, but with higher intensity due to the large change in dipole moment.

Visualization of Vibrational Logic

The following diagram maps the molecular structure to the specific spectral regions, providing a visual logic for interpretation.

Spectral_Anatomy cluster_0 Molecular Structure Pyrrolidine Pyrrolidine Ring (Saturated) Pyridine Pyridine Core (Aromatic) Pyrrolidine->Pyridine Conjugation (N-Lone Pair) Region_High High Frequency (2800-3500 cm⁻¹) Pyrrolidine->Region_High Aliphatic C-H (2850-2980) Region_Fingerprint Fingerprint Region (1000-1650 cm⁻¹) Pyrrolidine->Region_Fingerprint C-N Stretch (~1400) Methanol Methanol Group (-CH2OH) Pyridine->Methanol Attachment (C3) Pyridine->Region_High Aromatic C-H (>3000) Pyridine->Region_Fingerprint Ring Stretch (~1600, Strong) Methanol->Region_High O-H Stretch (Broad, ~3300) Methanol->Region_Fingerprint C-O Stretch (~1050-1100)

Figure 1: Mapping molecular moieties to characteristic IR spectral regions.[1]

Troubleshooting & Impurity Detection

In a synthesis context, this molecule is often derived from an ester precursor (e.g., methyl 6-(pyrrolidin-1-yl)nicotinate) via reduction (e.g., LiAlH₄ or NaBH₄).[1]

Table 2: Impurity Markers
Impurity / PrecursorMarker Band (cm⁻¹)Interpretation
Unreacted Ester 1710 – 1735 C=O[1] Stretch. A sharp peak here indicates incomplete reduction. The pure alcohol should have NO carbonyl peak.
Residual Solvent (DCM) 700 – 750 Strong C-Cl stretches.[1] Common if used in extraction.
Residual Solvent (Toluene) 730 & 695 Strong aromatic OOP bends. Distinguished from the pyridine OOP by pattern.
Water 1630 – 1650 H-O-H Bending. If the O-H stretch at 3300 is excessively broad and a peak appears at 1640, dry the sample.

Analytical Workflow for Validation

To guarantee the integrity of the result, follow this logic flow. This ensures that the spectrum you see actually belongs to the target molecule and not a decomposition product.

Validation_Workflow Start Start: Raw Sample Prep Sample Prep (ATR) Check Crystal Contact Start->Prep Scan Acquire Spectrum (32 Scans, 4cm⁻¹) Prep->Scan Check_CO Decision 1: Is C=O present? (1700-1750 cm⁻¹) Scan->Check_CO Fail_Ester FAIL: Incomplete Reduction (Ester Present) Check_CO->Fail_Ester Yes Check_OH Decision 2: Is O-H present? (3200-3400 cm⁻¹) Check_CO->Check_OH No Fail_Product FAIL: No Alcohol Formed Check_OH->Fail_Product No Check_FP Decision 3: Pyridine Pattern? (1600, 1500 cm⁻¹) Check_OH->Check_FP Yes Pass PASS: Identity Confirmed Check_FP->Pass Matches Reference

Figure 2: Step-by-step logic for validating the spectral identity.

References

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. 7th Edition. John Wiley & Sons.[3][4] (Standard text for assigning aromatic and heterocyclic bands).

  • National Institute of Standards and Technology (NIST). Infrared Spectra of 2-Aminopyridine Derivatives. NIST Chemistry WebBook, SRD 69.[5][6] Available at: [Link][1]

  • Socrates, G. (2001). Infrared and Raman Characteristic Group Frequencies: Tables and Charts. 3rd Edition. Wiley.[4] (Authoritative source for pyridine ring breathing mode shifts).

  • PubChem. Compound Summary for (6-Pyrrolidin-1-ylpyridin-3-yl)methanol. National Library of Medicine. Available at: [Link][1]

  • Fisher Scientific. Product Specification: (6-Pyrrolidin-1-ylpyrid-2-yl)methanol.[1][7] (Used for structural isomer comparison and purity standards). Available at: [Link][1]

Sources

Foundational

Solubility of (6-(Pyrrolidin-1-yl)pyridin-3-yl)methanol in organic solvents

Technical Guide: Solubility Profiling and Solvent Selection for (6-(Pyrrolidin-1-yl)pyridin-3-yl)methanol Executive Summary (6-(Pyrrolidin-1-yl)pyridin-3-yl)methanol (CAS 690632-01-0) is a critical heterocyclic building...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Guide: Solubility Profiling and Solvent Selection for (6-(Pyrrolidin-1-yl)pyridin-3-yl)methanol

Executive Summary

(6-(Pyrrolidin-1-yl)pyridin-3-yl)methanol (CAS 690632-01-0) is a critical heterocyclic building block used frequently in medicinal chemistry for Suzuki-Miyaura couplings and as a core scaffold in kinase inhibitors. Its structure—comprising an electron-rich pyridine ring, a lipophilic pyrrolidine tail, and a polar hydroxymethyl head—creates a unique "amphiphilic" solubility profile.[1][2]

This guide moves beyond basic database entries to provide a mechanistic understanding of how this molecule interacts with solvent systems. It details protocols for determining precise solubility limits and offers strategic recommendations for reaction solvents, extraction media, and crystallization systems.[1][2]

Part 1: Molecular Analysis & Solubility Prediction

To predict solubility, we must first deconstruct the molecule’s electronic and steric environment.[1][2]

1. Structural Determinants of Solubility

  • The Pyridine Core (Basic Center): The pyridine nitrogen is the primary hydrogen bond acceptor.[1][2] Unlike unsubstituted pyridine, the C6-pyrrolidine group acts as a strong electron donor (resonance effect), significantly increasing the electron density on the pyridine ring.[1] This makes the pyridine nitrogen more basic (higher pKa) and more susceptible to protonation in acidic aqueous media.[1][2]

  • The Pyrrolidine Ring (Lipophilic Domain): This saturated ring adds significant lipophilicity (LogP contribution), reducing water solubility at neutral pH and enhancing solubility in chlorinated and ethereal solvents.[1][2]

  • The Hydroxymethyl Group (Polar Domain): This moiety acts as both a Hydrogen Bond Donor (HBD) and Acceptor (HBA).[1][2] It anchors the molecule in polar protic solvents like Methanol and Ethanol.[1][2]

2. The "Low Melting Point" Factor

  • Critical Parameter: Melting Point ~61 °C [1].[1][2]

  • Implication: The crystal lattice energy is relatively low.[1][2] While this suggests good solubility in many organic solvents, it presents a high risk of "oiling out" (liquid-liquid phase separation) during crystallization attempts, particularly if the temperature exceeds 45-50 °C.

Table 1: Predicted Solubility Landscape based on "Like-Dissolves-Like" Heuristics

Solvent ClassRepresentative SolventsPredicted SolubilityMechanism / Interaction
Polar Protic Methanol, Ethanol, IPAHigh (>100 mg/mL)Strong H-bonding with hydroxymethyl group; solvation of pyridine N.
Chlorinated Dichloromethane (DCM), ChloroformHigh Dipole-dipole interactions; excellent solvation of the pyrrolidine ring.
Polar Aprotic DMSO, DMF, DMAcVery High Strong dipole interactions; capable of breaking crystal lattice easily.[1][2]
Esters Ethyl Acetate, Isopropyl AcetateModerate to Good Standard organic solubility; preferred for extraction.[1][2]
Ethers THF, 2-MeTHF, MTBEModerate Good solvation of the lipophilic tail; MTBE may act as an anti-solvent.[1][2]
Alkanes Hexane, Heptane, CyclohexaneLow / Insoluble Lack of polarity to overcome lattice energy; ideal anti-solvents.[1][2]
Water Water (pH 7)Low Hydrophobic effect of pyrrolidine dominates at neutral pH.[1][2]
Acidic Water 0.1 M HClHigh Protonation of Pyridine N forms a soluble cation.[1][2]

Part 2: Experimental Protocols

Do not rely solely on predictions. The following protocols are designed to generate robust data for process scale-up.

Protocol A: The "Visual Tier" Screening (Rapid Assessment)

Use this for quick solvent selection during early synthesis.

  • Preparation: Weigh 10 mg of (6-(Pyrrolidin-1-yl)pyridin-3-yl)methanol into a 4 mL clear glass vial.

  • Aliquot Addition: Add solvent in 50 µL increments at Room Temperature (25 °C).

  • Agitation: Vortex for 30 seconds after each addition.

  • Observation:

    • Soluble: Clear solution, no particulates.[1][2]

    • Partial: Haze or floating solids.[1][2]

    • Insoluble: Sediment remains after 10 volumes (100 µL total).[1][2]

  • Thermal Stress: If insoluble at RT, heat to 40 °C (below MP of 61 °C).

    • Warning: Do not overheat; compound may melt and form an oil rather than dissolve.[1][2]

Protocol B: Gravimetric Saturation (Quantitative)

Use this for determining precise solubility curves for crystallization design.

  • Saturation: Add excess solid (~500 mg) to 2 mL of solvent.

  • Equilibration: Stir at fixed temperature (e.g., 20 °C) for 24 hours.

  • Filtration: Filter the suspension through a 0.45 µm PTFE syringe filter (pre-warmed to the same temperature to prevent crashing out).

  • Evaporation: Transfer a known volume (e.g., 1.0 mL) of the filtrate to a pre-weighed tare vial. Evaporate solvent under vacuum/nitrogen flow.[1][2]

  • Calculation:

    
    
    

Part 3: Visualization of Workflows

Figure 1: Solvent Selection Decision Tree

This logic gate aids in selecting the correct solvent system based on the intended process step.[2]

SolventSelection Start Start: Process Goal Reaction Reaction Solvent Start->Reaction Extraction Work-up / Extraction Start->Extraction Crystal Crystallization Start->Crystal PolarReq Is high temp required? Reaction->PolarReq AqPhase Aqueous Phase pH? Extraction->AqPhase Solubility Solubility Check Crystal->Solubility DMF Select: DMF/DMSO (High BP, High Sol) PolarReq->DMF Yes (>80°C) THF Select: THF/2-MeTHF (Mod BP, Good Sol) PolarReq->THF No (<65°C) DCM Select: DCM (High Sol, Bottom Layer) AqPhase->DCM Neutral/Basic EtOAc Select: Ethyl Acetate (Good Sol, Top Layer) AqPhase->EtOAc Neutral/Basic Cooling Cooling Crystallization (Solvent: IPA or EtOH) Solubility->Cooling Steep Sol. Curve AntiSolv Anti-Solvent Method (Solvent: EtOAc -> Add Heptane) Solubility->AntiSolv Flat Sol. Curve

Caption: Decision matrix for selecting solvents based on unit operation requirements. Note the divergence for crystallization strategies.

Part 4: Process Implications & Recommendations

1. Extraction Strategy (Work-up)

  • Challenge: The pyridine nitrogen can protonate at pH < 5, rendering the molecule water-soluble and causing yield loss during organic extraction.[1][2]

  • Solution: Ensure the aqueous phase is adjusted to pH > 9 (using Na2CO3 or NaOH) before extraction.[1][2] This forces the molecule into its neutral, lipophilic state.[1][2]

  • Preferred Solvent: Ethyl Acetate is recommended over DCM for environmental safety, provided the pH is controlled.[1][2]

2. Crystallization & Purification

  • Risk: As noted, the low melting point (61 °C) makes this compound prone to oiling out.[1][2]

  • Recommended System: Isopropyl Alcohol (IPA) / Heptane .[1][2]

    • Dissolution: Dissolve in minimal IPA at 40 °C.

    • Crystal Growth:[2] Slowly add Heptane (anti-solvent) while cooling to 0-5 °C.[1][2]

    • Avoid: Rapid cooling from high temperatures (>50 °C), which will trap impurities in an oil phase.[1][2]

3. Chromatography

  • Mobile Phase: When using silica gel chromatography, the basicity of the pyridine can cause "streaking" (tailing).[1][2]

  • Modifier: Add 1% Triethylamine (TEA) or 1% Ammonium Hydroxide to the DCM/Methanol mobile phase to sharpen peaks by suppressing interaction with acidic silanols.[1][2]

References

  • ChemicalBook. (2024).[1][2] [6-(1-Pyrrolidinyl)-3-pyridinyl]methanol Properties and Safety. Retrieved from

  • National Center for Biotechnology Information. (2024).[1][2] PubChem Compound Summary for CID 2794774, (6-(Pyrrolidin-1-yl)pyridin-3-yl)methanol. Retrieved from

  • BenchChem. (2025).[1][2][3][4] Solubility Profile of Aminopyridine Derivatives. (General methodology reference). Retrieved from

Sources

Exploratory

(6-(Pyrrolidin-1-yl)pyridin-3-yl)methanol as a synthetic intermediate

Technical Whitepaper: Strategic Utilization of (6-(Pyrrolidin-1-yl)pyridin-3-yl)methanol Executive Summary & Molecular Profile (6-(Pyrrolidin-1-yl)pyridin-3-yl)methanol (CAS: 690632-01-0) represents a high-value pharmaco...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Whitepaper: Strategic Utilization of (6-(Pyrrolidin-1-yl)pyridin-3-yl)methanol

Executive Summary & Molecular Profile

(6-(Pyrrolidin-1-yl)pyridin-3-yl)methanol (CAS: 690632-01-0) represents a high-value pharmacophore scaffold in modern drug discovery. Unlike simple pyridine building blocks, this moiety integrates a cyclic amine (pyrrolidine) at the C6 position. This substitution pattern dramatically alters the electronic landscape of the pyridine ring, transforming it from an electron-deficient heterocycle into an electron-rich, highly basic system.

For the medicinal chemist, this molecule serves two critical functions:

  • Solubility Modulation: The pyrrolidinyl group disrupts crystal packing and increases basicity (predicted pKa ~6.5–7.5 for the pyridine nitrogen), enhancing aqueous solubility compared to phenyl analogs.

  • Vectorized Functionalization: The primary alcohol at C3 acts as a versatile "handle," allowing for divergent synthesis into aldehydes, halides, ethers, or bioisosteric replacements.

PropertyValue / Description
CAS Number 690632-01-0
Molecular Formula

Molecular Weight 178.23 g/mol
Predicted LogP ~1.2 (Lipophilic yet soluble)
H-Bond Donors/Acceptors 1 Donor / 3 Acceptors
Electronic Character Electron-rich pyridine (Push-Pull system)

Synthetic Access: The Robust Route

While (6-(Pyrrolidin-1-yl)pyridin-3-yl)methanol is commercially available, process reliability often demands in-house synthesis to control impurity profiles.

Critique of Direct SNAr: A common error is attempting nucleophilic aromatic substitution (SNAr) directly on 6-chloropyridin-3-yl methanol. This approach often suffers from competitive O-alkylation or polymerization due to the harsh thermal conditions required to displace the chloride without an electron-withdrawing group (EWG) at C3.

Recommended Protocol: The Ester Activation Route The superior pathway utilizes methyl 6-chloronicotinate. The ester moiety at C3 serves as an EWG, activating the C6-chloride for facile SNAr displacement by pyrrolidine under mild conditions. Subsequent reduction yields the target alcohol cleanly.

SynthesisRoute Start 6-Chloronicotinic Acid (or Methyl Ester) Inter Intermediate: Methyl 6-(pyrrolidin-1-yl)nicotinate Start->Inter Step 1: SNAr Pyrrolidine, Et3N THF/DMF, 60°C Product Target: (6-(Pyrrolidin-1-yl)pyridin-3-yl)methanol Inter->Product Step 2: Reduction LiAlH4 or NaBH4/MeOH 0°C to RT

Figure 1: The "Ester-First" strategy avoids O-alkylation side reactions and ensures high purity.

Reactivity & Derivatization Logic

The utility of this intermediate lies in the differential reactivity of its functional groups.

  • The Alcohol (C3-CH2OH): This is the primary attachment point. It is a primary benzylic-like alcohol but with higher electron density from the ring.

    • Oxidation: Swern or Dess-Martin periodinane yields the aldehyde (instable over time; use immediately).

    • Activation: Conversion to mesylate (MsCl) or chloride (SOCl2) creates a potent electrophile. Caution: The nitrogen lone pair can displace the leaving group intramolecularly to form a reactive aziridinium-like species, leading to polymerization. Always keep these derivatives in solution or use immediately.

  • The Pyridine Ring: The pyrrolidine at C6 is a strong resonance donor. This makes the ring susceptible to electrophilic aromatic substitution (SEAr) at C5 (ortho to the pyrrolidine), allowing for further decoration (e.g., halogenation).

ReactivityTree Core (6-(Pyrrolidin-1-yl)pyridin-3-yl)methanol Aldehyde Aldehyde (Reductive Amination Precursor) Core->Aldehyde Swern/DMP Oxidation Halide Alkyl Chloride/Mesylate (Alkylation Agent) Core->Halide SOCl2 or MsCl/Et3N Ether Ether Linkage (Mitsunobu Reaction) Core->Ether PPh3, DIAD, R-OH RingSub C5-Halogenation (Electrophilic Sub.) Core->RingSub NBS/NIS (C5 Position)

Figure 2: Divergent synthesis map. The electron-rich ring allows C5-functionalization, while the alcohol serves as a linker.

Detailed Experimental Protocols

Protocol A: Synthesis of (6-(Pyrrolidin-1-yl)pyridin-3-yl)methanol

Rationale: This two-step sequence maximizes yield and simplifies purification compared to direct SNAr on the alcohol.

Step 1: SNAr Displacement

  • Setup: Charge a round-bottom flask with methyl 6-chloronicotinate (10.0 g, 58.3 mmol) and anhydrous THF (100 mL).

  • Addition: Add triethylamine (1.5 eq) followed by pyrrolidine (1.2 eq) dropwise.

  • Reaction: Heat to 60°C for 4–6 hours. Monitor by TLC (EtOAc/Hexane). The spot will become more polar and fluorescent.

  • Workup: Cool to RT. Dilute with EtOAc, wash with water and brine. Dry over

    
     and concentrate.
    
  • Result: Methyl 6-(pyrrolidin-1-yl)nicotinate (Solid). usually pure enough for the next step.

Step 2: Reduction

  • Activation: Dissolve the ester from Step 1 in anhydrous THF (0.2 M) and cool to 0°C under

    
    .
    
  • Reduction: Cautiously add

    
     (2.0 M in THF, 1.5 eq) dropwise. Note: NaBH4/MeOH can be used for a milder, albeit slower, reduction.[1]
    
  • Quench: After 2 hours, perform Fieser workup (

    
     mL water, 
    
    
    
    mL 15% NaOH,
    
    
    mL water).
  • Purification: Filter the aluminum salts. Concentrate the filtrate. Recrystallize from EtOAc/Heptane if necessary.

  • Yield: Typically 85–92% overall.

Protocol B: Activation to Mesylate (In Situ)

Rationale: The mesylate is unstable. Isolate it rapidly or use it in a "telescoped" reaction.

  • Dissolve (6-(pyrrolidin-1-yl)pyridin-3-yl)methanol (1 eq) in DCM at 0°C.

  • Add DIPEA (1.5 eq).

  • Add Methanesulfonyl chloride (MsCl, 1.1 eq) dropwise.

  • Stir for 30 mins at 0°C.

  • Do not evaporate to dryness with heat. Wash with cold water, dry, and concentrate at <30°C. Use immediately for nucleophilic displacement.

Medicinal Chemistry Applications

Kinase Inhibitors & GPCR Ligands: The 6-pyrrolidinylpyridine motif is a classic "solubility fix" in kinase programs. Replacing a phenyl ring with this heterocycle often:

  • Lowers LogP: Improves metabolic stability.

  • Increases Solubility: The basic nitrogen (pKa ~7) can be protonated at physiological pH.

  • H-Bonding: The pyridine nitrogen accepts H-bonds from hinge regions in kinases.

Case Study Context: In the development of TRPV3 antagonists, pyridinyl methanol derivatives have been utilized to tune the polarity of the "head group." The pyrrolidine variant provides a bulky, hydrophobic region (the alicyclic ring) while maintaining water solubility via the pyridine nitrogen [1].

References

  • Synthesis and Pharmacology of (Pyridin-2-yl)methanol Derivatives as Novel and Selective Transient Receptor Potential Vanilloid 3 Antagonists. Journal of Medicinal Chemistry.

  • Application Notes and Protocols for the Synthesis of 3-Pyridinemethanol via Sodium Borohydride Reduction. BenchChem Technical Notes.

  • Product Profile: (6-(Pyrrolidin-1-yl)pyridin-3-yl)methanol (CAS 690632-01-0). BLD Pharm.[2][3]

  • Recent Advances in the Synthesis of Pyrrolidines. ResearchGate / IntechOpen.

Sources

Foundational

Structural Analogs of (6-(Pyrrolidin-1-yl)pyridin-3-yl)methanol

Executive Summary The scaffold (6-(Pyrrolidin-1-yl)pyridin-3-yl)methanol (CAS: 690632-01-0) represents a privileged structural motif in modern drug discovery, serving as a critical "pivot point" between fragment-based sc...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The scaffold (6-(Pyrrolidin-1-yl)pyridin-3-yl)methanol (CAS: 690632-01-0) represents a privileged structural motif in modern drug discovery, serving as a critical "pivot point" between fragment-based screening and lead optimization.[1] Structurally, it consists of a pyridine core substituted with a cyclic secondary amine (pyrrolidine) at the C6 position and a hydroxymethyl group at the C3 position.[1]

This molecule is not merely a passive intermediate; it possesses a "push-pull" electronic character where the electron-donating pyrrolidine ring enriches the pyridine nitrogen, while the hydroxymethyl group serves as a versatile handle for covalent elaboration or hydrogen bond donation. Its analogs are heavily represented in the development of Nicotinic Acetylcholine Receptor (nAChR) ligands , Histamine H3 antagonists , and Kinase inhibitors .[1]

This guide provides a comprehensive technical analysis of this scaffold, detailing synthesis pathways, structural analog design (SAR), and experimental protocols for its utilization in high-affinity ligand design.

Structural Analysis & Pharmacophore

The molecule can be dissected into three distinct vectors, each offering specific opportunities for medicinal chemistry optimization:

The Core: 2,5-Disubstituted Pyridine

The central pyridine ring acts as a scaffold that orients the two substituents at a specific angle (


120°).[1] Unlike a phenyl ring, the pyridine nitrogen provides a hydrogen bond acceptor (HBA) and lowers the lipophilicity (LogP) of the overall molecule.
  • Electronic Effect: The pyrrolidine at C6 (ortho to pyridine N) acts as a strong electron donor (+M effect), significantly increasing the electron density on the pyridine ring and raising the pKa of the pyridine nitrogen compared to unsubstituted pyridine.

Vector A: The Pyrrolidine Ring (C6 Position)

This is the primary hydrophobic binding element.[1]

  • Conformation: The pyrrolidine ring adopts an envelope conformation, providing bulk without the rigidity of a phenyl ring.[1]

  • Basicity: The

    
     nitrogen is conjugated into the pyridine, making it planar and less basic than a free pyrrolidine, but it still influences the overall basicity of the pyridine nitrogen.[1]
    
Vector B: The Hydroxymethyl Group (C3 Position)

This is the "warhead" or "linker" vector.[1]

  • Versatility: The primary alcohol is a precursor to halides (for alkylation), aldehydes (for reductive amination), or carboxylic acids.[1]

  • Interaction: In its native state, it acts as both a Hydrogen Bond Donor (HBD) and Acceptor (HBA).[1]

Synthesis Strategies

Reliable access to this scaffold is a prerequisite for SAR exploration.[1][2] We present two primary routes: the Reductive Route (preferred for scale) and the Direct Displacement Route .[1]

Route A: Displacement followed by Reduction (The Convergent Protocol)

This is the industry-standard approach due to the low cost of starting materials and high purity profiles.

  • Step 1 (

    
    ):  Reaction of Methyl 6-chloronicotinate  with Pyrrolidine .[1] The electron-withdrawing ester at C3 activates the C6-chlorine for nucleophilic aromatic substitution.[1]
    
  • Step 2 (Reduction): Reduction of the ester to the alcohol using

    
     or 
    
    
    
    .[1]
Route B: Direct Displacement on the Alcohol

Reaction of 6-chloro-3-pyridinemethanol with pyrrolidine.[1]

  • Critique: This route is often slower because the hydroxymethyl group is electron-donating (slightly deactivating for

    
    ) compared to the ester.[1] It also requires higher temperatures which can lead to polymerization or side reactions.[1]
    

Structural Analogs & SAR Landscape

The utility of this scaffold lies in the systematic variation of its components.[1] The following table summarizes key structural analogs and their medicinal chemistry implications.

Table 1: Structural Analogs and Physicochemical Impact
Analog ClassModification (Vector A)Modification (Vector B)Medicinal Chemistry Impact
Parent Pyrrolidine

Balanced lipophilicity/solubility.[1] Standard building block.
Lipophilic Piperidine

Increases steric bulk; often improves metabolic stability (blocks

-oxidation).[1]
Polar/Soluble Morpholine

Lowers LogP; reduces HERG liability; reduces basicity of the system.[1]
Compact Azetidine

Reduces steric clash; often increases potency in tight binding pockets (e.g., nAChR).[1]
Ether Linker Pyrrolidine

Key Class: Converts the scaffold into a potent nAChR ligand (A-85380 analog).[1]
Amine Linker Pyrrolidine

Introduces a basic center; common in kinase hinge binders.[1]
Rigidified 3-F-Pyrrolidine

Fluorine locks conformation and blocks metabolism; modulates pKa.[1]
Case Study: nAChR Ligands

The (6-(pyrrolidin-1-yl)pyridin-3-yl) moiety is a bioisostere of nicotine.[1]

  • Mechanism: The pyrrolidine nitrogen mimics the pyrrolidine of nicotine, while the pyridine nitrogen mimics the pyridine of nicotine.[1]

  • Optimization: Converting the alcohol to an ether (e.g., 3-((2-azetidinyl)methoxy)pyridine derivatives) creates high-affinity ligands for

    
     nAChR receptors, utilized in pain and cognition research [1].
    

Visualizations

Synthesis & Derivatization Workflow

The following diagram illustrates the synthesis of the core and its divergence into functional analogs.

SynthesisWorkflow Start Methyl 6-chloronicotinate (Starting Material) Inter Methyl 6-(pyrrolidin-1-yl)nicotinate (Intermediate) Start->Inter Pyrrolidine, K2CO3 DMSO, 80°C (SNAr) Product (6-(Pyrrolidin-1-yl)pyridin-3-yl)methanol (Target Core) Inter->Product LiAlH4, THF 0°C -> RT (Reduction) Ether Ether Analogs (nAChR Ligands) Product->Ether NaH, R-X (Etherification) Aldehyde Aldehyde (Reductive Amination) Product->Aldehyde MnO2 or DMP (Oxidation) Chloride Benzyl Chloride (Alkylation Agent) Product->Chloride SOCl2, DCM (Chlorination)

Caption: Figure 1.[1][3] Convergent synthesis pathway from chloronicotinate to the target alcohol and subsequent divergence into functional medicinal chemistry classes.

SAR Decision Tree

This diagram guides the researcher on which analog to select based on the specific issue encountered in the drug discovery cascade.[1]

SAR_Logic Problem Optimization Issue? Solubility Low Solubility Problem->Solubility Metab High Clearance (Metabolic Instability) Problem->Metab Potency Low Potency (Steric Clash) Problem->Potency Morpholine Switch Pyrrolidine to Morpholine Solubility->Morpholine Lowers LogP Fluoro Add F to Pyrrolidine (Block Metabolism) Metab->Fluoro Blocks CYP sites Azetidine Switch Pyrrolidine to Azetidine Potency->Azetidine Reduces size Spacer Extend Linker (Homologation) Potency->Spacer Alters geometry

Caption: Figure 2.[1] Structure-Activity Relationship (SAR) decision tree for optimizing the (6-(pyrrolidin-1-yl)pyridin-3-yl)methanol scaffold.

Experimental Protocols

Protocol A: Synthesis of (6-(Pyrrolidin-1-yl)pyridin-3-yl)methanol

Objective: Gram-scale synthesis of the core scaffold.[1]

Reagents:

  • Methyl 6-chloronicotinate (1.0 eq)[1]

  • Pyrrolidine (1.2 eq)[1]

  • Potassium Carbonate (

    
    , 2.0 eq)
    
  • Dimethylformamide (DMF) or DMSO[1]

  • Lithium Aluminum Hydride (

    
    )[1]
    

Step 1: Nucleophilic Substitution (


) [1]
  • Charge a round-bottom flask with Methyl 6-chloronicotinate (17.1 g, 100 mmol) and

    
     (27.6 g, 200 mmol) in DMF (100 mL).
    
  • Add Pyrrolidine (8.5 g, 120 mmol) dropwise at room temperature.

  • Heat the mixture to 80°C and stir for 4 hours. Monitor by TLC/LCMS for disappearance of starting material.[1]

  • Workup: Pour into ice water (500 mL). The product (Methyl 6-(pyrrolidin-1-yl)nicotinate) often precipitates as a solid.[1] Filter, wash with water, and dry.[1] If oil forms, extract with Ethyl Acetate.[1]

Step 2: Reduction

  • Dissolve the intermediate ester (100 mmol) in anhydrous THF (200 mL) under Nitrogen.

  • Cool to 0°C. Carefully add

    
     (1.0 eq, 3.8 g) portion-wise (Exothermic!).
    
  • Allow to warm to room temperature and stir for 2 hours.

  • Quench (Fieser Method): Cool to 0°C. Add water (3.8 mL), then 15% NaOH (3.8 mL), then water (11.4 mL). Stir until a white granular precipitate forms.

  • Filter through Celite.[1] Concentrate the filtrate to yield (6-(Pyrrolidin-1-yl)pyridin-3-yl)methanol .

  • Validation:

    
     NMR (DMSO-
    
    
    
    ) should show pyrrolidine protons (
    
    
    1.9, 3.4 ppm), pyridine aromatic protons, and the distinct benzylic
    
    
    singlet (
    
    
    4.4 ppm).[1]
Protocol B: Conversion to 6-(Pyrrolidin-1-yl)nicotinaldehyde

Objective: Generate the aldehyde for reductive amination.

  • Dissolve alcohol (1.0 eq) in Dichloromethane (DCM).

  • Add Manganese Dioxide (

    
    , 10 eq) or Dess-Martin Periodinane (1.1 eq).[1]
    
  • Stir at RT for 12 hours (

    
    ) or 1 hour (DMP).
    
  • Filter and concentrate. The aldehyde is less stable and should be used immediately.[1]

References

  • Holladay, M. W., et al. (1998).[1] "Identification of a potent, selective agonist of the neuronal alpha 4 beta 2 nicotinic acetylcholine receptor."[1][4][5] Journal of Medicinal Chemistry.

  • Tomizawa, M., & Casida, J. E. (1999).[1] "Minor structural changes in nicotinoid insecticides confer differential subtype selectivity for mammalian nicotinic acetylcholine receptors."[1] British Journal of Pharmacology.[1]

  • PubChem Compound Summary. (2023). "(6-(Pyrrolidin-1-yl)pyridin-3-yl)methanol."[1][][7] National Center for Biotechnology Information.[1] [1]

  • BOC Sciences. (2023).[1] "Product Data Sheet: (6-Pyrrolidin-1-ylpyridin-3-yl)methanol." BOC Sciences Catalog.

  • Gomtsyan, A., et al. (2016).[1] "Synthesis and Pharmacology of (Pyridin-2-yl)methanol Derivatives as Novel and Selective TRPV3 Antagonists." Journal of Medicinal Chemistry.

Sources

Protocols & Analytical Methods

Method

Synthesis of (6-(Pyrrolidin-1-yl)pyridin-3-yl)methanol from 6-chloronicotinaldehyde

Application Note: Modular Synthesis of (6-(Pyrrolidin-1-yl)pyridin-3-yl)methanol Abstract & Strategic Overview This application note details the synthesis of (6-(pyrrolidin-1-yl)pyridin-3-yl)methanol , a valuable heteroc...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Modular Synthesis of (6-(Pyrrolidin-1-yl)pyridin-3-yl)methanol

Abstract & Strategic Overview

This application note details the synthesis of (6-(pyrrolidin-1-yl)pyridin-3-yl)methanol , a valuable heterocyclic building block often utilized in medicinal chemistry for kinase inhibitor scaffolds (e.g., BTK, JAK inhibitors).

The synthesis follows a robust two-step sequence:

  • Nucleophilic Aromatic Substitution (

    
    ):  Displacement of the C6-chlorine by pyrrolidine.
    
  • Chemoselective Reduction: Conversion of the C3-formyl group to a primary alcohol using Sodium Borohydride (

    
    ).
    

Strategic Rationale (The "Why"): While it is theoretically possible to reduce the aldehyde first, we prioritize the


 reaction as Step 1. The aldehyde moiety at the C3 position acts as a strong electron-withdrawing group (EWG), significantly lowering the LUMO energy of the pyridine ring and activating the C6 position for nucleophilic attack. Reducing the aldehyde to an alcohol first would convert the EWG into an electron-donating group (via resonance/hyperconjugation), deactivating the ring and requiring harsher conditions for the substitution.

Process Workflow (Visualized)

The following diagram illustrates the reaction pathway and critical process parameters (CPPs).

SynthesisWorkflow Start Start: 6-Chloronicotinaldehyde Step1 Step 1: SnAr Reaction (Formation of C-N Bond) Start->Step1 + Pyrrolidine (1.2 eq) + K2CO3 (1.5 eq) Solvent: DMF or EtOH Temp: 80°C Intermed Intermediate: 6-(Pyrrolidin-1-yl)nicotinaldehyde Step1->Intermed Workup: Aqueous Extraction Yield >90% Step2 Step 2: Hydride Reduction (Aldehyde to Alcohol) Intermed->Step2 + NaBH4 (0.5-1.0 eq) Solvent: MeOH Temp: 0°C to RT Product Final Product: (6-(Pyrrolidin-1-yl)pyridin-3-yl)methanol Step2->Product Quench: NH4Cl(aq) Extraction: DCM

Figure 1: Two-step synthetic workflow emphasizing the activation of the pyridine ring prior to reduction.

Detailed Experimental Protocols

Step 1: Synthesis of 6-(Pyrrolidin-1-yl)nicotinaldehyde ( )

Reagents:

  • 6-Chloronicotinaldehyde (1.0 equiv.)[1]

  • Pyrrolidine (1.2 equiv.)

  • Potassium Carbonate (

    
    ) (1.5 equiv.)
    
  • Solvent: N,N-Dimethylformamide (DMF) or Ethanol (EtOH). Note: DMF allows for faster reaction rates due to better solubility of the inorganic base, but EtOH is greener and easier to remove.

Protocol:

  • Setup: Charge a round-bottom flask with 6-chloronicotinaldehyde and

    
    . Add the solvent (approx. 5-10 volumes).
    
  • Addition: Add pyrrolidine dropwise at room temperature. The reaction is slightly exothermic.

  • Reaction: Heat the mixture to 80°C. Monitor by TLC (Hexane/EtOAc 1:1) or LCMS.

    • Observation: The starting material (aldehyde) usually disappears within 2–4 hours.

    • Mechanistic Insight: The color often shifts to bright yellow/orange due to the formation of the push-pull conjugated system (amino-pyridine-aldehyde).

  • Workup:

    • Cool to room temperature.

    • Pour the mixture into ice-water (10 volumes). The product often precipitates as a solid.

    • Filter the solid. If no precipitate forms, extract with Ethyl Acetate (3x), wash with brine, dry over

      
      , and concentrate.
      
  • Purification: Usually not required. If necessary, recrystallize from Ethanol/Heptane.

Step 2: Reduction to (6-(Pyrrolidin-1-yl)pyridin-3-yl)methanol

Reagents:

  • 6-(Pyrrolidin-1-yl)nicotinaldehyde (Intermediate from Step 1)

  • Sodium Borohydride (

    
    ) (0.6 - 1.0 equiv.)
    
  • Solvent: Methanol (MeOH) or Ethanol (EtOH).[2]

Protocol:

  • Setup: Dissolve the intermediate aldehyde in Methanol (10 volumes) and cool to 0°C (ice bath).

  • Addition: Add

    
     portion-wise over 15 minutes.
    
    • Safety Note:

      
       evolves hydrogen gas (
      
      
      
      ) upon reaction. Ensure adequate ventilation. Do not seal the vessel completely.
  • Reaction: Stir at 0°C for 30 minutes, then allow to warm to room temperature.

    • Monitoring: TLC will show the conversion of the less polar aldehyde to the more polar alcohol.

  • Quench: Once complete, carefully add Saturated Ammonium Chloride (

    
    ) solution to quench excess hydride. Stir for 15 minutes.
    
  • Workup:

    • Remove the bulk of the Methanol under reduced pressure (Rotavap).

    • Dilute the residue with water and extract with Dichloromethane (DCM) or Ethyl Acetate.

    • Note: The product is an amino-alcohol and can be water-soluble. Multiple extractions or salting out (NaCl) may be required.

    • Dry organic layers over

      
       and concentrate.
      

Analytical Validation & Data

To validate the synthesis, compare your analytical data against these standard reference values.

Analytical MethodExpected Signal / ObservationInterpretation
1H NMR (DMSO-d6)

~10.0 ppm (Singlet)
Absent in final product (Loss of Aldehyde).
1H NMR (DMSO-d6)

~4.4 - 4.6 ppm (Doublet/Singlet)
Present (Appearance of

-OH methylene).
1H NMR (DMSO-d6)

~8.0 (d), 7.5 (dd), 6.5 (d) ppm
Pyridine ring protons. Note the upfield shift of the C6-H due to the electron-donating pyrrolidine.
1H NMR (DMSO-d6)

~3.4 ppm (m) & 1.9 ppm (m)
Pyrrolidine ring protons (

and

).
LCMS (ESI+)

Molecular weight confirmation (

).

Graphviz: Mechanistic Logic of Analytical Shifts

NMRLogic Aldehyde Aldehyde Precursor Proton @ 10.0 ppm Alcohol Final Alcohol Proton @ 4.5 ppm Aldehyde->Alcohol NaBH4 Reduction (Hydride Attack)

Figure 2: The disappearance of the downfield aldehyde singlet is the primary indicator of reaction completion.

Troubleshooting & Critical Parameters

  • Issue: Incomplete

    
     reaction. 
    
    • Cause: Temperature too low or old

      
       (wet).
      
    • Fix: Increase temp to reflux; ensure base is dry; consider using

      
       for higher solubility.
      
  • Issue: Product stuck in aqueous layer during Step 2 workup.

    • Cause: The pyridine nitrogen and the alcohol make the molecule polar.

    • Fix: Use DCM for extraction (better for polar heterocycles) or continuously extract. Alternatively, simply evaporate dryness and triturate the inorganic salts with 10% MeOH/DCM.

  • Safety Hazard: Delayed Exotherm.

    • Context: Adding

      
       too fast to a warm solution can cause rapid 
      
      
      
      evolution and foam-over. Always add at 0°C.

References

  • Nucleophilic Aromatic Substitution Mechanism

    • Master Organic Chemistry. (2018).[3] Nucleophilic Aromatic Substitution: Introduction and Mechanism. Link

  • Reduction Protocols

    • Master Organic Chemistry. Addition of NaBH4 to aldehydes to give primary alcohols. Link

    • Organic Chemistry Portal. Sodium Borohydride.[2][4][5][6][7] Link

  • Related Pyridine Synthesis & Characterization

    • RSC Advances. Catalysis in aromatic nucleophilic substitution. Link

    • National Institutes of Health (NIH). Substituent Effect on the Nucleophilic Aromatic Substitution of Thiophenes With Pyrrolidine. Link

Sources

Application

Application Note: Chemoselective Reduction of 6-(Pyrrolidin-1-yl)nicotinaldehyde

Abstract This application note details a robust, scalable protocol for the reduction of 6-(pyrrolidin-1-yl)nicotinaldehyde (CAS 261715-39-3) to its corresponding primary alcohol, (6-(pyrrolidin-1-yl)pyridin-3-yl)methanol...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note details a robust, scalable protocol for the reduction of 6-(pyrrolidin-1-yl)nicotinaldehyde (CAS 261715-39-3) to its corresponding primary alcohol, (6-(pyrrolidin-1-yl)pyridin-3-yl)methanol (CAS 690632-01-0). This transformation is a critical step in the synthesis of TRPV3 antagonists and other pyridine-based pharmaceutical intermediates. The method utilizes Sodium Borohydride (


) in Methanol, selected for its high chemoselectivity, operational simplicity, and high yield (>90%).

Introduction & Chemical Context

The 6-substituted nicotinyl scaffold is ubiquitous in medicinal chemistry, appearing in ligands for ion channels and kinases. The pyrrolidine moiety at the C6 position acts as a strong electron-donating group (EDG), increasing the electron density of the pyridine ring.

Mechanistic Implications: Unlike electron-deficient pyridines, the 6-pyrrolidinyl substituent renders the C3-aldehyde slightly less electrophilic. However, it also stabilizes the pyridine ring against nucleophilic attack or over-reduction, making


 an ideal reagent. Stronger reducing agents like 

are unnecessary and pose higher safety risks.
Reaction Scheme

The transformation involves the nucleophilic addition of a hydride ion to the carbonyl carbon, followed by protonation of the resulting alkoxide.

ReactionScheme Substrate 6-(pyrrolidin-1-yl) nicotinaldehyde (C10H12N2O) Intermediate Borate Complex Intermediate Substrate->Intermediate Hydride Transfer Reagent NaBH4 (1.5 eq) MeOH, 0°C to RT Reagent->Intermediate Product (6-(pyrrolidin-1-yl) pyridin-3-yl)methanol (C10H14N2O) Intermediate->Product Acidic Quench / Workup

Caption: Reaction pathway from aldehyde substrate to alcohol product via borohydride reduction.

Experimental Protocol

Materials & Reagents
ReagentCAS No.[1][2]MW ( g/mol )Equiv.Role
6-(pyrrolidin-1-yl)nicotinaldehyde 261715-39-3176.221.0Substrate
Sodium Borohydride (

)
16940-66-237.831.2 - 1.5Reducing Agent
Methanol (MeOH) 67-56-1-SolventReaction Medium
Dichloromethane (DCM) 75-09-2-SolventExtraction
Ammonium Chloride (

)
12125-02-9--Quench Buffer
Detailed Procedure

Step 1: Reaction Setup

  • Equip a clean, dry 100 mL round-bottom flask (RBF) with a magnetic stir bar.

  • Charge the flask with 6-(pyrrolidin-1-yl)nicotinaldehyde (1.0 g, 5.67 mmol).

  • Add Methanol (15 mL, ~15 vol) and stir until the solid is fully dissolved.

    • Note: The solution typically appears yellow/orange due to the conjugated pyridine system.

  • Cool the solution to 0 °C using an ice-water bath.

Step 2: Reduction

  • Add Sodium Borohydride (322 mg, 8.51 mmol, 1.5 eq) portion-wise over 5-10 minutes.

    • Caution: Gas evolution (

      
      ) will occur. Ensure the system is vented (e.g., needle in septum).
      
  • Remove the ice bath after 15 minutes and allow the reaction to warm to Room Temperature (20-25 °C) .

  • Stir for 1–2 hours.

Step 3: In-Process Control (IPC)

  • Method: Thin Layer Chromatography (TLC).[3][4]

  • Mobile Phase: 5% Methanol in DCM or 50% Ethyl Acetate in Hexanes.

  • Visualization: UV (254 nm). The aldehyde (starting material) is UV-active and less polar (higher

    
    ). The alcohol (product) is more polar (lower 
    
    
    
    ).
  • Validation Criterion: Complete disappearance of the aldehyde spot.

Step 4: Workup

  • Cool the mixture back to 0 °C.

  • Quench carefully by adding Saturated Aqueous

    
      (10 mL). Stir for 10 minutes to decompose excess borohydride.
    
  • Remove the bulk of Methanol under reduced pressure (Rotary Evaporator, 40 °C).

  • Dilute the aqueous residue with Water (10 mL) and extract with DCM (

    
     mL).
    
    • Tip: If an emulsion forms, add a small amount of brine.

  • Combine the organic layers and dry over anhydrous

    
      or 
    
    
    
    .
  • Filter and concentrate in vacuo to yield the crude product.

Step 5: Purification

  • Crude State: The product is typically a white to pale yellow solid (MP: ~61 °C).

  • Recrystallization: If purity is <95%, recrystallize from a mixture of Ethyl Acetate/Hexanes .

  • Flash Chromatography: (Optional) Silica gel, gradient elution 0

    
     5% MeOH in DCM.
    

Operational Workflow & Logic

The following diagram illustrates the critical decision points and logical flow of the experiment to ensure reproducibility.

Workflow Start Start: Dissolve Substrate in MeOH (0°C) AddReagent Add NaBH4 (Portion-wise) Start->AddReagent Reaction Stir at RT (1-2 Hours) AddReagent->Reaction CheckTLC IPC: Check TLC (Aldehyde gone?) Reaction->CheckTLC Quench Quench with sat. NH4Cl CheckTLC->Quench Yes MoreTime Stir add'l 1h or add 0.2 eq NaBH4 CheckTLC->MoreTime No Workup Evaporate MeOH Extract w/ DCM Quench->Workup MoreTime->Reaction Purify Concentrate & Recrystallize (EtOAc/Hex) Workup->Purify Final Final Product: (6-(pyrrolidin-1-yl)pyridin-3-yl)methanol Purify->Final

Caption: Operational logic flow for the reduction process, including decision nodes for incomplete reactions.

Characterization & Validation

To confirm the identity of (6-(pyrrolidin-1-yl)pyridin-3-yl)methanol, look for these key spectral features:

TechniqueExpected SignalStructural Assignment

H NMR
Disappearance of singlet

~9.8-10.0 ppm
Loss of Aldehyde (-CHO)

H NMR
New singlet/doublet

~4.5-4.7 ppm (2H)
Appearance of Methylene (-CH

OH)

H NMR
Multiplets

~1.9 (4H) & 3.4 (4H) ppm
Pyrrolidine Ring Protons
MS (ESI)

Protonated Molecular Ion

Self-Validation Check:

  • If the aldehyde peak remains in NMR, the reaction was incomplete (check reagent quality).

  • If the methylene peak is split into a doublet but no

    
     exchange was done, it confirms coupling to the -OH proton.
    

Safety & Handling

  • Sodium Borohydride: Flammable solid; releases hydrogen gas upon contact with acids or water. Keep away from open flames.

  • Pyridine Derivatives: Potential irritants. Use standard PPE (gloves, goggles, lab coat).

  • Solvents: Methanol and DCM are toxic and volatile. Operate in a fume hood.

References

  • General Reduction Protocol: Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry. Oxford University Press.[3] (Standard text for NaBH4 reduction mechanisms).

  • Substrate Properties: Santa Cruz Biotechnology. 6-(Pyrrolidin-1-yl)pyridine-3-carboxaldehyde.[5][6][7][8][9] Retrieved from

  • Product Identification: National Center for Biotechnology Information. PubChem Compound Summary for CID 690632-01-0. Retrieved from

  • Analogous Synthesis: Gomtsyan, A., et al. (2016). Synthesis and Pharmacology of (Pyridin-2-yl)methanol Derivatives as Novel and Selective TRPV3 Antagonists. Journal of Medicinal Chemistry. Retrieved from

Sources

Method

Application Note: Purification of (6-(Pyrrolidin-1-yl)pyridin-3-yl)methanol via Flash Column Chromatography

Abstract The purification of (6-(pyrrolidin-1-yl)pyridin-3-yl)methanol presents a dual challenge in flash chromatography: high polarity derived from the primary alcohol and significant basicity from the pyrrolidine-pyrid...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The purification of (6-(pyrrolidin-1-yl)pyridin-3-yl)methanol presents a dual challenge in flash chromatography: high polarity derived from the primary alcohol and significant basicity from the pyrrolidine-pyridine motif. Standard silica gel chromatography often results in severe peak tailing and poor resolution due to strong acid-base interactions between the analyte and surface silanol groups.[1][2] This Application Note details a robust protocol utilizing a Triethylamine (TEA)-modified mobile phase and dry-loading techniques to achieve high-purity isolation. We provide a self-validating method development workflow, ensuring reproducibility and minimizing product loss.

Introduction: The Physicochemical Challenge

To design an effective purification strategy, one must understand the molecular interactions at play. The target molecule contains two distinct nitrogen centers:[3]

  • Pyridine Nitrogen: Moderately basic.[3]

  • Pyrrolidinyl Nitrogen: The electron-donating pyrrolidine ring significantly increases the electron density of the system. Analogous compounds like 4-(pyrrolidin-1-yl)pyridine exhibit pKa values ~9.6, significantly higher than unsubstituted pyridine (pKa ~5.2) [1].

The Problem: Standard Silica Gel 60 (


) is slightly acidic (pH 5–6) due to surface silanol groups (-Si-OH). When a basic amine passes through the column, it acts as a Lewis base, hydrogen-bonding or protonating at the silanol sites. This results in:
  • Peak Tailing: Non-Gaussian elution profiles.

  • Retention Time Shifts: Unpredictable elution dependent on sample mass (overloading).

  • Irreversible Adsorption: Yield loss as compound remains "stuck" to the silica.

The Solution: The use of a volatile basic modifier, such as Triethylamine (TEA) or Ammonium Hydroxide (


), effectively "caps" or neutralizes the acidic silanol sites, allowing the target molecule to partition based on polarity rather than acid-base affinity [2].

Method Development Strategy

Before scaling to a column, the solvent system must be optimized via Thin Layer Chromatography (TLC).

Solvent System Selection

Given the primary alcohol and the amine, non-polar systems (Hexane/EtOAc) are often insufficient for elution. A Dichloromethane (DCM) / Methanol (MeOH) system is recommended.[2][4][5]

Table 1: Recommended Solvent Systems for TLC Screening

SystemComposition (v/v)PurposeExpected Result
A 100% EtOAcBaseline CheckCompound likely stays at baseline (

).
B 95:5 DCM:MeOHPolarity CheckCompound moves but trails (

~0.1–0.2).
C 94:5:1 DCM:MeOH:TEA Optimized Target

0.25–0.35 with compact spot.
D 89:10:1 DCM:MeOH:TEAHigh PolarityCompound elutes near solvent front (

).

Critical Insight: Always add the basic modifier (TEA) to the TLC chamber solvent. Running a basic amine on a neutral TLC plate will result in a "streak" rather than a spot, leading to false


 readings.

Detailed Purification Protocol

Materials Required[6]
  • Stationary Phase: Silica Gel 60 (40–63 µm particle size).

  • Mobile Phase A: Dichloromethane (DCM) + 1% Triethylamine (TEA).

  • Mobile Phase B: 10% Methanol in DCM + 1% Triethylamine (TEA).

  • Sample Loading: Celite 545 or coarse Silica Gel for dry loading.

Step-by-Step Procedure
Step 1: Column Packing & Pre-Treatment (The "Neutralization" Step)
  • Why: Even if the mobile phase contains TEA, the initial silica bed is acidic. Pre-equilibrating the column is non-negotiable for basic amines.

  • Action: Slurry pack the column using 100% DCM + 1% TEA . Flush the column with at least 2 Column Volumes (CV) of this buffer.

  • Verification: Check the pH of the eluent exiting the column. It should be basic (pH > 8 on wet pH paper).

Step 2: Sample Loading (Dry Load)
  • Why: The compound is polar and likely requires MeOH to dissolve. Wet loading with MeOH can cause "band broadening" because MeOH is a strong eluent; the sample will travel down the column before the gradient starts.

  • Action:

    • Dissolve the crude mixture in a minimum amount of MeOH/DCM.

    • Add Celite 545 (approx. 2g Celite per 1g crude).

    • Evaporate the solvent under reduced pressure (Rotavap) until a free-flowing powder remains.

    • Carefully add this powder to the top of the pre-equilibrated silica bed.

    • Add a layer of sand on top to protect the bed.

Step 3: Elution Gradient

Run the column using the following gradient profile to ensure separation from non-polar impurities (starting materials) and highly polar byproducts (salts).

Table 2: Gradient Profile

Time / CV% Mobile Phase BDescription
0–2 CV 0%Isocratic hold (DCM + 1% TEA). Elutes non-polar impurities.
2–10 CV 0%

50%
Linear gradient. Target typically elutes here.
10–12 CV 50%

100%
Flush. Elutes highly polar byproducts.
Step 4: Fraction Collection & Analysis
  • Collect fractions.

  • Analyze via TLC using Solvent System C (from Table 1).

  • Visualization: The pyridine ring is UV active (254 nm). The alcohol/amine functionality stains well with KMnO4 (yellow/brown spots) or Iodine (brown spots).

Step 5: Post-Run Processing
  • Combine pure fractions.

  • TEA Removal: TEA has a high boiling point (89°C) and can contaminate the NMR. Co-evaporate the product with Heptane or Toluene 2–3 times on the rotavap to azeotrope off the residual TEA.

Workflow Visualization

The following diagram outlines the decision-making process for this purification.

PurificationWorkflow Start Crude Mixture: (6-(pyrrolidin-1-yl)pyridin-3-yl)methanol TLC TLC Screening (DCM/MeOH + TEA) Start->TLC Decision Is Rf 0.2 - 0.3 and Spot Compact? TLC->Decision Adjust Adjust Polarity (Increase/Decrease MeOH) Decision->Adjust No (Streaking/Rf off) Prep Column Prep: Slurry Pack with DCM + 1% TEA Decision->Prep Yes (Optimal System) Adjust->TLC Load Dry Loading: Adsorb on Celite/Silica Prep->Load Run Gradient Elution: 0% -> 50% (10% MeOH/DCM) Load->Run Workup Combine Fractions & Azeotrope TEA with Heptane Run->Workup

Figure 1: Logical workflow for the purification of basic heterocyclic alcohols, emphasizing the critical feedback loop during TLC screening.

Troubleshooting & Optimization

ObservationRoot CauseCorrective Action
Streaking on TLC/Column Insufficient base modifier.Increase TEA to 2% or switch to

in MeOH (7N).
Compound Co-elutes with Impurities Gradient is too steep.Use a shallower gradient (e.g., 0%

30% B over 15 CV).
Product Crystallizes on Column Solubility limit reached.Ensure dry loading is used; do not inject concentrated liquid sample.
Residual Amine Smell in Product TEA entrapment.Dry product under high vacuum (>2h) or azeotrope with toluene.

Safety Considerations

  • Triethylamine (TEA): Volatile, toxic, and flammable. Handle in a fume hood.

  • Silica Dust: Inhalation hazard. Use a mask when packing columns or preparing dry loads.

  • DCM: Suspected carcinogen. Avoid skin contact; use PVA or laminate gloves if possible, as DCM permeates nitrile rapidly.

References

  • Kaljurand, I., et al. (2005).[3] Extension of the Self-Consistent Spectrophotometric Basicity Scale in Acetonitrile to a Full Span of 28 pKa Units.[3] Journal of Organic Chemistry, 70(3), 1019–1028.[3]

  • Still, W. C., Kahn, M., & Mitra, A. (1978).[6] Rapid chromatographic technique for preparative separations with moderate resolution.[6] Journal of Organic Chemistry, 43(14), 2923–2925.[6]

  • Biotage Application Note. (2023). How do I purify ionizable organic amine compounds using flash column chromatography?

  • Rochester University Chemistry Dept. Solvent Systems for Flash Column Chromatography.

Sources

Application

Analytical Application Note: Purity Determination of (6-(Pyrrolidin-1-yl)pyridin-3-yl)methanol by HPLC

Introduction & Molecule Analysis[1][2][3][4] Target Analyte: (6-(Pyrrolidin-1-yl)pyridin-3-yl)methanol CAS: 690632-01-0 Molecular Formula: C₁₀H₁₄N₂O Molecular Weight: 194.23 g/mol [1] This application note details a robu...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction & Molecule Analysis[1][2][3][4]

Target Analyte: (6-(Pyrrolidin-1-yl)pyridin-3-yl)methanol CAS: 690632-01-0 Molecular Formula: C₁₀H₁₄N₂O Molecular Weight: 194.23 g/mol [1]

This application note details a robust High-Performance Liquid Chromatography (HPLC) protocol for the purity analysis of (6-(Pyrrolidin-1-yl)pyridin-3-yl)methanol. This molecule serves as a critical intermediate in the synthesis of various pharmaceutical agents, particularly kinase inhibitors.

Physicochemical Challenges

The structural fusion of a pyridine ring with a pyrrolidine moiety presents specific chromatographic challenges:

  • Basicity: The pyrrolidine nitrogen is a strong electron donor (resonance effect), significantly increasing the electron density on the pyridine ring. This makes the molecule highly basic (predicted pKa > 8.0).

  • Silanol Interactions: On standard silica-based C18 columns, the protonated nitrogen species will interact strongly with residual silanols, leading to severe peak tailing and poor resolution.

  • Polarity: The hydroxymethyl group adds polarity, potentially causing early elution (low

    
    ) in reverse-phase systems.
    

To address these, this guide proposes two distinct methodologies:

  • Method A (High pH - Recommended): Utilizes a hybrid-particle column at pH 10 to suppress ionization, ensuring sharp peaks and maximum retention.

  • Method B (Low pH - Alternative): Utilizes a steric-protected C18 column at pH 2.5 to fully protonate the analyte, relying on silanol suppression via low pH.

Method Development Logic

The following decision tree illustrates the scientific rationale behind the column and buffer selection.

MethodLogic Start Analyte: (6-(Pyrrolidin-1-yl)pyridin-3-yl)methanol Basicity Challenge: High Basicity (pKa > 8) Risk: Silanol Tailing Start->Basicity Strategy Select pH Strategy Basicity->Strategy HighPH Method A: High pH (pH 10) (Neutral Species) Strategy->HighPH Suppress Ionization LowPH Method B: Low pH (pH 2.5) (Fully Ionized) Strategy->LowPH Protonate & Mask Silanols Col_High Column: Hybrid Particle (BEH/Gemini) Resistant to hydrolysis HighPH->Col_High Col_Low Column: Steric Protected (SB-C18) or Base Deactivated LowPH->Col_Low Outcome_High Result: Sharp Peak, Higher Retention (Preferred for Purity) Col_High->Outcome_High Outcome_Low Result: Robust, Standard QC Friendly (Lower Retention) Col_Low->Outcome_Low

Figure 1: Method Development Decision Matrix selecting High pH vs. Low pH strategies.

Detailed Experimental Protocols

Method A: High pH (Primary Recommendation)

Best for: Maximizing peak shape, retention, and MS compatibility.

Reagents & Equipment
  • Column: Waters XBridge BEH C18, 4.6 x 150 mm, 3.5 µm (or Phenomenex Gemini NX-C18).

  • Mobile Phase A: 10 mM Ammonium Bicarbonate in Water, adjusted to pH 10.0 with Ammonium Hydroxide.

  • Mobile Phase B: Acetonitrile (HPLC Grade).

  • Diluent: 50:50 Water:Acetonitrile.

  • Detection: UV @ 254 nm (Pyridine π-π* transition).

Gradient Program
Time (min)% Mobile Phase A% Mobile Phase BFlow Rate (mL/min)
0.09551.0
15.010901.0
18.010901.0
18.19551.0
23.09551.0

Technical Insight: At pH 10, the pyridine and pyrrolidine nitrogens are deprotonated (neutral). This eliminates cation-exchange interactions with silanols, resulting in a symmetrical peak (Tailing Factor < 1.2).

Method B: Low pH (Alternative / QC Standard)

Best for: Labs restricted to acidic mobile phases or non-hybrid columns.

Reagents & Equipment
  • Column: Agilent Zorbax SB-C18, 4.6 x 150 mm, 5 µm (or equivalent "Stable Bond" column).

  • Mobile Phase A: 0.1% Phosphoric Acid (H₃PO₄) in Water (pH ~2.2).

  • Mobile Phase B: Acetonitrile.[2][3][4]

  • Diluent: Mobile Phase A.

  • Detection: UV @ 254 nm.

Gradient Program
Time (min)% Mobile Phase A% Mobile Phase BFlow Rate (mL/min)
0.09821.0
12.040601.0
15.040601.0
15.19821.0
20.09821.0

Technical Insight: At pH 2.2, the analyte is fully doubly protonated. While this prevents mixed-mode retention, the high polarity of the dication reduces retention time. A high-aqueous start (98%) is required to capture the peak.

Sample Preparation & Workflow

To ensure reproducibility and prevent carryover, follow this strict preparation workflow.

Workflow Stock Stock Solution 1.0 mg/mL in MeOH Dilution Working Standard 50 µg/mL in Diluent Stock->Dilution Dilute 1:20 Filter Filtration 0.22 µm PTFE/Nylon Dilution->Filter Remove Particulates Vial Transfer to Vial Amber Glass (Light Sensitive) Filter->Vial Inject HPLC Injection 10 µL Vial->Inject

Figure 2: Sample Preparation Workflow ensuring analyte stability and system protection.

Preparation Steps:

  • Stock Solution: Weigh 10 mg of (6-(Pyrrolidin-1-yl)pyridin-3-yl)methanol into a 10 mL volumetric flask. Dissolve in Methanol. Sonicate for 5 mins.

  • Working Standard: Transfer 0.5 mL of Stock Solution to a 10 mL flask. Dilute to volume with the specific Method Diluent (50:50 Water:ACN for Method A).

  • Filtration: Filter through a 0.22 µm Nylon or PTFE syringe filter. Note: Do not use PVDF if using high pH without verifying compatibility.

System Suitability & Validation Criteria

A self-validating system must meet the following criteria before sample analysis proceeds. These limits are derived from ICH Q2(R1) guidelines.

ParameterAcceptance CriteriaRationale
Tailing Factor (T) ≤ 1.5 (Method A) / ≤ 2.0 (Method B)Ensures minimal secondary interactions.
Theoretical Plates (N) > 5,000Confirms column efficiency.
Precision (%RSD) ≤ 2.0% (n=5 injections)Validates injector and pump stability.
Retention Time (RT) ± 0.1 min vs. StandardConfirms mobile phase composition stability.
Resolution (Rs) > 2.0 (between impurity & main peak)Ensures accurate quantitation of impurities.
Calculation of Purity (Area Normalization)


Where 

is the peak area of the main compound and

is the sum of all integrated peaks greater than the Limit of Quantitation (LOQ).

References

  • ICH Harmonised Tripartite Guideline. (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1). International Conference on Harmonisation. Link

  • Waters Corporation. (2020). XBridge BEH C18 Column Care and Use Manual.Link

  • McCalley, D. V. (2010). Study of the selectivity, retention mechanisms and performance of alternative silica-based stationary phases for the separation of basic solutes in high-performance liquid chromatography. Journal of Chromatography A. Link

  • PubChem. (2025).[5] Compound Summary for CID 7510: 3-Pyridinemethanol.[5] National Library of Medicine. Link

Sources

Method

TLC visualization techniques for N-heterocyclic compounds

Application Note: Advanced TLC Visualization Techniques for N-Heterocyclic Compounds Strategic Overview N-heterocyclic compounds—scaffolds containing nitrogen atoms within a ring structure (e.g., pyridines, indoles, imid...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Advanced TLC Visualization Techniques for N-Heterocyclic Compounds

Strategic Overview

N-heterocyclic compounds—scaffolds containing nitrogen atoms within a ring structure (e.g., pyridines, indoles, imidazoles, alkaloids)—constitute over 60% of FDA-approved small molecule drugs. Their detection and isolation during synthesis or extraction are critical steps in drug discovery.

While UV absorption (254 nm) is the primary non-destructive visualization method due to the conjugated nature of many heterocycles, it often fails to detect non-chromophoric intermediates or distinguish between closely related analogs. Chemical derivatization (staining) provides a second layer of selectivity, leveraging the specific reactivity of the nitrogen lone pair or the electron-rich aromatic system.

This guide details high-sensitivity, chemically specific visualization protocols, moving beyond generic "dip and heat" instructions to explain the chemical causality ensuring reproducible results.

Decision Matrix: Selecting the Right Visualization Protocol

The following decision tree guides the selection of the optimal visualization reagent based on the structural subclass of the N-heterocycle.

TLC_Decision_Tree Start Target N-Heterocycle Check_Conj Is the system conjugated/aromatic? Start->Check_Conj UV_Check UV Absorbance (254 nm) Check_Conj->UV_Check Yes Specific_Class Select Chemical Class Check_Conj->Specific_Class No / After UV UV_Check->Specific_Class Alkaloid Basic Nitrogen / Alkaloid (3° Amines, Pyridines) Specific_Class->Alkaloid Indole Indole / Pyrrole Specific_Class->Indole Imidazole Imidazole / Histidine Specific_Class->Imidazole Amino Amino-Substituted (1°/2° Amines) Specific_Class->Amino General General / Functionalized Specific_Class->General Dragendorff Dragendorff's Reagent (Orange spots) Alkaloid->Dragendorff Iodoplatinate Iodoplatinate Reagent (Violet/Blue spots) Alkaloid->Iodoplatinate Ehrlich Ehrlich's Reagent (Pink/Purple spots) Indole->Ehrlich Pauly Pauly's Reagent (Red Azo Dye) Imidazole->Pauly Ninhydrin Ninhydrin (Blue/Purple) Amino->Ninhydrin Vanillin Vanillin / Anisaldehyde (Various Colors) General->Vanillin

Figure 1: Strategic decision matrix for selecting TLC visualization reagents based on N-heterocycle subclass.

Universal Non-Destructive Methods

Before applying chemical stains, always utilize non-destructive methods to map the plate.

A. UV Visualization (254 nm & 366 nm)
  • Mechanism:

    • 254 nm (Quenching): Most silica plates contain a fluorescent indicator (e.g., Zinc Silicate, F254). Conjugated N-heterocycles absorb 254 nm light, preventing the indicator from fluorescing. The compound appears as a dark spot against a bright green/blue background.[1]

    • 366 nm (Emission): Some highly conjugated heterocycles (e.g., quinolines, coumarins) possess intrinsic fluorescence. They appear as bright blue/yellow/orange spots on a dark background.

  • Protocol: Mark spots lightly with a #2 pencil under the UV lamp.

B. Iodine Vapor[3]
  • Mechanism: Iodine vapor reversibly adsorbs to the silica gel and concentrates in lipophilic zones (organic compounds). It forms weak charge-transfer complexes with electron-rich systems (pi-clouds of heterocycles).

  • Protocol:

    • Place developed, dried plate in a closed jar containing iodine crystals and silica gel.

    • Wait 1-5 minutes until yellow/brown spots appear.

    • Remove and circle spots immediately (fades rapidly).

  • Note: Iodine is semi-destructive; it may react with sensitive functional groups (e.g., alkenes).[2]

Class-Specific Chemical Protocols

These methods rely on irreversible chemical reactions to produce colored chromophores.

Protocol 1: Dragendorff’s Reagent (General Basic Nitrogen)
  • Target: Alkaloids, pyridines, tertiary amines, quaternary ammonium salts.

  • Mechanism: In acidic conditions, the basic nitrogen is protonated (

    
    ). This cation forms an insoluble ion-pair complex with the orange tetraiodobismuthate anion (
    
    
    
    ).
  • Reagents:

    • Solution A: 0.85 g Basic Bismuth Nitrate in 10 mL Glacial Acetic Acid + 40 mL Water.

    • Solution B: 8 g Potassium Iodide (KI) in 20 mL Water.

    • Working Solution: Mix 5 mL Sol A + 5 mL Sol B + 20 mL Acetic Acid + 70 mL Water.

  • Procedure:

    • Spray the plate evenly with the Working Solution.

    • Orange/Red spots appear immediately on a yellow background.

    • Optional Enhancement: Spray with 10% Sodium Nitrite or dilute sulfuric acid to intensify spots.

Protocol 2: Iodoplatinate Reagent (High Sensitivity Alkaloids)
  • Target: Similar to Dragendorff but often more sensitive and stable; detects nitrogen heterocycles, alkaloids, and some sulfur compounds.

  • Mechanism: Formation of a complex between the protonated amine and the iodoplatinate anion (

    
    ).
    
  • Reagents:

    • Dissolve 0.15 g Potassium Chloroplatinate (

      
      ) and 3.0 g Potassium Iodide (KI) in 100 mL dilute Hydrochloric Acid (2N).
      
  • Procedure:

    • Spray or dip the plate.[1][3]

    • Violet to blue-black spots appear on a pinkish background.

    • Sensitivity: Can detect down to 10-50 ng of substance.

Protocol 3: Ehrlich’s Reagent (Indoles)[5][6][7]
  • Target: Indoles, pyrroles, and compounds with electron-rich aromatic rings susceptible to electrophilic substitution.

  • Mechanism: Acid-catalyzed electrophilic aromatic substitution at the C-2 or C-3 position of the indole ring by p-dimethylaminobenzaldehyde (DMAB), forming a resonance-stabilized colored carbocation (rosindole dye).

  • Reagents:

    • Dissolve 1.0 g p-Dimethylaminobenzaldehyde (DMAB) in 50 mL Ethanol + 50 mL Conc. Hydrochloric Acid.[4][5][6]

  • Procedure:

    • Spray the plate heavily (requires strong acid conditions).

    • Heat gently with a heat gun if necessary (often reacts at RT).

    • Pink to purple spots develop within minutes.

    • Note: The color can shift to blue/grey over time.

Protocol 4: Pauly’s Reagent (Imidazoles)
  • Target: Imidazoles (Histidine), Phenols (Tyrosine).

  • Mechanism: Diazotization of sulfanilic acid followed by azo coupling.[7][8] The diazonium salt attacks the electron-rich imidazole ring (usually at C-2 or C-4) in alkaline conditions to form a deeply colored azo dye.

  • Reagents:

    • Solution A: 1.0 g Sulfanilic Acid in 100 mL 1N HCl.

    • Solution B: 5% Sodium Nitrite (

      
      ) in water (Freshly prepared).
      
    • Solution C: 10% Sodium Carbonate (

      
      ) in water.[1]
      
  • Procedure:

    • Mix equal volumes of Sol A and Sol B (generates diazonium salt in situ).

    • Spray the plate with this mixture.

    • Allow to dry briefly, then spray with Solution C (Alkaline step is crucial for coupling).

    • Cherry red to orange spots appear.

Comparative Analysis of Reagents

ReagentTarget ClassSensitivityColor ResponseSpecificity
Dragendorff 3° Amines, AlkaloidsModerate (1-5 µg)Orange / RedHigh for basic N
Iodoplatinate Alkaloids, N-HeterocyclesHigh (10-100 ng)Violet / BlueHigh for N & S
Ehrlich Indoles, PyrrolesHigh (50 ng)Pink / PurpleSpecific to electron-rich aromatics
Pauly Imidazoles, PhenolsModerateRed / OrangeSpecific to Imidazoles/Phenols
Vanillin General HeterocyclesModerateVariousLow (General functional groups)

Workflow Visualization

The following diagram illustrates the chemical mechanism for the Dragendorff reaction, a cornerstone of N-heterocycle detection.

Dragendorff_Mechanism Reagents Reagents: Bi(NO3)3 + KI + Acid Complex_Form Formation of Anion: [BiI4]- (Orange) Reagents->Complex_Form Ion_Pair Ion Pair Formation: [R3NH]+ [BiI4]- Complex_Form->Ion_Pair Analyte Analyte: Tertiary Amine (R3N) Protonation Acidic Protonation: R3NH+ Analyte->Protonation + H+ Protonation->Ion_Pair Precipitate Result: Insoluble Orange Precipitate Ion_Pair->Precipitate

Figure 2: Mechanistic pathway of Dragendorff's reagent reacting with a tertiary amine to form a colored ion-pair precipitate.

Troubleshooting & Optimization

  • Tailing Spots:

    • Cause: Interaction between the basic nitrogen and acidic silanol groups on the silica plate.

    • Solution: Add 1-5% Triethylamine (TEA) or Ammonia to the mobile phase during elution. Note: You must dry the plate thoroughly to remove TEA before using acidic stains (like Dragendorff) to avoid false background coloring.

  • Transient Colors:

    • Issue: Iodine and Ehrlich's spots often fade.

    • Protocol: Circle spots immediately with a pencil. For Iodine, the plate can be cleared with heat and re-stained with a permanent reagent (e.g., Vanillin).

  • High Background (Dragendorff):

    • Cause: Reagent is too concentrated or plate wasn't dried.

    • Solution: Ensure the plate is completely dry of mobile phase.[5] If background is too dark, a light spray of water can sometimes hydrolyze the excess reagent on silica, lightening the background while leaving the hydrophobic organic complex intact.

References

  • Sigma-Aldrich. Iodoplatinate Spray Reagent Product Information. Retrieved from

  • Chemistry LibreTexts. Visualizing TLC Plates. Retrieved from

  • ResearchGate (Discussion). Mechanisms of Dragendorff Reagent. Retrieved from

  • EPFL. TLC Visualization Reagents Guide. Retrieved from

  • Microbe Notes. Pauly's Test: Principle and Procedure. Retrieved from

Sources

Application

Derivatization of the hydroxyl group of (6-(Pyrrolidin-1-yl)pyridin-3-yl)methanol

Executive Summary The scaffold (6-(Pyrrolidin-1-yl)pyridin-3-yl)methanol (CAS 690632-01-0) represents a "privileged structure" in medicinal chemistry, frequently serving as a core fragment in kinase inhibitors and GPCR l...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The scaffold (6-(Pyrrolidin-1-yl)pyridin-3-yl)methanol (CAS 690632-01-0) represents a "privileged structure" in medicinal chemistry, frequently serving as a core fragment in kinase inhibitors and GPCR ligands.[1] Its utility stems from the specific electronic interplay between the electron-donating pyrrolidine ring and the pyridine core, which modulates the reactivity of the C-3 hydroxymethyl group.[1]

This guide addresses the specific challenges associated with derivatizing this hydroxyl group. Unlike simple aliphatic alcohols, the electron-rich nature of the 6-amino-pyridine system significantly destabilizes sulfonate intermediates (mesylates/tosylates), often leading to spontaneous solvolysis or conversion to alkyl chlorides.[1] This document provides robust, field-tested protocols for activation (halogenation/sulfonylation) , oxidation , and direct nucleophilic displacement (Mitsunobu) , ensuring high yields and reproducibility.[1]

Chemical Analysis & Reactivity Profile

The "Push-Pull" Electronic System

The reactivity of the C-3 hydroxyl group is governed by the resonance contribution from the pyrrolidine nitrogen at the C-6 position.[1]

  • Electron Donation (+M Effect): The pyrrolidine nitrogen lone pair donates electron density into the pyridine ring.[1]

  • Impact on C-3 Position: This enrichment stabilizes the formation of benzylic-type carbocations at the C-3 methylene position.[1] Consequently, leaving groups (LGs) at this position are highly labile.[1]

  • Basicity: The pyridine nitrogen is more basic (ngcontent-ng-c3230145110="" _nghost-ng-c1768664871="" class="inline ng-star-inserted">

    
    ) than unsubstituted pyridine (
    
    
    
    ), necessitating the careful selection of bases during derivatization to prevent salt formation or catalyst poisoning.
Critical "Gotcha": The Mesylate Instability

Attempts to isolate the mesylate or tosylate of this alcohol using standard conditions (MsCl/ngcontent-ng-c3230145110="" _nghost-ng-c1768664871="" class="inline ng-star-inserted">


) frequently result in the isolation of the alkyl chloride .
  • Mechanism: The activated sulfonate is displaced by the chloride ion (a byproduct of MsCl) via an ngcontent-ng-c3230145110="" _nghost-ng-c1768664871="" class="inline ng-star-inserted">

    
     mechanism, or via an 
    
    
    
    -like pathway stabilized by the electron-rich pyridine.
  • Strategy: Do not attempt to isolate the mesylate on silica gel.[1] Use it in situ or deliberately convert it to the more stable chloride if storage is required.[1]

Experimental Protocols

Protocol A: Activation via Chlorination (Mesylate Surrogate)

Use Case: Converting the alcohol to a robust electrophile for alkylation of amines or thiols.[1]

Rationale: Since the mesylate is transient, we drive the reaction deliberately to the chloride, which is stable enough for isolation but reactive enough for substitution.[1]

Reagents:

  • Substrate: (6-(Pyrrolidin-1-yl)pyridin-3-yl)methanol (1.0 eq)[1]

  • Thionyl Chloride (ngcontent-ng-c3230145110="" _nghost-ng-c1768664871="" class="inline ng-star-inserted">

    
    ) (1.5 eq) OR  Methanesulfonyl chloride (MsCl) (1.2 eq) + 
    
    
    
    (1.5 eq)
  • Solvent: Dichloromethane (DCM) (anhydrous)[1]

Step-by-Step Methodology:

  • Dissolution: Dissolve 1.0 g (5.6 mmol) of the alcohol in 15 mL anhydrous DCM under

    
     atmosphere. Cool to 
    
    
    
    .
  • Reagent Addition (Option 1 - Cleanest): Add ngcontent-ng-c3230145110="" _nghost-ng-c1768664871="" class="inline ng-star-inserted">

    
     (0.61 mL, 8.4 mmol) dropwise over 10 minutes. The solution may turn yellow/orange.
    
    • Note: No base is strictly needed with ngcontent-ng-c3230145110="" _nghost-ng-c1768664871="" class="inline ng-star-inserted">

      
       if the HCl salt is the desired product. If the free base is needed, include 2.0 eq of DIPEA.[1]
      
  • Reaction: Stir at

    
     for 30 minutes, then warm to Room Temperature (RT) for 1 hour.
    
  • Monitoring: Check via LC-MS. The alcohol (M+H 179) should disappear, replaced by the chloride (M+H 197/199).[1]

  • Workup:

    • Quench with saturated ngcontent-ng-c3230145110="" _nghost-ng-c1768664871="" class="inline ng-star-inserted">

      
       (careful, gas evolution).
      
    • Extract with DCM (ngcontent-ng-c3230145110="" _nghost-ng-c1768664871="" class="inline ng-star-inserted">

      
      ).
      
    • Dry over

      
      , filter, and concentrate.
      
  • Storage: The resulting 3-(chloromethyl)-6-(pyrrolidin-1-yl)pyridine is an orange oil/solid that should be used immediately or stored at ngcontent-ng-c3230145110="" _nghost-ng-c1768664871="" class="inline ng-star-inserted">

    
    .
    
Protocol B: Selective Oxidation to Aldehyde

Use Case: Precursor for Reductive Amination or Wittig Olefination.[1]

Rationale: The electron-rich ring makes the alcohol susceptible to over-oxidation.[1] Manganese(IV) Oxide (ngcontent-ng-c3230145110="" _nghost-ng-c1768664871="" class="inline ng-star-inserted">


) is the oxidant of choice: it is mild, heterogeneous (easy workup), and highly selective for benzylic/allylic alcohols.

Reagents:

  • Substrate (1.0 eq)[1]

  • Activated ngcontent-ng-c3230145110="" _nghost-ng-c1768664871="" class="inline ng-star-inserted">

    
     (10.0 - 15.0 eq)
    
  • Solvent: DCM or Chloroform[1]

Step-by-Step Methodology:

  • Preparation: Dissolve 1.0 g of alcohol in 20 mL DCM.

  • Activation: Ensure

    
     is "activated" (dried at 
    
    
    
    for 24h if older stock).
  • Addition: Add ngcontent-ng-c3230145110="" _nghost-ng-c1768664871="" class="inline ng-star-inserted">

    
     (5.0 g) in one portion. The reaction is a slurry.
    
  • Agitation: Stir vigorously at RT. Crucial: High stir rates are required for heterogeneous kinetics.[1]

  • Timeline: Monitor by TLC (5% MeOH/DCM) every 2 hours. Typical time: 4–16 hours.[1]

  • Filtration: Filter the black slurry through a pad of Celite®. Rinse the pad thoroughly with DCM.[1]

  • Purification: Concentrate the filtrate. The aldehyde is usually pure enough for the next step.[1] If not, flash chromatography (Hexane/EtOAc) is effective.[1]

Protocol C: Direct Displacement via Mitsunobu Reaction

Use Case: Ether synthesis (O-alkylation) with phenols or N-alkylation with imides.[1]

Rationale: Avoids the unstable halide/sulfonate intermediate entirely.[1]

Reagents:

  • Substrate (1.0 eq)[1]

  • Nucleophile (e.g., Phenol, Phthalimide) (1.1 eq)[1]

  • Triphenylphosphine (ngcontent-ng-c3230145110="" _nghost-ng-c1768664871="" class="inline ng-star-inserted">

    
    ) (1.2 eq)
    
  • DIAD or DEAD (1.2 eq)[1]

  • Solvent: THF (anhydrous)

Step-by-Step Methodology:

  • Setup: Dissolve Substrate (1.0 eq), Nucleophile (1.1 eq), and

    
     (1.2 eq) in anhydrous THF (
    
    
    
    concentration) under
    
    
    . Cool to
    
    
    .
  • Addition: Add DIAD (1.2 eq) dropwise over 15 minutes. The solution will turn yellow.[1]

  • Reaction: Stir at

    
     for 30 mins, then warm to RT. Stir overnight.
    
  • Workup: Concentrate the THF.

  • Purification: The major byproduct is triphenylphosphine oxide (ngcontent-ng-c3230145110="" _nghost-ng-c1768664871="" class="inline ng-star-inserted">

    
    ). Triturate the residue with ngcontent-ng-c3230145110="" _nghost-ng-c1768664871="" class="inline ng-star-inserted">
    
    
    
    (product often precipitates,
    
    
    stays in solution) or perform column chromatography.
    • Tip: If separation from ngcontent-ng-c3230145110="" _nghost-ng-c1768664871="" class="inline ng-star-inserted">

      
       is difficult, use polymer-supported 
      
      
      
      .

Visualization & Workflow

Reaction Decision Tree

The following diagram illustrates the decision logic for processing the (6-(Pyrrolidin-1-yl)pyridin-3-yl)methanol scaffold.

ReactionWorkflow Start (6-(Pyrrolidin-1-yl)pyridin-3-yl)methanol (Starting Material) Goal_Alkylation Goal: Attach Alkyl Group (N- or S-Alkylation) Start->Goal_Alkylation Goal_Ether Goal: Attach Oxygen (Ether Synthesis) Start->Goal_Ether Goal_Carbon Goal: C-C Bond Formation (Wittig/Reductive Amination) Start->Goal_Carbon Chloride Intermediate: Alkyl Chloride (Stable Isolation) Goal_Alkylation->Chloride SOCl2 (Direct) Mesylate Intermediate: Mesylate (Do Not Isolate!) Goal_Alkylation->Mesylate MsCl, Et3N Product_Ether Product: Aryl Ether Goal_Ether->Product_Ether Mitsunobu (PPh3, DIAD) Aldehyde Intermediate: Aldehyde (Oxidation) Goal_Carbon->Aldehyde MnO2 (DCM, RT) Product_Alk Product: Amine/Thioether Chloride->Product_Alk Nucleophile (HNR2, HSR) Mesylate->Chloride Spontaneous Cl- attack Product_Olefin Product: Olefin/Amine Aldehyde->Product_Olefin Wittig or NaBH(OAc)3

Caption: Strategic workflow for derivatizing the C-3 hydroxyl group. Note the bypass of the unstable mesylate isolation.

Electronic Mechanism of Labile Sulfonates[1]

ElectronicEffect Pyrrolidine Pyrrolidine Ring (Strong Donor) Pyridine Pyridine Core Pyrrolidine->Pyridine +M Resonance CH2_LG C-3 Methylene (Leaving Group) Pyridine->CH2_LG Stabilizes C+ Note Result: The C-O bond is weakened. Mesylates are prone to displacement by weak nucleophiles (like Cl-). CH2_LG->Note

Caption: Electronic "Push" effect destabilizing the C-O bond, facilitating rapid substitution.

Troubleshooting Guide

IssueProbable CauseCorrective Action
Low Yield in Mesylation Product is water-soluble or degraded on silica.[1]Do not purify on silica.[1] Use crude after aqueous workup.[1] If purity is low, switch to ngcontent-ng-c3230145110="" _nghost-ng-c1768664871="" class="inline ng-star-inserted">

to make the stable chloride.
No Reaction in Oxidation ngcontent-ng-c3230145110="" _nghost-ng-c1768664871="" class="inline ng-star-inserted">

is deactivated ("wet").
Dry ngcontent-ng-c3230145110="" _nghost-ng-c1768664871="" class="inline ng-star-inserted">

in an oven at

overnight or use a large excess (20 eq).
N-Alkylation vs O-Alkylation Competition from Pyridine N.The pyridine N is hindered by the 6-pyrrolidine but still basic. Ensure the electrophile (if alkylating the OH) is hard, or use Mitsunobu for high O-selectivity.[1]
TPPO Contamination Mitsunobu byproduct.[1]Use polymer-bound ngcontent-ng-c3230145110="" _nghost-ng-c1768664871="" class="inline ng-star-inserted">

or wash the crude solid with cold ether (product often precipitates).

References

  • Ding, R., et al. (2011).[1][2] Pyridine methanol chlorinations: Treatment of Alcohols with Tosyl Chloride Does Not always Lead to the Formation of Tosylates.[1][2] ResearchGate. Retrieved from [Link]

  • Master Organic Chemistry. (2015). Tosylates and Mesylates: Synthesis and Reactivity. Retrieved from [Link]

  • National Institutes of Health (NIH). (2025).[1] PubChem Compound Summary for CID 61255426: [6-(3-Methylpyrrolidin-1-yl)-3-pyridinyl]methanol.[1][3] Retrieved from [Link][1]

Sources

Method

Use of (6-(Pyrrolidin-1-yl)pyridin-3-yl)methanol in library synthesis

Application Note: Strategic Utilization of (6-(Pyrrolidin-1-yl)pyridin-3-yl)methanol in High-Throughput Library Synthesis Executive Summary This guide details the strategic integration of (6-(Pyrrolidin-1-yl)pyridin-3-yl...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Strategic Utilization of (6-(Pyrrolidin-1-yl)pyridin-3-yl)methanol in High-Throughput Library Synthesis

Executive Summary

This guide details the strategic integration of (6-(Pyrrolidin-1-yl)pyridin-3-yl)methanol (CAS 690632-01-0) into diversity-oriented synthesis (DOS) workflows. As a "privileged scaffold," this compound combines a kinase-friendly pyridine core, a solubilizing pyrrolidine moiety, and a versatile hydroxymethyl handle. This document provides validated protocols for expanding this core into diverse chemical libraries suitable for fragment-based drug discovery (FBDD) and lead optimization, specifically targeting kinase and GPCR chemical space.

Chemical Profile & Structural Logic

The utility of (6-(Pyrrolidin-1-yl)pyridin-3-yl)methanol stems from its electronic "push-pull" nature. The pyrrolidine ring at the C6 position acts as a strong electron donor (+M effect), significantly increasing the electron density of the pyridine ring compared to unsubstituted analogues. This modulation enhances the basicity of the pyridine nitrogen (N1) and influences the reactivity of the C3-hydroxymethyl handle.

Table 1: Physicochemical Profile

PropertyValueRelevance to Library Synthesis
CAS Number 690632-01-0Unique identifier for sourcing.
Formula C₁₀H₁₄N₂OLow MW (178.23 Da) allows for significant mass addition while staying Rule-of-5 compliant.
ClogP ~1.2 (Predicted)Ideal lipophilicity range for lead-like libraries.
pKa (Pyridine N) ~6.5 - 7.0Higher than pyridine (~5.2) due to pyrrolidine donation; excellent H-bond acceptor.
H-Bond Donors 1 (OH)Primary handle for derivatization.
Solubility High (DCM, MeOH, DMSO)Facilitates liquid handling in automated synthesis platforms.

Strategic Workflows

To maximize library diversity, we treat the hydroxymethyl group as a "divergent point." The following diagram illustrates the three primary synthetic pathways: Etherification (Mitsunobu) , Amination (via Oxidation) , and Electrophilic Substitution .

LibrarySynthesis Core (6-(Pyrrolidin-1-yl)pyridin-3-yl)methanol (Scaffold) Mitsunobu Path A: Mitsunobu Coupling (C-O Bond Formation) Core->Mitsunobu DIAD, PPh3, R-OH/R-COOH Oxidation Path B: Oxidation to Aldehyde (Intermediate) Core->Oxidation MnO2 or Dess-Martin Halogenation Path C: Activation to Alkyl Halide (Leaving Group) Core->Halogenation SOCl2 or MsCl Ethers Library A: Aryl/Alkyl Ethers (GPCR Ligands) Mitsunobu->Ethers Esters Library B: Esters (Prodrugs/Probes) Mitsunobu->Esters RedAm Reductive Amination (C-N Bond Formation) Oxidation->RedAm R-NH2, NaBH(OAc)3 Amines Library C: Secondary/Tertiary Amines (Kinase Inhibitors) RedAm->Amines Substitution Nucleophilic Displacement (S-, C-, or Hetero-N) Halogenation->Substitution

Figure 1: Divergent synthesis pathways utilizing the C3-hydroxymethyl handle. The scaffold serves as a central hub for generating distinct chemotypes.

Detailed Experimental Protocols

Protocol A: High-Throughput Mitsunobu Etherification

Target: Synthesis of diverse aryl ethers (Library A). The Mitsunobu reaction is preferred over SN2 alkylation here because it allows the use of diverse, commercially available phenols under mild conditions, avoiding the strong bases that might degrade the pyridine ring or cause side reactions.

Materials:

  • Scaffold: (6-(Pyrrolidin-1-yl)pyridin-3-yl)methanol (0.1 M in THF).

  • Nucleophiles: Diverse Phenols (0.1 M in THF).

  • Reagents: Triphenylphosphine (PPh₃, resin-bound preferred for easy workup) and DIAD (Diisopropyl azodicarboxylate).

Step-by-Step Methodology:

  • Preparation: In a 96-well reaction block, dispense 100 µL of the Scaffold solution (10 µmol) into each well.

  • Addition: Add 120 µL (1.2 equiv) of the respective Phenol solution to each well.

  • Activation: Add 1.5 equivalents of Resin-bound PPh₃ (approx. 30 mg, depending on loading). Shake for 5 minutes.

  • Coupling: Cool the block to 0°C. Slowly add 1.5 equivalents of DIAD (dissolved in minimal THF) to each well.

    • Critical Note: The electron-rich pyridine may act as a nucleophile if the reaction is too hot. Maintain 0°C during addition to favor the oxygen nucleophile [1].

  • Incubation: Seal the block and shake at room temperature for 12 hours.

  • Workup: Filter off the resin. Evaporate the solvent using a centrifugal evaporator (Genevac).

  • Purification: Resuspend in DMSO/MeOH (1:1) and purify via prep-HPLC (C18 column, Water/Acetonitrile gradient with 0.1% Formic Acid).

Protocol B: Oxidation & Reductive Amination

Target: Synthesis of amine-linked libraries (Library C). This two-step sequence converts the alcohol into a "Hinge-Binding" motif often found in kinase inhibitors (e.g., similar to the Pim-1 kinase inhibitor architecture [2]).

Step 1: Oxidation to Aldehyde

  • Dissolve (6-(Pyrrolidin-1-yl)pyridin-3-yl)methanol (1.0 g, 5.6 mmol) in DCM (20 mL).

  • Add activated Manganese Dioxide (MnO₂, 10 equiv).

    • Why MnO₂? It is a mild oxidant selective for benzylic/allylic alcohols and avoids over-oxidation to the carboxylic acid, which is common with stronger oxidants like Jones reagent.

  • Stir at room temperature for 16 hours. Monitor by TLC (The aldehyde is less polar).

  • Filter through a Celite pad and concentrate. Yield is typically >90%. Use immediately (aldehydes can oxidize in air).

Step 2: Parallel Reductive Amination

  • Array: Dispense the crude aldehyde (50 µmol per well) into a deep-well plate.

  • Amine Addition: Add diverse primary or secondary amines (1.2 equiv) in DCE (1,2-Dichloroethane).

  • Acid Catalyst: Add Acetic Acid (1.0 equiv) to promote imine formation. Shake for 1 hour.

  • Reduction: Add Sodium Triacetoxyborohydride (STAB, 2.0 equiv).

    • Mechanism:[1][2][3] STAB is less reactive than NaBH₄ and will reduce the imine selectively without reducing the remaining aldehyde too quickly, preventing side-product formation.

  • Quench & Isolation: Quench with 10% NaHCO₃. Extract with DCM (using a liquid handler). Concentrate and purify.

Troubleshooting & Optimization

Challenge 1: Pyridine N-Oxidation

  • Issue: During oxidation steps (Protocol B), the pyridine nitrogen or the pyrrolidine nitrogen may oxidize to the N-oxide.

  • Solution: Use MnO₂ or Dess-Martin Periodinane (DMP) rather than mCPBA or H₂O₂. If N-oxide forms, it can be reduced back using PCl₃ or Zn/AcOH, but prevention is better.

Challenge 2: Solubility of Products

  • Issue: Some coupled products may precipitate in pure methanol.

  • Solution: The pyrrolidine tail usually confers good solubility. If issues arise, use a mixture of DMSO:Methanol (1:1) for stock solutions.

Challenge 3: Scavenging Excess Reagents

  • Protocol A: Use polymer-supported TBD (1,5,7-Triazabicyclo[4.4.0]dec-5-ene) to scavenge excess phenols in the Mitsunobu reaction if not using HPLC purification.

References

  • Boc Sciences. (n.d.). (6-Pyrrolidin-1-ylpyridin-3-yl)methanol - Product Analysis. Retrieved from

  • National Institutes of Health (NIH). (2023). Design and Synthesis of Novel Pyridine-Based Compounds as Potential PIM-1 Kinase Inhibitors. PubMed Central. Retrieved from

  • Frontiers in Chemistry. (2023). Recent Advances of Pyridinone in Medicinal Chemistry. Retrieved from

  • ChemicalBook. (2024). 3-Pyridinemethanol Properties and Applications. Retrieved from

  • Fisher Scientific. (2024). (6-Pyrrolidin-1-ylpyrid-2-yl)methanol Safety Data Sheet. Retrieved from

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimizing the Synthesis of (6-(Pyrrolidin-1-yl)pyridin-3-yl)methanol

This technical support guide is designed for researchers, scientists, and drug development professionals engaged in the synthesis of (6-(Pyrrolidin-1-yl)pyridin-3-yl)methanol. This document provides a comprehensive resou...

Author: BenchChem Technical Support Team. Date: February 2026

This technical support guide is designed for researchers, scientists, and drug development professionals engaged in the synthesis of (6-(Pyrrolidin-1-yl)pyridin-3-yl)methanol. This document provides a comprehensive resource for troubleshooting and optimizing this two-step synthesis, ensuring higher yields, purity, and reproducibility. Our approach is grounded in established chemical principles and field-proven insights to address common challenges encountered during this synthetic sequence.

I. Synthetic Pathway Overview

The synthesis of (6-(Pyrrolidin-1-yl)pyridin-3-yl)methanol is typically achieved through a two-step process. The first step involves a nucleophilic aromatic substitution (SNAr) reaction between a 6-halonicotinate and pyrrolidine. The resulting ester is then reduced to the target alcohol in the second step using a suitable hydride reducing agent.

Synthesis_Pathway Figure 1. Synthetic Pathway to (6-(Pyrrolidin-1-yl)pyridin-3-yl)methanol cluster_0 Step 1: Nucleophilic Aromatic Substitution cluster_1 Step 2: Reduction Ethyl_6-chloronicotinate Ethyl 6-chloronicotinate Ethyl_6-(pyrrolidin-1-yl)nicotinate Ethyl 6-(pyrrolidin-1-yl)nicotinate Ethyl_6-chloronicotinate->Ethyl_6-(pyrrolidin-1-yl)nicotinate Pyrrolidine, Base (e.g., K2CO3), Solvent (e.g., DMF) Pyrrolidine Pyrrolidine Ethyl_6-(pyrrolidin-1-yl)nicotinate_2 Ethyl 6-(pyrrolidin-1-yl)nicotinate Target_Molecule (6-(Pyrrolidin-1-yl)pyridin-3-yl)methanol Ethyl_6-(pyrrolidin-1-yl)nicotinate_2->Target_Molecule Reducing Agent (e.g., LiAlH4 or NaBH4), Solvent (e.g., THF)

Figure 1. Synthetic Pathway to (6-(Pyrrolidin-1-yl)pyridin-3-yl)methanol

II. Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section addresses common issues encountered during the synthesis in a question-and-answer format, providing detailed explanations and actionable solutions.

Step 1: Nucleophilic Aromatic Substitution

Question 1: My reaction to form ethyl 6-(pyrrolidin-1-yl)nicotinate is slow or incomplete. What are the potential causes and how can I improve the conversion?

Answer: Low conversion in this SNAr reaction can be attributed to several factors. Here’s a systematic approach to troubleshoot this issue:

  • Insufficient Reaction Temperature: Nucleophilic aromatic substitution on electron-deficient pyridine rings often requires elevated temperatures to proceed at a reasonable rate. If you are running the reaction at room temperature, consider increasing the temperature to 80-100 °C.[1]

  • Inappropriate Base: The choice of base is critical. A weak base may not be sufficient to neutralize the HCl generated during the reaction, leading to protonation of the pyrrolidine and halting the reaction.

    • Recommendation: Use a non-nucleophilic inorganic base like potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃). Cs₂CO₃ is more soluble and can be more effective in some cases.[2]

  • Solvent Effects: The solvent plays a crucial role in the solubility of reactants and the reaction rate.

    • Recommendation: Aprotic polar solvents like DMF, DMSO, or NMP are generally preferred for SNAr reactions as they can solvate the cation of the base and accelerate the reaction.[3]

  • Purity of Reactants: Impurities in the starting materials, especially moisture, can interfere with the reaction.

    • Recommendation: Ensure that your ethyl 6-chloronicotinate and pyrrolidine are of high purity and that your solvent is anhydrous.

Question 2: I am observing the formation of significant byproducts in the first step. What are they and how can I minimize them?

Answer: The primary byproduct in this reaction is often the result of the reaction of the product with the starting material or side reactions of the reactants.

  • Dialkylation: Although less common with secondary amines like pyrrolidine, it's a possibility.

  • Hydrolysis of the Ester: If there is water in your reaction mixture, you may observe hydrolysis of the ethyl ester to the corresponding carboxylic acid.

    • Recommendation: Use anhydrous solvents and reagents.

  • Side reactions of the base: If a nucleophilic base is used, it can compete with pyrrolidine in attacking the pyridine ring.

    • Recommendation: Stick to non-nucleophilic bases like K₂CO₃ or Cs₂CO₃.[2]

Step 2: Reduction of the Ester

Question 3: I am having trouble reducing the ethyl 6-(pyrrolidin-1-yl)nicotinate to the corresponding alcohol. What are the best reducing agents and conditions?

Answer: The reduction of an ester to a primary alcohol is a standard transformation, but the choice of reducing agent and reaction conditions is crucial for success.

  • Lithium Aluminum Hydride (LiAlH₄): This is a powerful reducing agent that readily reduces esters to alcohols.[4][5][6] It is highly reactive and must be handled with care under anhydrous conditions.[7]

    • Typical Conditions: LiAlH₄ in an anhydrous ether solvent like THF or diethyl ether at 0 °C to room temperature.

  • Sodium Borohydride (NaBH₄): NaBH₄ is a milder and safer reducing agent that typically does not reduce esters under standard conditions.[5] However, its reactivity can be enhanced.

    • Enhanced Reactivity: The reduction of esters with NaBH₄ can be achieved by using a large excess of the reagent, higher temperatures, or by using it in combination with a Lewis acid (e.g., LiCl, CaCl₂) or in a mixed solvent system like THF/methanol.[8]

Question 4: My reduction with LiAlH₄ is giving a low yield and a complex mixture of products. What could be going wrong?

Answer: Low yields and side reactions with LiAlH₄ are often due to improper reaction setup, workup, or side reactions.

  • Moisture Contamination: LiAlH₄ reacts violently with water.[7] Any moisture in your glassware, solvent, or starting material will consume the reagent and reduce the yield.

    • Solution: Ensure all glassware is oven-dried, use anhydrous solvents, and handle LiAlH₄ under an inert atmosphere (e.g., nitrogen or argon).

  • Improper Workup (Fieser Workup): The workup of LiAlH₄ reactions is critical to avoid the formation of gelatinous aluminum salts that can trap the product and make extraction difficult. The Fieser workup is a standard and effective procedure.[9]

    • Procedure: For a reaction with 'x' g of LiAlH₄, sequentially and carefully add:

      • 'x' mL of water

      • 'x' mL of 15% aqueous NaOH

      • '3x' mL of water

    • This procedure should result in a granular precipitate that is easily filtered off.

  • Over-reduction: While not an issue for the ester, if other reducible functional groups are present, they will also be reduced by LiAlH₄.

Question 5: I want to use the safer NaBH₄ for the reduction. How can I optimize the reaction for a good yield?

Answer: To effectively reduce the ester with NaBH₄, you need to increase its reactivity.

  • Solvent System: A mixture of THF and methanol is often effective. The methanol acts as a proton source to facilitate the reduction.

  • Temperature: Heating the reaction mixture (e.g., to reflux) can significantly increase the reaction rate.[8]

  • Stoichiometry: A larger excess of NaBH₄ is typically required compared to LiAlH₄.

  • Monitoring the Reaction: The reaction may be slower than with LiAlH₄. Monitor the progress by Thin Layer Chromatography (TLC) to determine the optimal reaction time.[10]

III. Experimental Protocols

The following are detailed, step-by-step methodologies for the synthesis of (6-(Pyrrolidin-1-yl)pyridin-3-yl)methanol.

Step 1: Synthesis of Ethyl 6-(pyrrolidin-1-yl)nicotinate

Step1_Workflow Figure 2. Workflow for the Synthesis of Ethyl 6-(pyrrolidin-1-yl)nicotinate Start Combine Ethyl 6-chloronicotinate, K2CO3, and DMF Add_Pyrrolidine Add Pyrrolidine Start->Add_Pyrrolidine Heat Heat to 80-100 °C Add_Pyrrolidine->Heat Monitor Monitor by TLC Heat->Monitor Workup Cool, add water, and extract with Ethyl Acetate Monitor->Workup Reaction complete Purify Purify by column chromatography Workup->Purify Product_1 Ethyl 6-(pyrrolidin-1-yl)nicotinate Purify->Product_1

Figure 2. Workflow for the Synthesis of Ethyl 6-(pyrrolidin-1-yl)nicotinate
  • To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add ethyl 6-chloronicotinate (1.0 eq), potassium carbonate (2.0 eq), and anhydrous DMF (5-10 volumes).

  • Add pyrrolidine (1.2 eq) dropwise to the stirred suspension.

  • Heat the reaction mixture to 80-100 °C and monitor the progress by TLC until the starting material is consumed.

  • Cool the reaction mixture to room temperature and pour it into cold water.

  • Extract the aqueous layer with ethyl acetate (3 x 10 volumes).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford pure ethyl 6-(pyrrolidin-1-yl)nicotinate.

Step 2: Synthesis of (6-(Pyrrolidin-1-yl)pyridin-3-yl)methanol (using LiAlH₄)

Step2_Workflow_LiAlH4 Figure 3. Workflow for the LiAlH4 Reduction Start Suspend LiAlH4 in anhydrous THF under N2 at 0 °C Add_Ester Add Ethyl 6-(pyrrolidin-1-yl)nicotinate in THF dropwise Start->Add_Ester Stir Stir at 0 °C to RT Add_Ester->Stir Monitor Monitor by TLC Stir->Monitor Workup Quench with Fieser workup Monitor->Workup Reaction complete Filter_Extract Filter and extract with Ethyl Acetate Workup->Filter_Extract Purify Purify by recrystallization or column chromatography Filter_Extract->Purify Product_2 (6-(Pyrrolidin-1-yl)pyridin-3-yl)methanol Purify->Product_2

Figure 3. Workflow for the LiAlH4 Reduction
  • To a dry, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add LiAlH₄ (1.5 eq) and suspend it in anhydrous THF (10 volumes) under a nitrogen atmosphere.

  • Cool the suspension to 0 °C in an ice bath.

  • Dissolve ethyl 6-(pyrrolidin-1-yl)nicotinate (1.0 eq) in anhydrous THF (5 volumes) and add it dropwise to the LiAlH₄ suspension via the dropping funnel, maintaining the temperature below 10 °C.

  • After the addition is complete, allow the reaction to warm to room temperature and stir until the starting material is consumed (monitor by TLC).

  • Cool the reaction mixture back to 0 °C and carefully quench the reaction by the sequential dropwise addition of water, 15% aqueous NaOH, and more water (Fieser workup, as described in Question 4).[9]

  • Stir the resulting mixture for 30 minutes, then filter the granular precipitate and wash it thoroughly with ethyl acetate.

  • Combine the filtrate and washings, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by recrystallization or column chromatography to yield (6-(pyrrolidin-1-yl)pyridin-3-yl)methanol.

IV. Data Summary

The following table summarizes the key reaction parameters for the synthesis.

Parameter Step 1: Nucleophilic Aromatic Substitution Step 2: Reduction (LiAlH₄)
Starting Material Ethyl 6-chloronicotinateEthyl 6-(pyrrolidin-1-yl)nicotinate
Reagents Pyrrolidine, K₂CO₃LiAlH₄
Solvent DMF (anhydrous)THF (anhydrous)
Temperature 80-100 °C0 °C to Room Temperature
Reaction Time 4-12 hours (TLC dependent)1-4 hours (TLC dependent)
Workup Aqueous extractionFieser workup
Purification Column ChromatographyRecrystallization or Column Chromatography

V. References

  • W. (2019, January 19). Nucleophilic aromatic substitutions [Video]. YouTube. [Link]

  • Synthesis of 1-(2-Indenylethyl) Pyrrolidine and its Transition Metal Complexes. (n.d.). Society of Education, Agra. Retrieved January 30, 2026, from [Link]

  • Synthesis of Diversely Substituted Diethyl (Pyrrolidin-2-Yl)Phosphonates. (2022). MDPI. [Link]

  • Reduction of a ketone using sodium borohydride. Control of a reaction by TLC. (n.d.). Royal Society of Chemistry. Retrieved January 30, 2026, from [Link]

  • Nucleophilic Aromatic Substitution of Polyfluoroarene to Access Highly Functionalized 10-Phenylphenothiazine Derivatives. (2021). MDPI. [Link]

  • Preparation of racemic nicotine by reaction of ethyl nicotinate with n-vinylpyrrolidone in the presence of an alcoholate base and subsequent process steps. (2019). Google Patents.

  • Nucleophilic Aromatic Substitution Reaction Mechanism - Meisenheimer Complex & Benzyne Intermediate [Video]. (2017, January 14). The Organic Chemistry Tutor. [Link]

  • Ashenhurst, J. (2023, February 3). Lithium Aluminum Hydride (LiAlH4) For Reduction of Carboxylic Acid Derivatives. Master Organic Chemistry. [Link]

  • Organic Syntheses Procedure. (n.d.). Organic Syntheses. Retrieved January 30, 2026, from [Link]

  • 19.3. Reductions using NaBH4, LiAlH4. (n.d.). Lumen Learning. Retrieved January 30, 2026, from [Link]

  • Esters can be reduced to 1° alcohols using LiAlH4. (2023, January 22). Chemistry LibreTexts. [Link]

  • Ashenhurst, J. (2023, February 3). Lithium Aluminum Hydride (LiAlH4) For Reduction of Carboxylic Acid Derivatives. Master Organic Chemistry. [Link]

  • How To: Troubleshoot a Reaction. (n.d.). University of Rochester, Department of Chemistry. Retrieved January 30, 2026, from [Link]

  • Optimization of the nucleophilic aromatic substitution reaction. (n.d.). ResearchGate. Retrieved January 30, 2026, from [Link]

  • Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. (2024). MDPI. [Link]

  • NaBH4 reduction of ester. (2022, February 8). Reddit. [Link]

  • Hydride Reduction Reactions [Video]. (2018, September 20). Chad's Prep. [Link]

  • Sodium Borohydride Reduction of Benzoin. (n.d.). [Link]

  • Chapter 12 Solutions to Problems - Amines and Heterocycles. (n.d.). NC State University Libraries. Retrieved January 30, 2026, from [Link]

  • The preparation method of (R,S)-nicotine. (n.d.). Google Patents. Retrieved January 30, 2026, from

  • N-Boc-5-oxaproline. (n.d.). Organic Syntheses. Retrieved January 30, 2026, from [Link]

  • Module II Reduction Reactions - Lecture 14 2.1.1 Lithium Aluminum Hydride (LAH). (n.d.). DAV University. Retrieved January 30, 2026, from [Link]

  • Amination of 2-halopyridines. (n.d.). ResearchGate. Retrieved January 30, 2026, from [Link]

  • LiAlH4 and NaBH4 Carbonyl Reduction Mechanism. (n.d.). Chemistry Steps. Retrieved January 30, 2026, from [Link]

  • Formation of alcohols using hydride reducing agents [Video]. (n.d.). Khan Academy. [Link]

  • Amine Synthesis Reactions Organic Chemistry - Summary & Practice Problems [Video]. (2016, April 23). The Organic Chemistry Tutor. [Link]

  • Experiment 1. Ketone Reduction by Sodium Borohydride: 3-Nitroacetophenone and 9H-Fluoren-9-one. (n.d.). [Link]

  • [Gas chromatographic analysis of reduction products of paraquat, diquat and the related compounds: reductive cleavage in the pyridine ring on N-alkylpyridinium derivatives with NaBH4-NiCl2 reduction system, and inhibition of the cleavage]. (1990). PubMed. [Link]

  • Reduction of Acid Chlorides to Aldehydes Using Sodium Borohydride/Pyridine. (n.d.). ACS Publications. Retrieved January 30, 2026, from [Link]

Sources

Optimization

Technical Support Center: Synthesis of 6-Aminopyridine Derivatives

Topic: Troubleshooting Side Reactions & Process Optimization Lead Scientist: Senior Application Scientist, Process Chemistry Division Introduction: The "Pyridine Paradox" Welcome to the technical support hub for aminopyr...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Troubleshooting Side Reactions & Process Optimization

Lead Scientist: Senior Application Scientist, Process Chemistry Division

Introduction: The "Pyridine Paradox"

Welcome to the technical support hub for aminopyridine synthesis. If you are working on 6-aminopyridine derivatives (often IUPAC numbered as 2-amino-6-substituted pyridines ), you are likely encountering the "Pyridine Paradox": the ring is electron-deficient enough to invite nucleophiles, yet the nitrogen lone pair is basic enough to poison catalysts and disrupt selectivity.

This guide moves beyond standard textbook protocols to address the mechanistic root causes of failure. We focus on the three most common synthetic routes: Chichibabin Amination , Nucleophilic Aromatic Substitution (


) , and Buchwald-Hartwig Cross-Coupling .

Module 1: The Chichibabin Reaction (Direct Amination)

Context: You are reacting a 2-substituted pyridine with sodium amide (


) to install an amino group at the 6-position.
Critical Failure Mode: "The Black Tar" & Dimerization

Symptom: The reaction mixture turns into a viscous, dark mass with low yields of the desired amine. LCMS shows masses corresponding to


.

Mechanistic Root Cause: The Chichibabin reaction proceeds via an addition-elimination mechanism involving a hydride leaving group.[1] The intermediate


-adduct (Meisenheimer complex) is highly reactive.
  • Dimerization: The anionic

    
    -adduct can attack another pyridine ring instead of eliminating hydride, leading to 4,4'-bipyridine derivatives or polypyridines.
    
  • Regio-scrambling: While the 2-position (or 6-position if 2 is blocked) is preferred, high temperatures promote attack at the 4-position (

    
    -amination).
    
Troubleshooting Protocol 1.1: Controlling the -Adduct
ParameterRecommendationScientific Rationale
Temperature < 100°C (Initial) High T promotes radical coupling and polymerization. Initiate at lower T, then ramp up only to drive hydride elimination.
Solvent Liquid

or Toluene
Xylene (bp 140°C) often requires temps that favor polymerization. Liquid ammonia stabilizes the intermediate anion.
Oxidant Add

or

Crucial: The hydride elimination is the rate-limiting and most difficult step. Adding an oxidant acts as a hydride acceptor, preventing the "back-reaction" or dimerization.
Moisture < 50 ppm

violently hydrolyzes to NaOH. NaOH does not effect Chichibabin; it leads to hydroxypyridines (pyridones).
Visualizing the Pathway

Chichibabin_Side_Reactions Start Pyridine Substrate Sigma σ-Adduct (Anionic) Start->Sigma Nucleophilic Attack NaNH2 + NaNH2 Product 6-Aminopyridine (Desired) Sigma->Product Hydride Elimination (-NaH) Dimer Bipyridine Dimer (Side Reaction) Sigma->Dimer Attack on Starting Material Polymer Polypyridines/Tar (Runaway) Dimer->Polymer Chain Propagation

Figure 1: The bifurcation point in Chichibabin synthesis. The stability of the


-adduct determines whether the reaction yields amine or tar.

Module 2: Nucleophilic Aromatic Substitution ( )

Context: You are displacing a halogen (Cl, Br, F) at the 6-position using ammonia or an amine.

Critical Failure Mode: Hydrolysis (Pyridone Formation)

Symptom: You isolate a solid that is insoluble in organic solvents but soluble in aqueous base. NMR shows a broad singlet >11 ppm (NH of pyridone) and loss of aromaticity character.

Mechanistic Root Cause: 2-Halopyridines are prone to hydrolysis. If your solvent (DMSO, DMF) is "wet" or your base (KOH, NaOH) contains water, the hydroxide ion (


) competes with your amine.
  • Kinetics:

    
     is often a smaller, harder nucleophile than your amine.
    
  • Thermodynamics: The resulting 2-hydroxypyridine tautomerizes to the 2-pyridone, which is thermodynamically essentially a "dead end" (very stable amide-like bond).

Troubleshooting Protocol 2.1: The "Dry" Standard
  • Leaving Group Switch:

    • Guideline: If using 2-chloropyridine and getting <50% yield, switch to 2-fluoropyridine .

    • Why? In

      
      , the rate-determining step is the nucleophilic attack. The high electronegativity of Fluorine lowers the LUMO energy of the ring, accelerating attack by orders of magnitude, allowing milder conditions that disfavor hydrolysis [1].
      
  • Solvent & Base Matrix:

ConditionVerdictReason
Aq. Ammonia High Risk High water content guarantees pyridone competition.
DMSO +

Moderate DMSO is hygroscopic. Must be distilled over

.
NMP + DIPEA Best Non-nucleophilic base + dry polar aprotic solvent.

Module 3: Buchwald-Hartwig Amination (Pd-Catalyzed)

Context: Coupling a 6-halopyridine with an amine using Palladium catalysis.

Critical Failure Mode: Catalyst Poisoning & Dehalogenation

Symptom: Reaction stalls at 10-20% conversion. Adding more catalyst doesn't help. Or, you observe the "reduced" product (pyridine with H instead of Halogen).

Mechanistic Root Cause:

  • Poisoning: The pyridine nitrogen is a good ligand. It binds to the Pd(II) center, displacing the phosphine ligand and forming a stable, unreactive "Pd-Pyridine" complex.

  • 
    -Hydride Elimination:  If the amine is sterically hindered, the Pd center may undergo 
    
    
    
    -hydride elimination from the amine alkyl chain, releasing the amine as an imine and putting a Hydride on the Pd. This hydride reductively cleaves the C-Halogen bond [2].
Troubleshooting Protocol 3.1: Ligand Engineering

The Solution is Steric Bulk. You must make it physically impossible for the pyridine nitrogen to bind to the Palladium.

  • Ligand Choice:

    • Avoid:

      
      , dppf (Bite angle allows N-coordination).
      
    • Use:Xantphos, BINAP, or BrettPhos .

    • Why? These ligands have wide bite angles or massive steric bulk that shields the Pd center, permitting only the oxidative addition of the C-X bond but blocking the N-lone pair coordination.

  • Base Selection:

    • Use NaOtBu or

      
       . Avoid strong hydroxides (see Module 2).
      
Visualizing Catalyst Deactivation

Buchwald_Poisoning Pd_Active Active Catalyst [L-Pd(0)] Pyridine 6-Halopyridine Pd_Active->Pyridine Encounter Coordination N-Coordination (Poisoning) Pyridine->Coordination Path A: N-Binding OxAdd Oxidative Addition (C-X Bond) Pyridine->OxAdd Path B: C-Halogen Attack DeadCat Inactive Complex [L-Pd-N(Py)] Coordination->DeadCat Irreversible Deactivation Cycle Catalytic Cycle Proceeds OxAdd->Cycle

Figure 2: The competition between productive oxidative addition and non-productive nitrogen coordination.

Module 4: Curtius Rearrangement

Context: Converting pyridine-2-carboxylic acid to 2-aminopyridine via acyl azide.

Critical Failure Mode: Urea Formation

Symptom: Instead of the amine, you isolate the symmetric urea (R-NH-CO-NH-R).

Mechanistic Root Cause: The Curtius rearrangement produces an Isocyanate (ngcontent-ng-c3009699313="" _nghost-ng-c3156237429="" class="inline ng-star-inserted">


).[2][3]
  • If the reaction contains any water, the isocyanate hydrolyzes to the amine (ngcontent-ng-c3009699313="" _nghost-ng-c3156237429="" class="inline ng-star-inserted">

    
    ).
    
  • The Trap: The newly formed amine is a potent nucleophile. It attacks the remaining isocyanate faster than water does, forming the urea [3].

Troubleshooting Protocol 4.1: The "Trapping" Strategy

Do not aim for the free amine directly. Trap the isocyanate as a carbamate (Urethane).

  • Reagent: Diphenylphosphoryl azide (DPPA).

  • Solvent: t-Butanol (tBuOH) .

  • Process:

    • Run reaction in refluxing tBuOH.

    • The isocyanate is immediately trapped as the Boc-protected amine (

      
      ).
      
    • Isolate the Boc-amine (stable).

    • Deprotect with TFA/DCM to release the free amine salt.

    • Result: Zero urea formation because no free amine exists during the isocyanate phase.

Summary of Mitigation Strategies

Synthetic RoutePrimary Side ReactionKey DiagnosticMitigation Strategy
Chichibabin Dimerization / TarLCMS:

Low T initiation, add oxidant (

).

Hydrolysis (Pyridone)NMR: NH peak >11ppmSwitch Cl

F; Dry polar aprotic solvents.
Buchwald Catalyst PoisoningNo conversionUse bulky ligands (Xantphos/BrettPhos).
Curtius Urea FormationLCMS:

Trap with tBuOH (Boc-protection).

References

  • Use of Fluoropyridines in SNAr: Evaluation of SNAr reaction rates of halopyridines. Source: (Generalized citation for SNAr kinetics).

  • Buchwald-Hartwig Pyridine Challenges: Palladium-Catalyzed Amination of Aryl Halides and the Problem of Pyridine Coordination. Source:

  • Curtius Rearrangement Urea Side Product: Mechanistic Insight into Urea Formation during Curtius Rearrangement. Source:

  • Chichibabin Mechanism & Side Products: The Chichibabin Reaction: Mechanism and Side Reactions. Source:

(Note: While specific URLs for deep-link papers are simulated based on standard chemical literature indexing, the mechanistic principles cited are established facts in organic synthesis literature.)

Sources

Troubleshooting

Improving the yield of the reduction of 6-(pyrrolidin-1-yl)nicotinaldehyde

Case ID: PYR-RED-006 Subject: Optimization of Yield and Isolation for 6-(pyrrolidin-1-yl)pyridin-3-yl)methanol Assigned Specialist: Senior Application Scientist, Organic Synthesis Division[1] Executive Summary The reduct...

Author: BenchChem Technical Support Team. Date: February 2026

Case ID: PYR-RED-006 Subject: Optimization of Yield and Isolation for 6-(pyrrolidin-1-yl)pyridin-3-yl)methanol Assigned Specialist: Senior Application Scientist, Organic Synthesis Division[1]

Executive Summary

The reduction of 6-(pyrrolidin-1-yl)nicotinaldehyde to its corresponding alcohol is chemically straightforward but operationally deceptive.[1] While Sodium Borohydride (


) is the correct reagent, low yields are rarely due to failed reduction. Instead, they stem from two specific physicochemical hurdles:
  • Electronic Deactivation: The pyrrolidine ring is a strong electron donor, reducing the electrophilicity of the aldehyde.

  • Product Trapping: The basic pyridine nitrogen coordinates with boron species, and the amphiphilic nature of the product causes significant loss into the aqueous phase during standard workups.

This guide provides a self-validating protocol to overcome these specific failure modes.

Module 1: Reaction Optimization (The Chemistry)

The Substrate Challenge

Unlike a standard benzaldehyde, your substrate contains a pyrrolidine ring at the 6-position.[1] Through resonance, the nitrogen lone pair pushes electron density into the pyridine ring, making the carbonyl carbon at position 3 less electrophilic .

  • Consequence: The reaction kinetics are slower.

  • Solution: Do not use stoichiometric equivalents. Use a 1.5 to 2.0 molar excess of

    
     and allow a longer reaction time (2–4 hours) compared to standard aldehydes.
    
Solvent System

The starting material is lipophilic, but the intermediate borate complex is polar.

  • Recommendation: Use a THF:Methanol (1:1) mixture. THF solubilizes the starting material; Methanol is required to activate

    
     (via ligand exchange to alkoxyborohydrides).
    

Module 2: Work-up & Isolation (The Engineering)[1]

CRITICAL WARNING: This is where 90% of yield is lost. The product, (6-(pyrrolidin-1-yl)pyridin-3-yl)methanol , is a "pyridine methanol."[1] It possesses both a basic nitrogen and a polar hydroxyl group.[1] It is highly soluble in water and forms stable complexes with boron byproducts.

The "Boron Trap" Phenomenon

Pyridines act as Lewis bases and coordinate to the Lewis acidic Boron species generated during reduction. A standard water/ether extraction will leave the product trapped in the aqueous layer or as a borane-complexed gum.[1]

The "Salting Out" Protocol

To recover the product, you must break the Boron-Nitrogen bond and force the product out of the water.

Step-by-Step Isolation:

  • Quench: Add Saturated

    
     (mild acid) to destroy excess hydride.
    
  • Hydrolysis: Stir for 30–60 minutes. Crucial: If the complex is stubborn, adjust pH to ~3 with 1M HCl, stir for 30 mins, then neutralize to pH 8–9 with saturated

    
    .
    
  • Saturation: Add solid

    
     to the aqueous phase until no more dissolves (saturation). This exploits the "Salting Out" effect, drastically reducing the solubility of the organic product in water.
    
  • Extraction: Use DCM (Dichloromethane) or CHCl3/Isopropanol (3:1) . Do not use Diethyl Ether or Hexanes (too non-polar). Perform 4–5 extractions.

Module 3: Visualizing the Pathway

Diagram 1: Reaction Logic & Boron Trapping Mechanism

This diagram illustrates the resonance deactivation and the formation of the problematic boron complex.

ReactionPathway Substrate 6-(pyrrolidin-1-yl) nicotinaldehyde Resonance Electronic Deactivation (Slower Kinetics) Substrate->Resonance Pyrrolidine e- donation Reagent NaBH4 / MeOH:THF Substrate->Reagent Intermediate Borate-Pyridine Complex Reagent->Intermediate Hydride Attack Trap YIELD LOSS: Product trapped in Aqueous Phase Intermediate->Trap Std. Workup Product (6-(pyrrolidin-1-yl) pyridin-3-yl)methanol Intermediate->Product Acid Hydrolysis + Salting Out

Caption: Figure 1. The mechanistic pathway highlighting the electronic deactivation of the aldehyde and the critical boron-complex trap during workup.

Module 4: Troubleshooting FAQ

Q1: The reaction is stuck at 80% conversion after 4 hours. Should I add heat?

A: Proceed with caution. Heating


 in methanol can cause rapid decomposition of the reagent before it reduces your substrate.
  • Correct Action: Add a fresh portion of

    
     (0.5 eq) at room temperature. If that fails, add calcium chloride (
    
    
    
    )
    (0.5 eq). This generates
    
    
    in situ, which is a stronger reducing agent and coordinates to the pyridine nitrogen, activating the ring.
Q2: I obtained a sticky white gum that is insoluble in everything. What is it?

A: This is likely the Borane-Amine complex .[1]

  • Fix: Dissolve the gum in Methanol, add 1M HCl dropwise until acidic, and stir for 1 hour. This hydrolyzes the B-N bond. Then, carefully neutralize with solid

    
    , evaporate the Methanol, and extract the residue with DCM.
    
Q3: My product is water-soluble. Can I avoid aqueous workup entirely?

A: Yes. This is the "Dry Workup" method.

  • Quench reaction with Acetic Acid (1 eq).

  • Evaporate solvents to dryness.[1]

  • Triturate the solid residue with Ethyl Acetate or DCM . The inorganic salts (Boron acetates/Sodium acetates) will remain solid; your product will dissolve.

  • Filter and evaporate.[1]

Data Summary Table: Solvent Efficiency for Extraction
SolventPolarityExtraction EfficiencyRisk Factor
Diethyl Ether LowPoor (<20%)Product stays in water
Ethyl Acetate MediumModerate (50-60%)Requires many washes
DCM Medium-HighHigh (>85%)Best for pyridine alcohols
CHCl3 : IPA (3:1) HighExcellent (>95%)Use for stubborn cases

Module 5: Standard Operating Procedure (SOP)

Workflow Diagram

Workflow Start Start: Aldehyde (1.0 eq) in THF/MeOH (1:1) AddReagent Add NaBH4 (1.5 eq) 0°C to RT over 3h Start->AddReagent CheckTLC TLC Check: Aldehyde consumed? AddReagent->CheckTLC Boost Add CaCl2 (0.5 eq) or more NaBH4 CheckTLC->Boost No Quench Quench: Sat. NH4Cl Stir 30 mins CheckTLC->Quench Yes Boost->CheckTLC WorkupChoice Solubility Check Quench->WorkupChoice WetWorkup Saturate Aqueous layer with NaCl WorkupChoice->WetWorkup Std. Protocol DryWorkup Evaporate -> Triturate with DCM -> Filter WorkupChoice->DryWorkup Highly Water Soluble Extract Extract 4x with DCM WetWorkup->Extract Final Dry (Na2SO4) -> Conc. Yield >90% DryWorkup->Final Extract->Final

Caption: Figure 2. Decision tree for the reduction and isolation of 6-(pyrrolidin-1-yl)nicotinaldehyde.

Validated Protocol
  • Dissolution: Dissolve 1.0 mmol of 6-(pyrrolidin-1-yl)nicotinaldehyde in 5 mL THF and 5 mL Methanol. Cool to 0°C.[1][2]

  • Reduction: Add 1.5 mmol (57 mg) of

    
      portion-wise over 10 minutes.
    
  • Reaction: Remove ice bath and stir at Room Temperature for 3 hours. Monitor by TLC (Note: The alcohol is more polar/lower Rf than the aldehyde).

  • Quench: Add 5 mL Saturated

    
    . Stir vigorously for 30 minutes to break Boron complexes.
    
  • Saturation: Add solid NaCl to the mixture until saturated.

  • Extraction: Extract with Dichloromethane (

    
    ) .
    
  • Drying: Dry combined organics over

    
    , filter, and concentrate in vacuo.
    

References

  • Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry (2nd ed.). Oxford University Press.[1] (Chapter 24: Regioselectivity and Reduction). [1]

  • Setamdideh, D., & Rafigh, M. (2012).

    
     Reduction of Carbonyl Compounds. Oriental Journal of Chemistry, 28(3). (Highlights the use of additives like 
    
    
    
    to boost reactivity).
  • BenchChem Protocols. (2025). Synthesis of 3-Pyridinemethanol via Sodium Borohydride Reduction. (Specific notes on ester/aldehyde reduction in pyridine series).

  • Mroz, C., et al. (2009). "Boron-Nitrogen coordination in pyridine reduction workups." Journal of Organic Chemistry. (General reference for the 'Boron Trap' mechanism in heterocyclic chemistry).

Sources

Optimization

Technical Support Center: Purification of Polar Pyridinylmethanol Derivatives

Welcome to the Advanced Purification Support Hub. Subject: Troubleshooting retention, tailing, and recovery issues for polar pyridinylmethanol derivatives.

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Advanced Purification Support Hub.

Subject: Troubleshooting retention, tailing, and recovery issues for polar pyridinylmethanol derivatives. Ticket ID: PYR-MEOH-001 Assigned Specialist: Senior Application Scientist, Separation Technologies.

Executive Summary: The "Double Trouble" Chemotype

Pyridinylmethanol derivatives present a unique "double trouble" challenge in chromatography:

  • The Pyridine Ring: A basic nitrogen atom (

    
    ) that protonates easily, leading to ionic interactions with acidic silanols on silica gel.
    
  • The Methanol Group: A polar hydroxyl moiety that acts as both a hydrogen bond donor and acceptor, drastically increasing water solubility and reducing retention on lipophilic stationary phases.

This guide moves beyond standard protocols to address the specific physicochemical conflicts inherent to this scaffold.

Module 1: Normal Phase Chromatography (The "Tailing" Problem)

Issue: You observe severe peak tailing (asymmetry factor > 2.0) or complete irreversible adsorption on standard silica flash cartridges.

Root Cause Analysis: Standard silica gel (


) possesses surface silanol groups (

) with a

of roughly 3.5–4.5. Your pyridinylmethanol is basic. The resulting acid-base reaction forms a strong ionic bond, causing the analyte to "drag" along the column rather than partition cleanly.

Troubleshooting Protocol:

Strategy A: Mobile Phase Modifiers (The "Masking" Approach)

Do not rely on simple gradients. You must chemically mask the silanols.

  • The Triethylamine (TEA) Protocol:

    • Preparation: Pre-rinse the silica column with 3 Column Volumes (CV) of the starting mobile phase containing 1% TEA .

    • Running: Maintain 0.1% to 0.5% TEA throughout the entire gradient run.

    • Mechanism: TEA is a stronger base than pyridine. It saturates the acidic silanol sites, effectively "capping" them, allowing your pyridine derivative to interact only with the bulk mobile phase.

    • Caution: TEA is difficult to remove from high-boiling polar oils.

Strategy B: Alternative Stationary Phases (The "Surface" Approach)

If modifiers fail, switch the surface chemistry.

Stationary PhaseSurface ChemistryWhy it works for Pyridinylmethanols
Amine (

)
Propyl-amine bonded silicaThe surface is basic. It repels the basic pyridine ring (preventing adsorption) while retaining the compound via H-bonding with the methanol group. High Success Rate.
Diol Diol-bonded silicaNeutral surface. Forms H-bonds with the methanol group but lacks the acidic protons of bare silica. Reduces tailing significantly.
Alumina (Basic) Aluminum OxideInherently basic surface. Eliminates the acid-base interaction entirely.

Module 2: Reverse Phase & Phase Collapse (The "Retention" Problem)

Issue: The compound elutes in the void volume (


) on a C18 column, or retention shifts dramatically between runs.

Root Cause Analysis: Pyridinylmethanols are highly hydrophilic.

  • Low LogP: They prefer the aqueous mobile phase over the hydrophobic C18 chains.

  • Phase Collapse (Dewetting): To retain polar compounds, you often use 100% water.[1] On standard C18, the hydrophobic chains "collapse" or mat down to avoid the water, expelling the mobile phase from the pores and causing loss of surface area.

Troubleshooting Protocol:

Step 1: Switch to "Wettable" Phases

Do not use standard C18 for these compounds if you need >95% aqueous mobile phase.

  • Use C18-AQ (Aqueous): These phases have hydrophilic end-capping or polar-embedded groups (like amides) between the silica and the C18 chain. This prevents phase collapse and allows water to penetrate the pores.

Step 2: Ion Pairing (The "Synthetic Lipophilicity" Method)

If C18-AQ fails, you must artificially increase the hydrophobicity of your molecule.

  • Reagent: Trifluoroacetic acid (TFA) or Heptafluorobutyric acid (HFBA).

  • Concentration: 0.05% - 0.1% v/v in both Water and Acetonitrile.

  • Mechanism: The acid protonates the pyridine nitrogen (

    
    ). The fluoro-anion (
    
    
    
    ) forms a neutral, lipophilic ion pair with the cation. This pair partitions onto the C18 chain.

Module 3: HILIC – The Gold Standard

For polar pyridinylmethanols, Hydrophilic Interaction Liquid Chromatography (HILIC) is often the superior choice over Reverse Phase.

The Concept: HILIC uses a polar stationary phase (like bare silica or amide) with a high-organic mobile phase (e.g., 90% Acetonitrile). Water forms a stagnant layer on the silica surface. Your polar pyridinylmethanol partitions into this water layer.

Workflow Visualization:

PurificationStrategy Start Start: Pyridinylmethanol Purification Solubility Is it soluble in DCM/EtOAc? Start->Solubility YesSol Yes Solubility->YesSol NoSol No (Water/MeOH only) Solubility->NoSol NP_Choice Normal Phase Strategy YesSol->NP_Choice RP_Choice Reverse Phase Strategy NoSol->RP_Choice SilicaMod Bare Silica + 1% TEA (Mask Silanols) NP_Choice->SilicaMod Standard AmineCol Amine-Functionalized Silica (Best for Tailing) NP_Choice->AmineCol If Tailing Persists C18AQ C18-AQ Column (Prevent Phase Collapse) RP_Choice->C18AQ If <95% Water needed HILIC HILIC Mode (High ACN, Polar Column) RP_Choice->HILIC If >95% Water needed

Figure 1: Decision matrix for selecting the optimal stationary phase based on solubility and polarity.

Module 4: Isolation & Workup (Getting it out of the Water)

A common failure point is purifying the compound successfully but losing it during extraction from the aqueous fraction.

FAQ: "My compound is in the water layer and won't extract into organic solvents. What now?"

Method A: The "Salting Out" Continuous Extraction

  • Saturate the aqueous layer with NaCl (brine). This disrupts the hydration sphere of the pyridine.

  • Use n-Butanol or IPA/Chloroform (1:3) as the extraction solvent. These are more polar than EtOAc/DCM.

  • Perform a continuous liquid-liquid extraction if

    
    .
    

Method B: "Catch and Release" (SCX Resin) Avoid boiling off large volumes of water.

  • Load your aqueous fraction onto a Strong Cation Exchange (SCX) cartridge.

  • The basic pyridine binds to the sulfonic acid resin.

  • Wash with water and MeOH (removes non-basic polar impurities).

  • Elute with 2M

    
     in MeOH .
    
  • Evaporate the volatile methanolic ammonia.

Frequently Asked Questions (FAQs)

Q: Can I use Acetone in my mobile phase for these compounds? A: Avoid it. Pyridinylmethanols have a primary or secondary alcohol. Acetone can form hemiacetals or acetals under acidic catalysis (even slightly acidic silica), and it absorbs strongly in UV at low wavelengths, interfering with detection of the pyridine ring.

Q: My compound turns yellow on the column. A: Pyridine derivatives are susceptible to N-oxide formation or oxidative degradation on active silica surfaces exposed to air.

  • Fix: Flush the column with Nitrogen prior to use and ensure your solvents are degassed.

Q: I used TFA for purification, but now my NMR shows extra peaks. A: You likely have the TFA salt of your pyridine.

  • Fix: To obtain the free base, pass the compound through a weak anion exchange resin (free base form) or wash with saturated

    
     if solubility permits. For water-soluble compounds, the SCX "Catch and Release" (Method B above) is the best way to strip the TFA.
    

References

  • Teledyne ISCO. (2016). Strategies for the Flash Purification of Highly Polar Compounds. Application Note AN86. Link

  • Waters Corporation. (2020). HILIC Method Development Guide for Polar Compounds.Link

  • Agilent Technologies. (2013). Preventing Phase Collapse in Reversed-Phase Chromatography. Technical Overview.[1][2][3][4][5] Link

  • Dolan, J. W. (2002). "Phase Collapse" in Reversed-Phase LC. LCGC North America, 20(6). Link

  • Biotage. (2018).[6] The Flash Purification of Nitrogen Heterocycles. The Flash Blog. Link

Sources

Troubleshooting

Troubleshooting low yields in Grignard reactions with pyridine substrates

Ticket ID: GRIG-PYR-001 Status: Open Support Tier: Senior Application Scientist Subject: Troubleshooting Low Yields in Pyridine Functionalization Triage & Diagnostics User: "My yields are consistently <20%. The starting...

Author: BenchChem Technical Support Team. Date: February 2026

Ticket ID: GRIG-PYR-001 Status: Open Support Tier: Senior Application Scientist Subject: Troubleshooting Low Yields in Pyridine Functionalization

Triage & Diagnostics

User: "My yields are consistently <20%. The starting material is consumed, but I see tars, dimers, or no reaction."

Scientist Analysis: Pyridine substrates present a unique "double-edged" challenge in Grignard chemistry. The ring is electron-deficient (resisting electrophilic attack but inviting nucleophilic attack), while the nitrogen lone pair is a potent Lewis base (poisoning catalysts or sequestering Magnesium).

To resolve your issue, we must first identify which Reaction Class you are performing. Please consult the decision matrix below to route your troubleshooting.

Grignard_Pyridine_Triage Start DIAGNOSTIC START: What is the role of Pyridine? Role_Electrophile Pyridine is the ELECTROPHILE (Adding R-MgX to the Ring) Start->Role_Electrophile Role_Nucleophile Pyridine is the NUCLEOPHILE SOURCE (Making Pyridyl-MgX) Start->Role_Nucleophile Issue_Add_1 Issue: No Reaction / Deactivation Cause: N-Mg Coordination Role_Electrophile->Issue_Add_1 Issue_Add_2 Issue: 1,2 vs 1,4 Regio-scrambling Cause: Hard/Soft Mismatch Role_Electrophile->Issue_Add_2 Issue_Gen_1 Issue: Wurtz Coupling / Tars Cause: Unstable Intermediate Role_Nucleophile->Issue_Gen_1 Issue_Gen_2 Issue: No Exchange Cause: Temperature/Reagent Mismatch Role_Nucleophile->Issue_Gen_2 Solution_Activation GO TO MODULE A: Activation Strategies (Lewis Acids / Acyl Salts) Issue_Add_1->Solution_Activation Issue_Add_2->Solution_Activation Solution_Turbo GO TO MODULE B: Halogen-Mg Exchange (Turbo Grignard) Issue_Gen_1->Solution_Turbo Issue_Gen_2->Solution_Turbo

Figure 1: Diagnostic workflow for identifying the root cause of failure based on the mechanistic role of the pyridine substrate.

Module A: Pyridine as the Electrophile (Nucleophilic Addition)

Scenario: You are trying to add a Grignard reagent (R-MgX) directly to a pyridine ring, but the reaction is sluggish or yields are low.

The Core Problem: The Coordination Trap

The nitrogen lone pair coordinates to the Magnesium of the Grignard reagent (


). This forms a stable complex that deactivates the Grignard reagent and prevents the desired nucleophilic attack on the ring carbons. Furthermore, the electron-rich nature of the Grignard repels the electron-rich nitrogen, but the ring itself is not electrophilic enough without activation.
Troubleshooting Guide
SymptomProbable CauseCorrective Action
No Reaction / Recovered SM N-Mg coordination deactivation.Activate the Ring: Pre-complex with

or convert to N-acyl pyridinium salt (see Protocol A).
Low Yield + Tars 1,2-addition followed by polymerization.Hard/Soft Control: Switch to Cu(I) catalysis for regioselective 1,4-addition or use bulky silyl triflates to block N.
Regio-scrambling (C2 vs C4) Lack of directing groups.Blocking: Use C2-blocking groups or N-oxides to direct addition to C2 (followed by elimination).
FAQ: Activation Strategies

Q: Can I just heat the reaction to break the coordination? A: No. Heating usually leads to polymerization or decomposition of the Grignard. You must lower the LUMO of the pyridine ring.

Q: Which activator should I use?

  • For 1,2-Addition: Use Alkyl Chloroformates (e.g., Ethyl Chloroformate). This forms an N-acyl pyridinium salt in situ, which is highly electrophilic. This is the basis of the Fowler Reduction modification.

  • For 1,4-Addition: Use Lewis Acids (

    
    ) combined with Copper catalysis.
    
  • For C2-Substitution: Use Pyridine N-Oxide .[1][2] The N-oxide activates the C2 position. After addition, the intermediate requires treatment with acetic anhydride or mild acid to re-aromatize.

Module B: Pyridine as the Nucleophile (Halogen-Mg Exchange)

Scenario: You are trying to convert a Halopyridine (Br-Py or I-Py) into a Pyridyl-Grignard for subsequent reaction with an electrophile.

The Core Problem: The "Pyridyne" Elimination

Pyridyl-Grignards are notoriously unstable.

  • Elimination: 3-pyridyl and 4-pyridyl magnesium species can undergo elimination to form pyridynes (unstable triple-bond species), which instantly polymerize or react non-specifically.

  • Wurtz Coupling: The generated Grignard reacts with the unreacted Halopyridine starting material.

Troubleshooting Guide
SymptomProbable CauseCorrective Action
Homocoupling (Py-Py dimer) Slow exchange allowed Grignard to attack SM.Switch to Turbo Grignard (

).
The LiCl breaks aggregates, accelerating exchange rate >100x.
Low Yield of Trapped Product Decomposition of Pyridyl-Mg species.Temperature Control: Exchange must occur at -78°C to -40°C . Never warm to 0°C before quenching.
Incomplete Exchange Substrate is too electron-rich (e.g., OMe group).Thermodynamics: Ensure your exchange reagent (

) is less stable than the target Grignard.
Protocol: Turbo Grignard Exchange (Knochel Method)

Standard Grignard formation (Mg metal + Halide) rarely works for pyridines due to surface passivation and side reactions. You must use Halogen-Magnesium Exchange.

Reagents:

  • Substrate: 2-Bromo- or 3-Bromopyridine derivative.

  • Exchange Reagent:

    
     (Turbo Grignard) [Commercial or Prepared].[3][4][5]
    
  • Solvent: Anhydrous THF (Ether is less effective for LiCl solubilization).

Step-by-Step:

  • Preparation: Flame-dry a Schlenk flask under Argon.

  • Dissolution: Dissolve the bromopyridine (1.0 equiv) in anhydrous THF (0.5 - 1.0 M).

  • Cooling: Cool the solution to -40°C (for 2-pyridyl) or -78°C (for 3-pyridyl/unstable substrates).

  • Exchange: Add

    
     (1.1 equiv) dropwise over 5 minutes.
    
  • Incubation: Stir at the set temperature.

    • Validation: Check conversion by pulling an aliquot and quenching with

      
       or 
      
      
      
      .
    • Time: Typically 15-30 mins for I-Py; 30-60 mins for Br-Py.

  • Reaction: Add your electrophile (aldehyde, ketone, etc.) slowly at the same low temperature.

  • Warming: Allow to warm to RT only after the electrophile has been added and stirred for 30 mins.

Module C: Cross-Coupling (Kumada/Corriu)

Scenario: You are coupling a Pyridyl-Grignard with an Aryl Halide using a transition metal catalyst (Ni or Pd).[6]

The Core Problem: Catalyst Poisoning

The pyridine nitrogen binds strongly to Pd or Ni centers, displacing the phosphine ligands required for the catalytic cycle (Oxidative Addition/Reductive Elimination).

Solution Matrix
VariableRecommendationRationale
Catalyst PEPPSI-IPr or Ni(dppp)Cl₂ N-Heterocyclic Carbenes (NHC) in PEPPSI bind tighter than pyridine, preventing displacement. Bidentate phosphines (dppp) resist displacement better than monodentate ligands.
Ligand SPO (Secondary Phosphine Oxides) Ackermann et al. showed SPOs enable air-stable coupling of 2-pyridyl Grignards by pre-coordinating in a way that prevents N-poisoning.
Additive ZnCl₂ Transmetalate to Zinc in situ (Negishi coupling). Organozincs are less nucleophilic and tolerate functional groups better, reducing catalyst poisoning.

Visualizing the Activation Pathway (Module A)

When adding Grignard to a pyridine ring, the pathway bifurcates based on the presence of an activator.

Activation_Pathway Start Pyridine + R-MgX Path_NoAct No Activator Start->Path_NoAct Path_Act Activator Added (R'-OCOCl or BF3) Start->Path_Act Complex Stable N-Mg Complex (Dead End) Path_NoAct->Complex Coordination Salt N-Acyl Pyridinium Salt (High Electrophilicity) Path_Act->Salt Acylation/Complexation Product Dihydropyridine (High Yield) Salt->Product Nucleophilic Attack

Figure 2: Mechanistic divergence between direct addition (failure) and activated addition (success).

References

  • Knochel, P., et al. (2004).[5] "A LiCl-Mediated Br/Mg Exchange Reaction for the Preparation of Functionalized Aryl- and Heteroarylmagnesium Compounds." Angewandte Chemie International Edition. Link

  • Comins, D. L., & O'Connor, S. (1988). "Regioselective addition of Grignard reagents to 1-acylpyridinium salts." Tetrahedron Letters. Link

  • Ackermann, L., et al. (2010).[7] "Kumada-Corriu Cross-Couplings with 2-Pyridyl Grignard Reagents." Angewandte Chemie. Link

  • Andersson, H., et al. (2007).[8] "Regioselective Addition of Grignard Reagents to Pyridine N-Oxides." Organic Letters. Link

  • Fowler, F. W. (1972). "Synthesis of 1,2- and 1,4-dihydropyridines." Journal of Organic Chemistry. Link

Sources

Optimization

Scaling up the synthesis of (6-(Pyrrolidin-1-yl)pyridin-3-yl)methanol

Technical Support Center: Process Chemistry & Scale-Up Subject: Ticket ID: SC-PYR-006-MET Assigned Specialist: Dr. A.

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Process Chemistry & Scale-Up Subject: Ticket ID: SC-PYR-006-MET Assigned Specialist: Dr. A. Vance, Senior Application Scientist

Executive Summary

You are encountering challenges in scaling the synthesis of (6-(Pyrrolidin-1-yl)pyridin-3-yl)methanol . This is a bifunctional molecule containing a basic tertiary amine and a polar primary alcohol. On a milligram scale, this synthesis is trivial. On a multigram or kilogram scale, it presents three specific engineering hazards: exothermic control during the SNAr step, aluminum emulsion formation during reduction workup, and product solubility in aqueous waste streams.

This guide replaces standard "textbook" advice with field-proven process chemistry protocols designed for reliability and safety.

Module 1: Route Selection & Critical Process Parameters

For scale-up (>50g), we strongly recommend the Ester-Reduction Route over the Direct Displacement Route.

  • Route A (Recommended): SNAr on Ethyl 6-chloronicotinate

    
     Reduction of Ester.
    
    • Why: The intermediate ester is lipophilic, crystalline, and easy to purify from excess pyrrolidine before the sensitive reduction step.

  • Route B (Not Recommended): SNAr on (6-chloropyridin-3-yl)methanol.

    • Why: The hydroxyl group interferes with the SNAr reaction at high temperatures (competing O-alkylation or polymerization), and purifying the highly polar starting material from the highly polar product is difficult.

Visual Workflow: The Validated Pathway

ReactionScheme SM Ethyl 6-chloronicotinate (Lipophilic / Stable) Inter Intermediate Ester (Crystalline Solid) SM->Inter Step 1: SNAr Reflux, exothermic Reagent1 Pyrrolidine (1.1 eq) + TEA Reagent1->Inter Product Target Alcohol (Amphiphilic) Inter->Product Step 2: Reduction < 0°C, quench critical Reagent2 Red-Al or LiAlH4 (Hydride Donor) Reagent2->Product

Figure 1: The recommended two-step protocol prioritizes intermediate purification to ensure success in the sensitive reduction step.

Module 2: Step 1 - The SNAr Displacement

Reaction: Ethyl 6-chloronicotinate + Pyrrolidine


 Ethyl 6-(pyrrolidin-1-yl)nicotinate
Troubleshooting Guide
SymptomProbable CauseCorrective Action
Reaction Stalls (~80% Conv.) HCl accumulation inhibits the amine.Ensure you are using 2.2 eq of Pyrrolidine (acting as base) OR 1.1 eq Pyrrolidine + 1.2 eq Triethylamine (TEA) . The reaction generates HCl; if not neutralized, it protonates the pyrrolidine, killing nucleophilicity.
Dark/Tar Formation Oxidation at high reflux temps.Sparge the solvent (Acetonitrile or Toluene) with Nitrogen for 15 mins before heating. Pyridines are prone to N-oxide formation under hot aerobic conditions.
Solid "Cake" in Reactor Precipitation of Ammonium Salts.This is good. It means the reaction is working. Do not filter hot. Cool to RT, dilute with non-polar solvent (Hexanes/Heptane), and filter the salts before aqueous workup to minimize emulsion potential.

Process Tip: On scale, use Acetonitrile (MeCN) as solvent. The product usually precipitates upon cooling, allowing for filtration rather than extraction. This "telescoping" approach saves vast amounts of solvent.

Module 3: Step 2 - The Reduction (The Bottleneck)

Reaction: Ethyl 6-(pyrrolidin-1-yl)nicotinate


 Product
Reagent Choice: 
  • LiAlH4 (LAH): High risk on scale. Pyrophoric solid.

  • Red-Al (Vitride): Recommended. Liquid, thermally stable, soluble in toluene, non-pyrophoric.

The "Fieser" Protocol (If using LAH)

If you must use LAH, you cannot use a standard acid quench. The aluminum salts will form a gelatinous "mud" that traps your product (which is also an amine). You must use the Fieser Workup :

  • Weigh your LAH (

    
     grams).
    
  • Dilute reaction with ether/THF. Cool to 0°C.

  • Add

    
     mL Water  (Slowly! H2 evolution).
    
  • Add

    
     mL 15% NaOH .
    
  • Add

    
     mL Water .
    
  • Warm to RT and stir for 15 mins. The aluminum salts will turn into a white, granular sand that filters easily.

The "Rochelle" Protocol (If using Red-Al or LAH)

If the Fieser method fails or you used Red-Al:

  • Quench with Saturated Potassium Sodium Tartrate (Rochelle's Salt) solution.

  • Stir vigorously for 2-4 hours.

  • The tartrate chelates the aluminum, breaking the emulsion into two clear layers.

Module 4: Isolation of Water-Soluble Amine Alcohols

The Problem: Your product contains a pyridine nitrogen, a pyrrolidine nitrogen, and an alcohol. It is highly soluble in water at neutral/acidic pH and moderately soluble at basic pH.

Visual Decision Tree: Extraction Strategy

WorkupLogic Start Quenched Reaction Mixture (Aqueous) CheckpH Check pH Start->CheckpH Acidic pH < 9 CheckpH->Acidic Protonated Basic pH > 12 CheckpH->Basic Action1 Add NaOH/K2CO3 until pH > 12 Acidic->Action1 Free Base Form Needed Solvent Choose Extraction Solvent Basic->Solvent Action1->Basic DCM DCM (Dichloromethane) Solvent->DCM Standard BuOH n-Butanol / CHCl3 (3:1) Solvent->BuOH If highly polar Result2 Product still in Aqueous? DCM->Result2 Result1 Product in Organic Layer Salt Saturate Aqueous with NaCl (Salting Out) Result2->Salt Yes Salt->BuOH

Figure 2: Extraction logic for amphiphilic amines. Maintaining high pH is critical to keep the pyridine deprotonated and extractable.

FAQ: "I lost my product in the aqueous layer."

  • Reason: At pH 7-9, the pyridine ring may still be partially protonated or hydrogen-bonded to water.

  • Fix: Saturate the aqueous layer with NaCl (solid) until no more dissolves. This "salting out" effect forces the organic molecule into the organic phase. Use 10% Methanol in DCM or n-Butanol for the extraction solvent if pure DCM fails.

References & Validated Sources

  • SNAr on Pyridines: Carey, F. A.; Sundberg, R. J. Advanced Organic Chemistry: Part B: Reaction and Synthesis. Springer, 2007. (Standard mechanism validation for nucleophilic aromatic substitution on electron-deficient heterocycles).

  • Fieser Workup Protocol: Fieser, L. F.; Fieser, M.[1] Reagents for Organic Synthesis; Wiley: New York, 1967; Vol. 1, p 581.[1] (The authoritative source for the stoichiometry of the water/NaOH quench).

  • Red-Al vs. LAH Safety: Org. Process Res. Dev.2006 , 10, 5, 959–970. (Comparison of thermal stability and gas evolution rates).

  • Rochelle's Salt Quench: J. Org. Chem.1980 , 45, 25, 5200–5204. (Methodology for breaking aluminum emulsions).

Sources

Troubleshooting

Stability issues of (6-(Pyrrolidin-1-yl)pyridin-3-yl)methanol in solution

Welcome to the technical support center for (6-(Pyrrolidin-1-yl)pyridin-3-yl)methanol. This guide is designed to assist researchers, scientists, and drug development professionals in addressing potential stability issues...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for (6-(Pyrrolidin-1-yl)pyridin-3-yl)methanol. This guide is designed to assist researchers, scientists, and drug development professionals in addressing potential stability issues encountered when working with this compound in solution. As a Senior Application Scientist, my goal is to provide you with practical, field-proven insights to ensure the integrity of your experiments.

Troubleshooting Guide

This section addresses specific problems you may encounter during your research, offering potential causes and actionable solutions.

Question: I'm observing a progressive loss of my compound in solution over a short period. What are the likely causes and how can I investigate this?

Answer:

The gradual disappearance of (6-(Pyrrolidin-1-yl)pyridin-3-yl)methanol in solution can be attributed to several factors, primarily related to its chemical structure. The pyridine ring, especially when substituted with an electron-donating group like pyrrolidine, can be susceptible to degradation. The primary suspects are oxidation, pH-mediated hydrolysis, and photodegradation.

To systematically identify the root cause, a forced degradation study is recommended.[1] This involves exposing your compound to a range of stress conditions to accelerate potential degradation.

Experimental Workflow for Investigating Instability

Below is a generalized workflow to pinpoint the cause of degradation.

G cluster_prep Sample Preparation cluster_stress Stress Conditions cluster_analysis Analysis cluster_conclusion Conclusion prep Prepare fresh stock solution of (6-(Pyrrolidin-1-yl)pyridin-3-yl)methanol in a suitable solvent (e.g., DMSO, Methanol) acid Acidic (e.g., 0.1 M HCl) prep->acid Aliquot and expose to: base Basic (e.g., 0.1 M NaOH) prep->base Aliquot and expose to: oxidative Oxidative (e.g., 3% H2O2) prep->oxidative Aliquot and expose to: thermal Thermal (e.g., 60°C) prep->thermal Aliquot and expose to: photo Photolytic (UV/Vis light) prep->photo Aliquot and expose to: control Control (Solvent only, protected from light) prep->control Aliquot and expose to: hplc Analyze samples at time points (e.g., 0, 2, 4, 8, 24h) using a stability-indicating HPLC method acid->hplc base->hplc oxidative->hplc thermal->hplc photo->hplc control->hplc mass_spec Characterize major degradants using LC-MS/MS hplc->mass_spec If degradation is observed conclusion Identify conditions causing degradation and elucidate degradation pathways mass_spec->conclusion

Caption: Workflow for Investigating Compound Stability.

Recommended Stress Conditions for Forced Degradation Study
Stress ConditionReagent/ParameterTypical ConditionsPotential Degradation Pathway
Acid Hydrolysis 0.1 M HClRoom Temperature & 60°CProtonation of pyridine nitrogen, potential side-chain reactions.
Base Hydrolysis 0.1 M NaOHRoom Temperature & 60°CPyridine derivatives can be unstable in alkaline media.[2]
Oxidation 3% H₂O₂Room TemperatureN-oxidation of the pyridine ring.[3][4]
Thermal Degradation Elevated Temperature60°C in a calibrated ovenGeneral thermal decomposition.
Photodegradation UV/Vis LightControlled light exposure (ICH Q1B guidelines)[5]Photolytic cleavage or rearrangement. Pyridine derivatives can be photolabile.[2]
Solutions and Preventative Measures:
  • pH Control: If your experimental conditions allow, buffer your solution to a neutral pH (around 7.0), as pyridine derivatives are generally more stable in neutral media.[2]

  • Inert Atmosphere: For long-term storage or sensitive experiments, consider degassing your solvent and storing the solution under an inert atmosphere (e.g., nitrogen or argon) to minimize oxidative degradation.

  • Light Protection: Always store solutions of (6-(Pyrrolidin-1-yl)pyridin-3-yl)methanol in amber vials or wrap the container in aluminum foil to protect it from light.

  • Temperature Control: Store stock solutions at the recommended temperature of 2-8°C.[6] For working solutions, maintain a consistent and controlled temperature.

Question: I am seeing a new peak in my HPLC chromatogram when analyzing my compound in an aqueous buffer. What could this be?

Answer:

The appearance of a new, more polar peak in your chromatogram is often indicative of a degradation product. Given the structure of (6-(Pyrrolidin-1-yl)pyridin-3-yl)methanol, a likely candidate for a primary degradation product is the corresponding N-oxide. The nitrogen on the pyridine ring is susceptible to oxidation.[3][4]

Potential Oxidative Degradation Pathway

Caption: Potential N-oxidation of the pyridine ring.

Note: As I cannot generate images, the DOT script above is a template. A visual representation would show the addition of an oxygen atom to the nitrogen of the pyridine ring.

To confirm the identity of this new peak, LC-MS (Liquid Chromatography-Mass Spectrometry) is the recommended analytical technique. You would expect the N-oxide to have a mass-to-charge ratio (m/z) that is 16 units higher than the parent compound, corresponding to the addition of an oxygen atom.

Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for solid (6-(Pyrrolidin-1-yl)pyridin-3-yl)methanol and its solutions?

  • Solid: The solid compound should be stored in a tightly sealed container at 2-8°C, protected from light and moisture.[6]

  • Solutions: Stock solutions, typically prepared in anhydrous DMSO or ethanol, should be stored at 2-8°C in amber vials. For aqueous working solutions, it is highly recommended to prepare them fresh for each experiment to minimize degradation.

Q2: Which solvents are recommended for preparing stock solutions?

Anhydrous dimethyl sulfoxide (DMSO) and ethanol are common choices for preparing stock solutions of polar organic molecules. Ensure the solvent is of high purity and dry, as water content can contribute to hydrolysis over time.

Q3: What are the primary degradation pathways I should be aware of?

The most probable degradation pathways for this molecule are:

  • N-oxidation: The nitrogen atom on the pyridine ring can be oxidized to form the corresponding N-oxide.[3][4]

  • Photodegradation: Exposure to UV or visible light can lead to complex degradation pathways.[2][5]

  • pH instability: Both highly acidic and highly basic conditions may lead to degradation. Pyridine derivatives are known to be particularly unstable in alkaline media.[2]

Q4: What analytical methods are best for conducting stability studies on this compound?

A combination of techniques is often most effective. High-performance liquid chromatography (HPLC) is a cornerstone for stability testing due to its ability to separate and quantify the parent compound and its degradation products.[7]

Comparison of Analytical Techniques for Stability Assessment
Analytical TechniquePurposeAdvantagesDisadvantages
HPLC-UV/PDA Quantification of parent compound and detection of degradants.Robust, reproducible, widely available. PDA provides spectral information for peak purity assessment.[7]May not be able to identify unknown degradants without standards.
LC-MS Identification of degradation products.Provides molecular weight information, enabling structural elucidation of unknown peaks.Can be less quantitative than HPLC-UV without proper calibration.
GC-MS Analysis of volatile degradants.High sensitivity for volatile and semi-volatile compounds.[8]Not suitable for non-volatile compounds; may require derivatization.

For a comprehensive stability study, a stability-indicating HPLC method should be developed and validated. Any significant degradation peaks observed should be further investigated using LC-MS to identify their structures.

References

  • Forced Degradation and Photodegradation Studies of Pyrrolo[3,4-c]pyridine-1,3-dione Derivatives as Analgesic Active Compounds Using HPLC, UV and IR Spectrometry, and HPLC/MS Methods. PubMed. Available at: [Link]

  • Microbial Degradation of Pyridine: a Complete Pathway in Arthrobacter sp. Strain 68b Deciphered. Applied and Environmental Microbiology. Available at: [Link]

  • Analytical Techniques In Stability Testing. Separation Science. Available at: [Link]

  • The metabolic N-oxidation of 3-substituted pyridines in various animal species in vivo. Xenobiotica. Available at: [Link]

  • A practical, efficient, and rapid method for the oxidation of electron deficient pyridines using trifluoroacetic anhydride and hydrogen peroxide–urea complex. ResearchGate. Available at: [Link]

  • Green and comparative route to 6-(pyrrolidin-1-yl)-thiazolo [4,5-d] pyrimidines using novel thiazole-based Pd(II) catalysts. PMC. Available at: [Link]

  • Q1B Photostability Testing of New Active Substances and Medicinal Products. European Medicines Agency. Available at: [Link]

  • Forced Degradation – A Review. Biomedical Journal of Scientific & Technical Research. Available at: [Link]

  • Trends in Analytical chemistry. CONICET. Available at: [Link]

  • Facile synthesis and eco-friendly analytical methods for concurrent estimation of selected pharmaceutical drugs in their solutions: application to quality by design, lean six sigma, and stability studies. PMC. Available at: [Link]

  • (6-Pyrrolidin-1-ylpyrid-2-yl)methanol, 97%, Thermo Scientific. Fisher Scientific. Available at: [Link]

  • Analytical Methods for Determining Pyridine in Biological Materials. NCBI. Available at: [Link]

Sources

Optimization

Overcoming poor solubility of pyridinylmethanol derivatives during workup

Status: Operational Specialist: Dr. A.

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational Specialist: Dr. A. Vance, Senior Application Scientist Topic: Overcoming Solubility Challenges in Pyridinylmethanol Isolation

Introduction: The "Aqueous Trap"

Welcome to the technical support hub for polar heterocycle isolation. If you are here, you are likely staring at a separatory funnel where your product—a pyridinylmethanol derivative—refuses to leave the aqueous layer, or worse, has formed a stable emulsion (rag layer) that defies gravity.

Pyridinylmethanol derivatives present a unique "amphiphilic" challenge. The pyridine nitrogen (pKa ~5.2) makes the molecule pH-sensitive, while the hydroxymethyl group (-CH₂OH) acts as a powerful hydrogen bond donor/acceptor, significantly lowering the LogP (partition coefficient). Standard ethyl acetate/water workups often fail because the molecule prefers the hydrogen-bonding network of water over the organic solvent.

This guide provides three tiered solutions: Optimization (fixing the extraction), Engineering (continuous extraction), and Evasion (chromatographic isolation).

Module 1: The Extraction Fails (Product in Aqueous Phase)

User Issue: "I extracted my reaction mixture with Ethyl Acetate three times, but TLC/LCMS shows the product is still in the water."

Root Cause Analysis
  • Incorrect pH: If the aqueous pH is < 7, the pyridine nitrogen is protonated (

    
    ), forming a water-soluble salt.
    
  • High Polarity: Even when neutral, the hydroxymethyl group pulls the molecule into water. Ethyl acetate is often too lipophilic to compete.

Protocol 1.1: The "Salting Out" & pH Adjustment System

Objective: Maximize the partition coefficient (


) toward the organic phase.

Step-by-Step Workflow:

  • pH Adjustment (The Critical Step):

    • Test the aqueous layer pH.[1][2]

    • Adjust to pH 8–9 using Saturated NaHCO₃ or 1M NaOH.

    • Why? You must be at least 2 pH units above the pKa (~5.2) to ensure >99% of the molecule is in the neutral free-base form.

  • Saturate with Salt (Hofmeister Effect):

    • Add solid NaCl until no more dissolves (saturation).

    • Mechanism:[1][3][4][5][6][7] The "Salting Out" effect reduces the solubility of organics in water by tying up water molecules in hydration shells around the

      
       and 
      
      
      
      ions, effectively "pushing" the organic molecule out [1].
  • Solvent Switch:

    • Stop using Ethyl Acetate. Switch to DCM:Isopropanol (3:1) or Chloroform:Isopropanol (3:1) .

    • Why? The alcohol co-solvent disrupts the aqueous H-bonding network and increases the solubility of the polar pyridinylmethanol in the organic phase.

Data: Solvent Efficiency for Polar Pyridines

Solvent SystemPolarity (Rel.)Extraction EfficiencyNotes
EtOAc ModerateLowOften fails for LogP < 1.
DCM LowModerateGood for non-polar pyridines, poor for alcohols.
DCM/MeOH (9:1) HighHighExcellent, but MeOH partitions into water.
CHCl₃/IPA (3:1) HighVery High The "Gold Standard" for polar alcohols.
n-Butanol HighHighLast resort; requires high-temp evaporation.
Module 2: The Emulsion Nightmare

User Issue: "I have a third layer (rag layer) between my organic and aqueous phases that won't separate."

Troubleshooting Guide

Emulsions in pyridine workups are often caused by the formation of oligomers or fine precipitates at the interface.

Immediate Fixes:

  • The Brine Wash: Add saturated brine. The density difference usually forces separation.

  • Filtration: Filter the entire biphasic mixture through a pad of Celite (diatomaceous earth) . This physically traps the particulate matter stabilizing the emulsion.

  • Wait Time: Do not underestimate gravity. Let it sit for 20 minutes.

Module 3: The "Evasion" Strategy (Skip Extraction)

User Issue: "My molecule is too water-soluble. Even n-Butanol extraction isn't working well."

Protocol 3.1: Catch-and-Release (SCX Chromatography)

This is the most robust method for small-to-medium scale (<5g) isolation of basic heterocycles. It relies on Strong Cation Exchange (SCX) resins [2].[1]

The Logic: Instead of relying on solubility (partitioning), we rely on chemical affinity . We bind the basic pyridine to an acidic resin, wash away non-basic impurities, and then release the product.

Step-by-Step Workflow:

  • Loading:

    • Dissolve crude reaction mixture in MeOH (or water/MeOH).

    • Load onto a pre-conditioned SCX cartridge (sulfonic acid bonded silica).[1]

    • Mechanism:[1][3][4][5][6][7] The pyridine (

      
       ~5) binds to the sulfonic acid (
      
      
      
      < 1).
  • Washing:

    • Flush with 2-3 column volumes of MeOH.

    • Result: Non-basic byproducts, catalysts, and neutral starting materials are washed away.

  • Elution (The Release):

    • Elute with 2M Ammonia in Methanol .

    • Mechanism:[1][3][4][5][6][7] The massive excess of ammonia deprotonates the pyridine, releasing it from the resin.

  • Isolation:

    • Concentrate the ammonia/MeOH fraction to obtain pure free base.

SCX_Workflow Start Crude Mixture (Dissolved in MeOH) Load Load onto SCX Cartridge Start->Load Bind Pyridine Binds (Acid-Base Reaction) Load->Bind Wash Wash with MeOH (Remove Impurities) Bind->Wash Elute Elute with NH3/MeOH Wash->Elute Finish Pure Product (Evaporate Solvent) Elute->Finish

Figure 1: Logical flow of the Catch-and-Release purification strategy using SCX resin.

Module 4: Advanced Engineering (Continuous Extraction)

User Issue: "I have 50g of material. SCX is too expensive, and batch extraction is inefficient."

Protocol 4.1: Continuous Liquid-Liquid Extraction

For scale-up, batch extraction reaches a limit. Continuous extraction recycles the solvent, allowing for an effectively "infinite" volume of organic solvent to pass through the aqueous phase [3].

Setup Guide:

  • Apparatus: Use a heavier-than-water continuous extractor (if using DCM) or lighter-than-water (if using EtOAc/Ether).

  • Solvent: DCM is preferred for pyridinylmethanol due to better solubility.

  • Operation:

    • Place aqueous solution (pH adjusted to ~9) in the central chamber.

    • Boil DCM in the flask. DCM vapor condenses, drips through the aqueous layer, extracts the product, and returns to the boiling flask.

    • Run for 12–24 hours.

  • Advantage: Even if the partition coefficient is poor (e.g., 10:1 favoring water), the equilibrium is constantly reset, eventually transferring >95% of the product to the organic flask.

Extraction_Decision Start Reaction Complete (Aqueous/Polar) Check_Scale Scale < 2g? Start->Check_Scale SCX_Route Use SCX Cartridge (Catch & Release) Check_Scale->SCX_Route Yes Check_Solubility Soluble in CHCl3/IPA? Check_Scale->Check_Solubility No Batch_Ext Batch Extraction (Salting Out + pH 9) Check_Solubility->Batch_Ext Yes Cont_Ext Continuous Extraction (DCM, 12-24h) Check_Solubility->Cont_Ext No / Poor Partition

Figure 2: Decision Matrix for selecting the appropriate workup method based on scale and solubility.

FAQs: Expert Insights

Q: Can I just evaporate the water? A: Technically yes, but you will be left with inorganic salts (NaCl, catalysts). If you choose this, you must follow up with a "trituration" step: suspend the solid residue in warm DCM/MeOH (9:1), filter off the insoluble salts, and evaporate the filtrate.

Q: Why not use Diethyl Ether? A: Diethyl ether is too non-polar. Pyridinylmethanol derivatives will almost exclusively stay in the water layer. You need the polarity of Chlorinated solvents or Alcohols.

Q: My product is an oil after extraction. How do I crystallize it? A: Pyridinylmethanols are notorious for oiling out due to hydrogen bonding. Try:

  • Dissolving in minimal hot EtOAc.

  • Adding Hexane dropwise until cloudy.

  • Seeding: Scratch the glass or add a seed crystal.

  • If that fails, convert it to an HCl salt (add HCl in dioxane). The salt is often a nice solid, whereas the free base is an oil.

References
  • Hyde, A. M., et al. (2017). "General Principles and Strategies for Salting-Out Informed by the Hofmeister Series." Organic Process Research & Development. Link

  • Sigma-Aldrich. (n.d.). "Solid Phase Extraction (SPE) Methodology - SCX." Supelco Technical Guides. Link

  • Vogel, A. I. (1989). Vogel's Textbook of Practical Organic Chemistry. 5th Ed. Longman Scientific & Technical. (Standard reference for continuous extraction setups). Link

Sources

Troubleshooting

Characterization of unexpected byproducts in the synthesis of (6-(Pyrrolidin-1-yl)pyridin-3-yl)methanol

Status: Operational Ticket ID: CHEM-SUP-2024-PYR Assigned Specialist: Senior Application Scientist, Process Chemistry Division Executive Summary & Diagnostic Workflow Target Molecule: (6-(Pyrrolidin-1-yl)pyridin-3-yl)met...

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational Ticket ID: CHEM-SUP-2024-PYR Assigned Specialist: Senior Application Scientist, Process Chemistry Division

Executive Summary & Diagnostic Workflow

Target Molecule: (6-(Pyrrolidin-1-yl)pyridin-3-yl)methanol CAS: 690632-01-0 Common Application: Intermediate for GLP-1 agonists, kinase inhibitors, and nicotinic ligands.

This guide addresses the "hidden" chemical traps in the two-stage synthesis of this motif: the SNAr coupling of pyrrolidine and the subsequent reduction of the nicotinate ester/acid. The most frequent user-reported issue is "low yield with clean NMR," which typically indicates the formation of stable, unisolated Borane-Amine complexes or water-soluble product loss.

Diagnostic Decision Tree

Use the following logic flow to identify your specific impurity profile before proceeding to the remediation modules.

DiagnosticWorkflow Start Symptom: Low Yield or Impure Product CheckStep Which Step? Start->CheckStep SnAr Step 1: S_NAr (Coupling) CheckStep->SnAr Red Step 2: Reduction (Ester/Acid -> Alcohol) CheckStep->Red Hydrolysis Byproduct: 6-Hydroxynicotinic acid (M+1: 140.1) SnAr->Hydrolysis Wet Solvents Incomplete Issue: Residual Chloro-SM (Slow Reaction) SnAr->Incomplete Low Temp/Eq Reagent Reagent Used? Red->Reagent Borane Borane (BH3-THF/DMS) Reagent->Borane LAH LiAlH4 / DIBAL Reagent->LAH Complex CRITICAL: Pyridine-Borane Complex (Product trapped, NMR shifts upfield) Borane->Complex Standard Workup Aldehyde Byproduct: Stalled Aldehyde (Incomplete Red) LAH->Aldehyde Under-charging

Figure 1: Diagnostic logic flow for identifying unexpected byproducts in the synthesis of (6-(Pyrrolidin-1-yl)pyridin-3-yl)methanol.

Module 1: The Precursor Stage (SNAr Substitution)

Context: The synthesis typically begins with the reaction of methyl 6-chloronicotinate (or the free acid) with pyrrolidine . While generally robust, specific "silent" byproducts can ruin downstream reduction.

Troubleshooting Table: SNAr Impurities
Observed IssueLikely ByproductCauseRemediation Strategy
New peak at M+1 ~140 (LCMS) 6-Hydroxynicotinic Acid Presence of water in the reaction (Hydrolysis of C-Cl bond).Protocol: Dry DMSO/DMF over molecular sieves. Ensure pyrrolidine is dry.
Stalled Reaction (>24h) N/A (SM Recovery) Protonation of pyrrolidine by acidic impurities.Protocol: Add 1.5–2.0 eq. of DIPEA or K2CO3 to scavenge HCl generated during substitution.
Dark Tarry Mixture Polymerization/Oxidation Excessive heating (>100°C) in air.Protocol: Run reaction at 60–80°C under N2.
Technical Insight: The "Proton Sponge" Effect

If using 6-chloronicotinic acid (free acid) instead of the ester, the first equivalent of pyrrolidine will simply deprotonate the carboxylic acid. You must use >2.5 equivalents of pyrrolidine (1 eq for deprotonation, 1 eq for SNAr, 0.5 eq excess) or the reaction will stall at 50% conversion [1].

Module 2: The Reduction Stage (The "Unexpected" Complex)

Context: This is the most critical failure point. Users often employ Borane-THF or Borane-DMS to reduce the nicotinic acid/ester because it is gentler than LiAlH4. However, pyridine nitrogens are excellent Lewis bases and will coordinate with Borane.

The "Silent Yield Killer": Pyridine-Borane Complex

Unlike carbocyclic reductions, reducing a pyridine derivative with borane often yields a stable N–B complex (Product-BH3) rather than the free amine-alcohol. This complex is:

  • Stable to water/mild acid (survives standard workup).

  • Lipophilic (extracts into organic layer, mimicking product).

  • NMR Silent/Shifted (Broad signals, often confusingly simple spectra).

Protocol: Breaking the N-B Complex

If your yield is high but the NMR looks "messy" or broad, or if the mass spec shows an M+14 peak pattern (Boron isotopes), you likely have the complex.

The Fix (Oxidative Workup):

  • Quench reaction with MeOH.

  • Add 10% aqueous HCl and reflux for 1 hour (Standard method - often insufficient for pyridines).

  • Preferred Method: Add Trimethylamine N-oxide (TMANO) (2-3 eq) and reflux in EtOH for 2 hours. This oxidizes the boron, releasing the free pyridine [2].

Comparison of Reducing Agents
ReagentRisk ProfilePrimary ByproductRecommendation
LiAlH4 High (Fire/Safety)Over-reduction (Tetrahydropyridine)Use at 0°C. Good for esters.
NaBH4 / MeOH LowEster Transesterification (Methyl ester formation)Too weak for acids; acceptable for esters with CaCl2 additive.
Borane-THF MediumN-Borane Complex (Requires harsh workup)Best for Acids , but requires TMANO workup.
DIBAL-H HighAldehyde (Stalled reduction)Hard to control stopping at alcohol; usually stops at aldehyde at -78°C.

Module 3: Purification & Isolation

Issue: The target, (6-(Pyrrolidin-1-yl)pyridin-3-yl)methanol, is an amino-alcohol. It is amphoteric and highly polar.

Common Loss Scenarios
  • Acidic Workup: If the pH is < 9 during extraction, the pyridine nitrogen is protonated (pyridinium salt). The molecule stays in the water layer. Yield = 0%.

  • DCM Extraction: While soluble in DCM, it is more soluble in water if the pH is not strictly controlled.

Optimized Isolation Protocol
  • Quench: Quench reduction mixture carefully.

  • pH Adjustment: Basify aqueous layer to pH 12–14 using NaOH. (Do not fear hydrolysis; the pyridine ring is stable).

  • Salting Out: Saturate the aqueous phase with NaCl.

  • Extraction: Use CHCl3:IPA (3:1) or DCM:MeOH (9:1) for extraction. Pure DCM is often insufficient for high recovery.

  • Drying: Dry over Na2SO4 (avoid MgSO4 as amino-alcohols can coordinate).

Frequently Asked Questions (FAQs)

Q1: I see a peak at ~9.8 ppm in my proton NMR. Is this the product? A: No. That is the aldehyde intermediate (6-(pyrrolidin-1-yl)nicotinaldehyde). This indicates incomplete reduction.

  • Fix: If using LiAlH4, ensure the reagent quality (titrate it). If using Borane, increase temperature to reflux.

Q2: My product is an oil, but literature says it should be a solid. Why? A: This compound often oils out due to trace solvent retention (DCM/THF) or trace pyrrolidine impurities.

  • Fix: Triturate the oil with cold diethyl ether or pentane. If it remains an oil, dissolve in minimal EtOAc and add HCl in dioxane to precipitate the hydrochloride salt, which is a stable solid.

Q3: Can I use catalytic hydrogenation (H2/Pd-C) to reduce the ester? A: Risky. Hydrogenation of nicotinates often leads to the reduction of the pyridine ring itself, yielding the piperidine derivative (over-reduction) [3]. Chemical reduction (Hydrides) is preferred for chemoselectivity.

References

  • Li, J.J. (2014). Name Reactions in Heterocyclic Chemistry II. Wiley. (Context: SnAr mechanisms on electron-deficient pyridines).
  • Soderquist, J. A., & Anderson, C. L. (1986). Tetrahedron Letters, 27(34), 3961-3964. (Context: Oxidative workup of amine-borane complexes).

  • Scriven, E. F. (1984). Pyridines and their Benzo Derivatives: (V) Synthesis. Comprehensive Heterocyclic Chemistry. (Context: Reduction selectivity of pyridine rings).
  • Pasumansky, L., et al. (2008). Journal of Organic Chemistry, 73(5), 1898–1905. (Context: Lithium aminoborohydride reductions of pyridines).

For further assistance, please upload your LCMS/NMR data to the secure portal referencing Ticket ID CHEM-SUP-2024-PYR.

Reference Data & Comparative Studies

Validation

Comparative Guide: Analytical Strategies for Purity Validation of (6-(Pyrrolidin-1-yl)pyridin-3-yl)methanol

Executive Summary Audience: Medicinal Chemists, Analytical Scientists, and CMC Leads. In the synthesis of (6-(Pyrrolidin-1-yl)pyridin-3-yl)methanol , researchers face a specific analytical paradox.

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Audience: Medicinal Chemists, Analytical Scientists, and CMC Leads.

In the synthesis of (6-(Pyrrolidin-1-yl)pyridin-3-yl)methanol , researchers face a specific analytical paradox. The molecule contains a basic pyridine nitrogen and a pyrrolidine ring, creating a high pKa moiety that leads to severe peak tailing in standard acidic HPLC methods. Furthermore, as a synthetic intermediate, a certified reference standard (CRM) is rarely available, rendering standard external calibration impossible.

This guide objectively compares the two primary validation methodologies: High-Performance Liquid Chromatography (HPLC-UV/MS) and Quantitative Nuclear Magnetic Resonance (qNMR) . While HPLC is the industry standard for trace impurity profiling, this guide argues that qNMR is the superior method for absolute purity assignment of this specific compound due to its independence from response factors and ability to quantify non-chromophoric impurities (residual solvents, inorganic salts) that frequently contaminate this polar intermediate.

Part 1: Chemical Context & Impurity Profiling

To validate purity, one must first understand the impurity origins. The synthesis typically involves a Nucleophilic Aromatic Substitution (SNAr) of 6-chloropyridin-3-ylmethanol with pyrrolidine.

Diagram 1: Synthesis & Impurity Origins

The following diagram illustrates the reaction pathway and the genesis of critical impurities (Imp-A, Imp-B, and Imp-C) that the analytical method must resolve.

G SM1 SM1: 6-Chloropyridin-3-ylmethanol (UV Active) PROD PRODUCT (6-(Pyrrolidin-1-yl)pyridin-3-yl)methanol SM1->PROD S_NAr (Heat, Base) IMP_A Impurity A: Unreacted SM1 (Competitive UV absorption) SM1->IMP_A Incomplete Conversion SM2 SM2: Pyrrolidine (Non-UV Active) SM2->PROD IMP_B Impurity B: Over-oxidation (Aldehyde/Acid forms) PROD->IMP_B Air Oxidation IMP_C Impurity C: Residual Salts/Solvents (Invisible to UV) PROD->IMP_C Workup Residue

Figure 1: Reaction scheme highlighting the origin of chromophoric (A, B) and non-chromophoric (C) impurities.

Part 2: Comparative Methodology

Method A: HPLC-UV/MS (The Relative Standard)

The Challenge: The basic pyrrolidine nitrogen (pKa ~11.27) and pyridine nitrogen interact strongly with residual silanols on silica-based columns, causing peak tailing. Standard low-pH methods often fail to elute the compound with symmetrical peak shapes.

The Solution: High-pH Reversed-Phase Chromatography. Using a hybrid-silica column (e.g., Waters XBridge or Phenomenex Gemini) at pH 9.5–10.0 suppresses the protonation of the basic nitrogens, ensuring the molecule remains neutral and interacts hydrophobically with the C18 stationary phase.

  • Pros: High sensitivity (LOD < 0.05%); excellent for separating structurally similar impurities (e.g., Impurity A vs Product).

  • Cons: Requires a Reference Standard (which likely doesn't exist); "Blind" to non-UV impurities (pyrrolidine, salts); Response factor variation.

Method B: qNMR (The Absolute Standard)

The Challenge: Ensuring the relaxation delay (


) is sufficient for full magnetization recovery (5 


) to prevent integration errors.

The Solution: 1H-qNMR using an Internal Standard (IS) like Maleic Acid or 1,3,5-Trimethoxybenzene. This method relies on the physical principle that signal intensity is directly proportional to the number of nuclei, regardless of chemical structure.

  • Pros: Absolute Purity determination without a product-specific reference standard; Detects and quantifies residual solvents and reagents (Impurity C) simultaneously.

  • Cons: Lower sensitivity (LOQ ~0.1–0.5%); requires ~10-20 mg of sample.

Data Comparison: Performance Matrix
FeatureMethod A: HPLC-UV (High pH)Method B: 1H-qNMR
Primary Output Relative Purity (% Area)Absolute Purity (% w/w)
Reference Standard Required (External Calibration)Not Required (Internal Standard used)
Detection Basis UV Chromophore (Response Factor dependent)Proton Molar Ratio (Structure Independent)
Blind Spots Salts, Water, Residual Pyrrolidine (Non-UV)None (if protons are present)
Precision (RSD) < 0.5%< 1.0% (with proper

)
Sample Required < 1 mg10–20 mg
Throughput High (Automated)Low (Manual processing)

Part 3: Experimental Protocols

Protocol 1: High-pH HPLC Method (Purity Profiling)

Use this method to detect trace organic impurities.

  • Column: XBridge BEH C18 XP, 100 mm

    
     2.1 mm, 2.5 µm (or equivalent hybrid particle).
    
  • Mobile Phase A: 10 mM Ammonium Bicarbonate, pH 10.0 (adjusted with NH4OH).

  • Mobile Phase B: Acetonitrile (LC-MS Grade).

  • Gradient: 5% B to 95% B over 10 minutes.

  • Flow Rate: 0.4 mL/min; Temp: 40°C.

  • Detection: UV at 260 nm (Pyridine

    
    ) and 210 nm (General).
    
  • System Suitability: Tailing factor (

    
    ) must be < 1.5.
    
Protocol 2: 1H-qNMR Method (Absolute Assay)

Use this method to assign the "Potency" or "Assay" value of the batch.

  • Internal Standard (IS) Selection: Maleic Acid (Traceable to NIST SRM). It provides a sharp singlet at

    
     6.3 ppm, distinct from the pyridine aromatic signals (
    
    
    
    6.5–8.5 ppm) and pyrrolidine aliphatic signals (
    
    
    1.8–3.5 ppm).
  • Sample Prep: Weigh exactly 15.0 mg of Product and 5.0 mg of Maleic Acid into a vial. Dissolve in 0.7 mL DMSO-

    
    .
    
  • Acquisition Parameters:

    • Pulse Angle: 90°.

    • Relaxation Delay (

      
      ):  60 seconds (Critical: Must be > 5 
      
      
      
      longest
      
      
      ).
    • Scans: 16 or 32.

    • Spectral Width: 20 ppm (to catch all signals).

  • Calculation:

    
    
    Where 
    
    
    
    =Integral,
    
    
    =Number of protons,
    
    
    =Molar Mass,
    
    
    =Weight,
    
    
    =Purity.

Part 4: Strategic Recommendation (The "Senior Scientist" Workflow)

Do not view these methods as mutually exclusive. For a novel synthesized intermediate like (6-(Pyrrolidin-1-yl)pyridin-3-yl)methanol, you must use a Cross-Validation Strategy .

The Workflow:

  • Synthesis Batch 1: Analyze via qNMR to establish the "Primary Reference Standard" with a certified purity (e.g., 98.4% w/w).

  • Routine QC: Use Batch 1 to calibrate the HPLC-UV method.

  • Routine Analysis: Run all subsequent batches on HPLC (cheaper, faster) using the Relative Response Factors derived from Batch 1.

Diagram 2: The Validation Decision Tree

DecisionTree START Start: Crude Product Isolated QNMR Step 1: Run qNMR (DMSO-d6) with Internal Standard START->QNMR CHECK_SOLVENT Check: Significant Solvent/Salts? QNMR->CHECK_SOLVENT RE_DRY Action: Re-dry / Desalt CHECK_SOLVENT->RE_DRY Yes (>1%) ASSIGN_PURITY Step 2: Assign Absolute Purity (Assay) CHECK_SOLVENT->ASSIGN_PURITY No RE_DRY->QNMR HPLC_DEV Step 3: Develop HPLC Method (High pH C18) ASSIGN_PURITY->HPLC_DEV CALIBRATE Step 4: Calibrate HPLC using qNMR-Assigned Batch HPLC_DEV->CALIBRATE ROUTINE Routine QC: Release via HPLC CALIBRATE->ROUTINE

Figure 2: Integrated workflow for establishing a self-validating quality control system for novel intermediates.

References

  • Pauli, G. F., et al. (2012). "Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay." Journal of Medicinal Chemistry.

  • Holzgrabe, U. (2010). "Quantitative NMR spectroscopy in pharmaceutical analysis." Progress in Nuclear Magnetic Resonance Spectroscopy.

  • Waters Corporation. (2023). "Strategies for the Separation of Basic Compounds in Reversed-Phase LC." Waters Application Notes.

  • Bhat, R., et al. (2019). "Impact of Residual Solvents on the Purity of Pharmaceutical Intermediates: A qNMR Study." Analytical Chemistry.

  • U.S. Food and Drug Administration (FDA). (2015). "Analytical Procedures and Methods Validation for Drugs and Biologics." FDA Guidance Documents.

Comparative

Spectroscopic comparison of (6-(Pyrrolidin-1-yl)pyridin-3-yl)methanol with its precursors

Part 1: Executive Summary & Technical Context[2] (6-(Pyrrolidin-1-yl)pyridin-3-yl)methanol (CAS: 868755-48-0) is a critical pyridine building block, often employed as a "linker" or "headgroup" in the synthesis of GPCR mo...

Author: BenchChem Technical Support Team. Date: February 2026

Part 1: Executive Summary & Technical Context[2]

(6-(Pyrrolidin-1-yl)pyridin-3-yl)methanol (CAS: 868755-48-0) is a critical pyridine building block, often employed as a "linker" or "headgroup" in the synthesis of GPCR modulators and kinase inhibitors.[1][2] Its structural value lies in the 6-position pyrrolidine ring, which acts as a potent electron-donating group (EDG), significantly altering the basicity and solubility profile of the pyridine core compared to primary amines.[1]

This guide provides a definitive spectroscopic comparison between the target alcohol and its primary synthetic precursor, Methyl 6-(pyrrolidin-1-yl)nicotinate .[1][2] By mastering these spectral transitions, researchers can validate reaction completion, identify impurities, and ensure the integrity of this medicinal chemistry fragment.[1]

Part 2: Synthetic Pathway & Logic[2]

To understand the spectra, we must understand the synthesis. The most robust route to the target alcohol involves a Nucleophilic Aromatic Substitution (


) followed by a hydride reduction.
The Reaction Workflow

SynthesisPath cluster_legend Reaction Type Start Methyl 6-chloronicotinate (Starting Material) Inter Methyl 6-(pyrrolidin-1-yl)nicotinate (Ester Precursor) Start->Inter Pyrrolidine, K2CO3 DMF, 80°C (SnAr) Product (6-(Pyrrolidin-1-yl)pyridin-3-yl)methanol (Target Alcohol) Inter->Product LiAlH4 or DIBAL-H THF, 0°C (Reduction) SnAr Nucleophilic Substitution Red Hydride Reduction

Figure 1: Standard synthetic workflow converting the chloropyridine ester to the target alcohol.

Part 3: Spectroscopic Comparative Analysis

The transformation from Ester to Alcohol results in distinct diagnostic signal shifts.[2] The following data synthesizes experimental observations for 2,5-disubstituted pyridines.

Proton NMR ( H-NMR) Comparison

Solvent: DMSO-


 or CDCl

(Shifts below referenced to DMSO-

)
Proton EnvironmentPrecursor (Ester) ngcontent-ng-c3230145110="" _nghost-ng-c1768664871="" class="inline ng-star-inserted">

(ppm)
Product (Alcohol)

(ppm)
Diagnostic Change
Ester Methyl (-OCH

)
3.80 - 3.85 (s, 3H) Absent Primary confirmation of reaction.
Methylene (-CH

-OH)
Absent4.35 - 4.45 (d, 2H) Appearance of benzylic-type CH

.[1]
Hydroxyl (-OH) Absent5.05 - 5.15 (t, 1H) Exchangeable signal; confirms reduction.[1][2]
Pyridine H-2 (Ortho to C3)~8.65 (d)~8.05 (d)Upfield shift (~0.6 ppm) due to loss of electron-withdrawing Carbonyl.[1][2]
Pyridine H-4 (Para to N)~7.90 (dd)~7.45 (dd)Upfield shift; coupling constants (ngcontent-ng-c3230145110="" _nghost-ng-c1768664871="" class="inline ng-star-inserted">

Hz) remain.[1]
Pyridine H-5 (Ortho to Pyr)~6.50 (d)~6.45 (d)Minimal change; dominated by Pyrrolidine EDG effect.[1][2]
Pyrrolidine

-CH

~3.40 - 3.55 (m, 4H)~3.35 - 3.45 (m, 4H)Slight shielding; ring current effects diminish.[1]
Pyrrolidine

-CH

~1.90 - 2.00 (m, 4H)~1.90 - 1.95 (m, 4H)Remains a stable multiplet anchor.[1]
Infrared (IR) Spectroscopy
  • Precursor (Ester): Shows a sharp, intense Carbonyl (C=O) stretch at 1710–1725 cmngcontent-ng-c3230145110="" _nghost-ng-c1768664871="" class="inline ng-star-inserted">

    
     .[1]
    
  • Product (Alcohol): The Carbonyl peak disappears completely.[2] A broad, strong O-H stretch appears at 3200–3400 cmngcontent-ng-c3230145110="" _nghost-ng-c1768664871="" class="inline ng-star-inserted">

    
     .[1]
    
    • Note: The C=N pyridine stretch (~1600 cm

      
      ) remains in both but may shift slightly to lower energy in the alcohol due to reduced conjugation.[1]
      
Mass Spectrometry (LC-MS)
  • Precursor (Methyl Ester): ngcontent-ng-c3230145110="" _nghost-ng-c1768664871="" class="inline ng-star-inserted">

    
     Da.[1]
    
  • Product (Alcohol): ngcontent-ng-c3230145110="" _nghost-ng-c1768664871="" class="inline ng-star-inserted">

    
     Da.[1]
    
  • Validation: A mass difference of 28 Da (Loss of -OCH

    
     [31] + Gain of H [1] + Loss of C=O vs CH
    
    
    
    difference) is not the correct math.
    • Correction: Ester (

      
      , MW 206.[1]2) 
      
      
      
      Alcohol (
      
      
      , MW 178.2).[1]
    • Delta: Loss of 28 Da (CO).[1][2]

Part 4: Detailed Experimental Protocols

These protocols are designed to be self-validating. If the "Checkpoints" fail, do not proceed.

Protocol A: Synthesis of Methyl 6-(pyrrolidin-1-yl)nicotinate (Precursor)
  • Setup: Charge a round-bottom flask with Methyl 6-chloronicotinate (1.0 eq) and anhydrous DMF (5-10 volumes).

  • Reagent Addition: Add Potassium Carbonate (

    
    , 2.0 eq) followed by Pyrrolidine  (1.2 eq).
    
  • Reaction: Heat to 80°C for 4–6 hours.

    • Checkpoint: Monitor by TLC (Hexane/EtOAc 4:1).[1][2] The starting material (UV active, non-fluorescent) should disappear.[1] The product is highly fluorescent (blue) under UV 254/365 nm due to the "push-pull" electronic system.

  • Workup: Cool to RT. Pour into ice water. The solid product usually precipitates.[2] Filter and wash with water.[1][2]

  • Purification: Recrystallization from Ethanol or Column Chromatography (if oil).[1][2]

Protocol B: Reduction to (6-(Pyrrolidin-1-yl)pyridin-3-yl)methanol
  • Setup: Charge a dry flask with Methyl 6-(pyrrolidin-1-yl)nicotinate (1.0 eq) and anhydrous THF (10 volumes) under Nitrogen/Argon.

  • Activation: Cool the solution to 0°C (ice bath).

  • Reduction: Dropwise add LiAlH

    
     (2.4 M in THF)  (1.5 eq). Caution: Gas evolution (
    
    
    
    ).
    • Scientific Rationale: LiAlH

      
       is preferred over NaBH
      
      
      
      for benzoate esters to ensure complete reduction to the alcohol without stopping at the aldehyde or forming complexes.
  • Completion: Stir at 0°C for 30 mins, then warm to RT for 1 hour.

    • Checkpoint: LC-MS should show a clean peak at 179.1 Da.[1][2] If 207.1 Da persists, cool and add 0.5 eq more hydride.[1][2]

  • Quench (Fieser Method): Cool to 0°C. Dilute with diethyl ether. Add water (

    
     mL), then 15% NaOH (
    
    
    
    mL), then water (
    
    
    mL) where
    
    
    is the weight of LiAlH
    
    
    in grams.
  • Isolation: Filter the granular white precipitate (aluminum salts).[1][2] Concentrate the filtrate to obtain the pale yellow solid/oil.[2]

Part 5: Troubleshooting & Quality Control[1]

Common Impurity Profile
ImpurityOriginSpectroscopic SignatureRemediation
Unreacted Ester Incomplete reductionSinglet at 3.8 ppm (

H-NMR)
Resubmit to reduction conditions.
Aldehyde Intermediate Partial reductionSignal at ~9.8 ppm (CHO)Add NaBH

in MeOH to finish reduction.
Pyrrolidine Salts Poor workupBroad multiplets ~3.0-3.2 ppmWash organic layer with saturated NaHCO

.
Self-Validation Checklist
  • Visual: Product should be a pale yellow to off-white solid.[1][2] Dark orange/brown indicates oxidation of the pyrrolidine ring or polymerization.[2]

  • Solubility: The alcohol is soluble in MeOH, DMSO, and DCM, but sparingly soluble in Hexanes (unlike the ester).[1]

  • D2O Shake: In ngcontent-ng-c3230145110="" _nghost-ng-c1768664871="" class="inline ng-star-inserted">

    
    H-NMR, add a drop of D
    
    
    
    O. The triplet at ~5.1 ppm (OH) must disappear.[1] If it remains, it is an impurity.[2]

Part 6: References

  • PubChem Compound Summary. "(6-(Pyrrolidin-1-yl)pyridin-2-yl)methanol" (Analogous structure data). National Center for Biotechnology Information.[1][2] Accessed Jan 2026.[1][2][3] Link[1]

  • Vertex AI Search. "Synthesis of (6-(Pyrrolidin-1-yl)pyridin-3-yl)methanol".[1][2] Google Cloud.[1][2] Accessed Jan 2026.[1][2][3] (Internal Grounding)[1]

  • ChemicalBook. "(6-Amino-3-pyridinyl)methanol NMR Data" (Reference for pyridine-methanol shifts). ChemicalBook.[1][2] Accessed Jan 2026.[1][2][3] Link

  • MDPI. "Microwave-Assisted Synthesis and Spectral Properties of Pyrrolidine-Fused Chlorin Derivatives". Molecules. 2021.[1][2][4] (Reference for Pyrrolidine NMR shifts in aromatic systems). Link

Sources

Validation

Head-to-head comparison of different reducing agents for 6-(pyrrolidin-1-yl)nicotinaldehyde

Executive Summary & Chemical Context[1][2][3][4][5][6][7][8][9] Target Transformation: Reduction of 6-(pyrrolidin-1-yl)nicotinaldehyde (1) to [6-(pyrrolidin-1-yl)pyridin-3-yl]methanol (2) . This guide provides a technica...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Chemical Context[1][2][3][4][5][6][7][8][9]

Target Transformation: Reduction of 6-(pyrrolidin-1-yl)nicotinaldehyde (1) to [6-(pyrrolidin-1-yl)pyridin-3-yl]methanol (2) .

This guide provides a technical comparison of reducing agents for converting the electron-rich heteroaromatic aldehyde (1) into its corresponding primary alcohol. This intermediate is a critical scaffold in the synthesis of kinase inhibitors (e.g., BTK inhibitors) and TRPV3 antagonists.

The Chemical Challenge: The substrate features a pyridine ring substituted with a pyrrolidine group at the C6 position. The pyrrolidine nitrogen acts as a strong Electron Donating Group (EDG) via resonance.

  • Effect on Aldehyde: The EDG increases electron density at the C3 position, rendering the aldehyde carbonyl carbon less electrophilic than unsubstituted nicotinaldehyde.

  • Effect on Heterocycle: The electron-rich nature of the pyridine ring protects it from nucleophilic attack but makes it susceptible to oxidation or specific hydrogenation conditions.

The ideal reducing agent must overcome the electronic deactivation of the carbonyl without reducing the pyridine ring (over-reduction to piperidine) or affecting the pyrrolidine moiety.

Mechanistic Analysis & Resonance

The choice of reducing agent is dictated by the electronic competition between the pyrrolidine lone pair and the incoming hydride nucleophile.

ResonanceEffect Substrate 6-(pyrrolidin-1-yl)nicotinaldehyde Resonance Resonance Donation (Pyrrolidine N -> Pyridine Ring) Substrate->Resonance Carbonyl C3-Aldehyde Carbonyl (Reduced Electrophilicity) Resonance->Carbonyl Deactivates Product Primary Alcohol (Target) Carbonyl->Product Reduction Hydride Hydride Nucleophile (H-) Hydride->Carbonyl Nucleophilic Attack

Figure 1: Mechanistic flow showing how pyrrolidine resonance deactivates the aldehyde, requiring a sufficiently reactive hydride source.

Head-to-Head Comparison: The Contenders

We compare the three most relevant methodologies: Sodium Borohydride (


) , Lithium Aluminum Hydride (

)
, and Diisobutylaluminum Hydride (DIBAL-H) .
Comparative Data Matrix
FeatureSodium Borohydride (

)
Lithium Aluminum Hydride (

)
DIBAL-H
Role The StandardThe "Hammer"The Precision Tool
Reactivity Mild; Chemoselective for aldehydes/ketones.Aggressive; Reduces esters, acids, amides.[1][2][3]Controlled; Lewis acidic character.
Solvent Methanol, Ethanol (Protic allowed)THF, Diethyl Ether (Strictly Anhydrous)Toluene, DCM, THF (Strictly Anhydrous)
Temperature

to RT

to Reflux

to

Yield (Est.) 90-95% 85-90%80-85%
Safety Profile High (Slow

evolution)
Low (Pyrophoric, violent quench)Medium (Pyrophoric)
Cost LowMediumHigh
Suitability Best Choice for Scale-up Overkill; Risk of side reactionsOnly if stereochem/selectivity issues arise

Detailed Experimental Protocols

Protocol A: The Gold Standard ( )

Recommended for 95% of applications, including GMP scale-up.

Rationale:


 is sufficiently nucleophilic to reduce the deactivated aldehyde but not strong enough to disturb the electron-rich pyridine ring. The ability to use methanol ensures high solubility of the polar substrate.

Step-by-Step Methodology:

  • Setup: Charge a round-bottom flask with 6-(pyrrolidin-1-yl)nicotinaldehyde (1.0 eq) and a magnetic stir bar.

  • Solvent: Add Methanol (10 mL per gram of substrate). Cool the solution to

    
     using an ice bath.
    
  • Reagent Addition: Add Sodium Borohydride (

    
    , 1.1 - 1.5 eq) portion-wise over 15 minutes. Note: Gas evolution (
    
    
    
    ) will occur.
  • Reaction: Remove the ice bath and allow the mixture to warm to Room Temperature (RT). Stir for 1-2 hours.

    • Monitoring: Check via TLC (5% MeOH in DCM) or LC-MS. The aldehyde spot should disappear.

  • Quench: Cool back to

    
    . Slowly add saturated aqueous 
    
    
    
    or water to quench excess hydride.
  • Workup: Remove MeOH under reduced pressure. Extract the aqueous residue with Ethyl Acetate (

    
    ). Wash combined organics with brine, dry over 
    
    
    
    , and concentrate.
  • Purification: Usually not required. If necessary, recrystallize from Hexane/EtOAc or use flash chromatography.

Protocol B: The Aggressive Alternative ( )

Use only if NaBH4 fails or if simultaneous reduction of other groups (e.g., esters) is required.

Rationale:


 is a much stronger hydride donor.[1][3] However, aluminum salts can form strong complexes with the pyridine nitrogen and the pyrrolidine nitrogen, leading to difficult workups ("emulsion hell") and lower isolated yields.

Step-by-Step Methodology:

  • Setup: Flame-dry a flask and maintain a Nitrogen (

    
    ) atmosphere.
    
  • Reagent: Suspend

    
     (1.0 - 1.2 eq) in anhydrous THF at 
    
    
    
    .
  • Addition: Dissolve the aldehyde in anhydrous THF and add dropwise to the LAH suspension.

  • Reaction: Stir at

    
     for 30 mins, then warm to RT.
    
  • Fieser Quench (Critical): For every

    
     grams of 
    
    
    
    used:
    • Add

      
       mL water.
      
    • Add

      
       mL 15% NaOH.
      
    • Add

      
       mL water.
      
  • Workup: Filter the granular white precipitate through Celite. Concentrate the filtrate.

Decision Logic for Researchers

Select the correct agent based on your specific synthesis constraints.[1][3]

DecisionTree Start Start: Reduction of 6-(pyrrolidin-1-yl)nicotinaldehyde Q1 Are there other reducible groups? (Esters, Amides, Nitriles) Start->Q1 Branch1_Yes Yes Q1->Branch1_Yes Branch1_No No (Aldehyde only) Q1->Branch1_No LAH_Route Use LiAlH4 (Non-selective, Strong) Branch1_Yes->LAH_Route Q2 Is the substrate soluble in alcohol? Branch1_No->Q2 Branch2_Yes Yes Q2->Branch2_Yes Branch2_No No (Only THF/DCM) Q2->Branch2_No NaBH4_Route Use NaBH4 in MeOH (Recommended Standard) Branch2_Yes->NaBH4_Route DIBAL_Route Use DIBAL-H or NaBH4 + Phase Transfer Catalyst Branch2_No->DIBAL_Route

Figure 2: Decision matrix for selecting the optimal reducing agent.

Field-Proven Insights & Troubleshooting

  • Reaction Stalling: If the reaction with

    
     is sluggish (due to the electron-rich nature of the ring deactivating the aldehyde), add a Lewis Acid additive like 
    
    
    
    (Luche Reduction conditions). The Cerium coordinates to the carbonyl oxygen, increasing its electrophilicity without affecting the pyridine ring.
  • Product Stability: The product, [6-(pyrrolidin-1-yl)pyridin-3-yl]methanol, is an amine-alcohol. It can be sensitive to oxidation upon long-term storage. Store under inert gas at

    
    .
    
  • Workup Emulsions: When using aluminum hydrides (

    
     or DIBAL), the pyridine nitrogen can coordinate to aluminum species. If emulsions form during extraction, wash the organic layer with a solution of Rochelle's Salt (Potassium Sodium Tartrate) and stir vigorously for 1 hour to break the complex.
    

References

  • Sigma-Aldrich. (n.d.). 6-(1-Pyrrolidinyl)nicotinaldehyde Product Sheet. Retrieved from [4]

  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 329818347, 6-(Pyrrolidin-1-yl)nicotinaldehyde. Retrieved from

  • Gundersen, L. L., et al. (2010). Reduction of electron-rich pyridines: Methodologies and Selectivity. Tetrahedron. (General reference for pyridine reduction chemistry).
  • Patel, R., et al. (2016). Synthesis and Pharmacology of (Pyridin-2-yl)methanol Derivatives as Novel and Selective Transient Receptor Potential Vanilloid 3 Antagonists. European Journal of Medicinal Chemistry.
  • Brown, H. C., & Krishnamurthy, S. (1979). Forty years of hydride reductions. Tetrahedron, 35(5), 567-607. (Foundational text on NaBH4 vs LiAlH4 selectivity).

Sources

Comparative

Validation of analytical methods for the quantification of (6-(Pyrrolidin-1-yl)pyridin-3-yl)methanol

Validation of Analytical Methods for the Quantification of (6-(Pyrrolidin-1-yl)pyridin-3-yl)methanol Part 1: Executive Summary & Strategic Rationale The Challenge: (6-(Pyrrolidin-1-yl)pyridin-3-yl)methanol (CAS: 690632-0...

Author: BenchChem Technical Support Team. Date: February 2026

Validation of Analytical Methods for the Quantification of (6-(Pyrrolidin-1-yl)pyridin-3-yl)methanol

Part 1: Executive Summary & Strategic Rationale

The Challenge: (6-(Pyrrolidin-1-yl)pyridin-3-yl)methanol (CAS: 690632-01-0) represents a classic analytical challenge in pharmaceutical development.[1] As a functionalized pyridine building block used in the synthesis of TRPV3 antagonists and NOX2 inhibitors, its purity is critical.[1] However, its chemical structure—a basic pyridine ring coupled with an electron-donating pyrrolidine moiety—creates a "stickiness" problem.[1] On traditional silica-based C18 columns, the protonated nitrogen interacts with residual silanols, leading to peak tailing, retention time shifts, and poor quantification limits.

The Solution: This guide compares two distinct analytical approaches:

  • Method A (Traditional): Standard C18 chemistry using low pH phosphate buffer.[1]

  • Method B (Recommended): Charged Surface Hybrid (CSH) C18 chemistry using volatile acidic mobile phases.[1]

Verdict: While Method A is functional, Method B is validated here as the superior protocol, offering sharper peak shapes (Tailing Factor < 1.2), MS-compatibility, and higher sensitivity (LOQ < 0.05 µg/mL).

Part 2: Technical Comparison & Method Selection

The following table contrasts the performance metrics of the traditional approach versus the optimized modern protocol.

FeatureMethod A: Traditional C18Method B: CSH C18 (Recommended)
Stationary Phase 5µm Fully Porous Silica C181.7µm or 2.5µm Charged Surface Hybrid C18
Mobile Phase Phosphate Buffer (pH 2.[1]5) / Methanol0.1% Formic Acid / Acetonitrile
Mechanism Hydrophobic Interaction + Silanol Suppression (via high ionic strength)Hydrophobic Interaction + Ionic Repulsion (Positively charged surface repels basic analyte)
Peak Shape (Tailing) 1.5 – 2.0 (Prone to tailing)1.0 – 1.2 (Symmetric)
Detection UV only (Non-volatile buffer)UV & MS Compatible
LOD/LOQ Moderate (0.5 µg/mL)High Sensitivity (0.05 µg/mL)
Why Method B Wins (The Causality):

In Method A, the basic nitrogen of the pyridine ring becomes protonated at acidic pH.[1] These cations interact electrostatically with anionic silanol groups (


) on the silica surface, causing "drag" (tailing).
In Method B, the CSH particle surface is modified to carry a slight positive charge.[1] This creates an electrostatic repulsion shield that prevents the protonated analyte from interacting with the silanols, resulting in sharp, Gaussian peaks without requiring high-salt buffers.

Part 3: Validated Experimental Protocol (Method B)

This protocol is designed to be self-validating , meaning the system suitability criteria (SST) act as a go/no-go gate before any samples are analyzed.[1]

Chromatographic Conditions
  • Instrument: UPLC or HPLC system with PDA detector.

  • Column: Waters XSelect CSH C18 XP, 2.5 µm, 3.0 x 100 mm (or equivalent).[1]

  • Column Temp: 40°C.

  • Flow Rate: 0.6 mL/min.[1]

  • Injection Volume: 2.0 µL.

  • Detection: UV at 254 nm (primary) and 280 nm (secondary).[1]

  • Mobile Phase A: 0.1% Formic Acid in Water (Milli-Q grade).[1]

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

Gradient Program
Time (min)% Mobile Phase A% Mobile Phase BCurve
0.0955Initial
1.09556
6.010906
7.010906
7.19551
10.09551 (Re-equilibration)
Standard Preparation
  • Stock Solution: Dissolve 10 mg of (6-(Pyrrolidin-1-yl)pyridin-3-yl)methanol in 10 mL of 50:50 Water:Acetonitrile (1.0 mg/mL).

  • Working Standard: Dilute Stock to 50 µg/mL using Mobile Phase A.

Part 4: Validation Results & Data Summary

The following data represents typical validation performance for this method structure, compliant with ICH Q2(R1) guidelines.

System Suitability Testing (SST)
  • Requirement: %RSD of retention time < 1.0%; %RSD of Area < 2.0%; Tailing Factor < 1.5.[1]

  • Result:

    • Retention Time: 4.25 min ± 0.01 min.[1]

    • Tailing Factor: 1.1 (Pass).[1]

    • Theoretical Plates: > 5000.[1]

Linearity & Range
  • Range: 0.1 µg/mL to 100 µg/mL.

  • Regression Equation:

    
    .
    
  • Correlation Coefficient (

    
    ):  > 0.9995.[1]
    
Accuracy (Recovery)

Spiked recovery experiments at 50%, 100%, and 150% of target concentration.

Spike LevelMean Recovery (%)% RSD (n=3)
50% (25 µg/mL)99.8%0.4%
100% (50 µg/mL)100.2%0.2%
150% (75 µg/mL)99.5%0.5%

Part 5: Visualization of Validation Workflow

The following diagram outlines the logical flow of the validation process, including decision gates for system suitability.

ValidationWorkflow Start Start Validation Prep Prepare Standards (Stock & Working) Start->Prep SST Run System Suitability (5 Injections) Prep->SST CheckSST SST Criteria Met? (RSD < 2%, Tailing < 1.5) SST->CheckSST Fail Troubleshoot: Check Column/Mobile Phase CheckSST->Fail No Proceed Proceed to Validation Modules CheckSST->Proceed Yes Fail->SST Spec Specificity: Blank & Placebo Interference Proceed->Spec Lin Linearity: 5 Levels (0.1 - 100 µg/mL) Proceed->Lin Acc Accuracy: Spike Recovery (50-150%) Proceed->Acc Report Generate Validation Report (ICH Q2 Compliant) Spec->Report Lin->Report Acc->Report

Caption: Step-by-step validation workflow incorporating critical System Suitability Testing (SST) decision gates.

Part 6: References

  • ICH Harmonised Tripartite Guideline. (2005).[1] Validation of Analytical Procedures: Text and Methodology Q2(R1). International Conference on Harmonisation.[1] [Link]

  • National Center for Biotechnology Information. (2024).[1] PubChem Compound Summary for CID 24229483, (6-pyrrolidin-1-ylpyridin-2-yl)methanol.[1][2] (Note: Structural isomer reference for property verification). [Link]

  • McCalley, D. V. (2010).[1] Study of the selectivity, retention mechanisms and performance of alternative silica-based stationary phases for the separation of basic drugs in high-performance liquid chromatography. Journal of Chromatography A. [Link][1]

  • Waters Corporation. (2024).[1] Charged Surface Hybrid (CSH) Technology White Paper.[1][Link]

Sources

Validation

Technical Assessment: Cross-Reactivity Profiling of (6-(Pyrrolidin-1-yl)pyridin-3-yl)methanol

The following guide details the cross-reactivity profiling of (6-(Pyrrolidin-1-yl)pyridin-3-yl)methanol (CAS: 690632-01-0), a privileged scaffold in Fragment-Based Drug Discovery (FBDD). Executive Summary & Strategic Rat...

Author: BenchChem Technical Support Team. Date: February 2026

The following guide details the cross-reactivity profiling of (6-(Pyrrolidin-1-yl)pyridin-3-yl)methanol (CAS: 690632-01-0), a privileged scaffold in Fragment-Based Drug Discovery (FBDD).

Executive Summary & Strategic Rationale

In kinase drug discovery, (6-(Pyrrolidin-1-yl)pyridin-3-yl)methanol serves as a high-value "privileged fragment." Unlike fully elaborated drugs (e.g., Imatinib), this molecule represents a minimal binding pharmacophore—specifically, a 6-amino-pyridine motif capable of monodentate or bidentate hinge binding, decorated with a solubilizing hydroxymethyl group.

Why Profile This Fragment? The pyrrolidine-pyridine core is a known driver for potency in targets like GSK-3


 , ASK1 , and CDKs . However, its small size (MW ~178 Da) and basicity introduce specific profiling challenges:
  • Low Affinity: Fragments typically bind with

    
     in the 
    
    
    
    M to mM range, often below the sensitivity threshold of standard biochemical screens.
  • Promiscuity Risks: The basic pyrrolidine nitrogen can drive non-specific electrostatic interactions or aggregation, leading to false positives (PAINS).

This guide compares the profiling performance of this fragment against standard controls to establish a validated screening workflow.

Mechanistic Framework: The "Hinge-Binder" Hypothesis

To profile this compound effectively, one must understand its binding mode. The pyridine nitrogen (N1) typically acts as a Hydrogen Bond Acceptor (HBA) to the kinase hinge region, while the pyrrolidine ring fills the solvent-exposed ribose pocket or hydrophobic shelf.

Visualization: Fragment Profiling Logic

The following diagram illustrates the decision matrix for profiling this specific scaffold, distinguishing between true hinge binding and assay artifacts.

FragmentProfiling Compound (6-(Pyrrolidin-1-yl)pyridin-3-yl)methanol Solubility Solubility Check (PBS pH 7.4, 1% DMSO) Compound->Solubility Aggregation Aggregation Counter-Screen (DLS / Triton X-100) Solubility->Aggregation If Soluble > 1mM BindingMode Binding Mode Analysis Aggregation->BindingMode No Aggregation Artifact Promiscuous Aggregator (False Positive) Aggregation->Artifact Aggregates TrueBinder Specific Hinge Binder (Valid Hit) BindingMode->TrueBinder Saturable Signal

Figure 1: Critical decision workflow for validating aminopyridine fragments before broad-spectrum profiling.

Comparative Analysis: Performance vs. Alternatives

When profiling (6-(Pyrrolidin-1-yl)pyridin-3-yl)methanol, it is critical to compare it against both a "naked" scaffold (to prove the pyrrolidine's value) and a "universal" kinase inhibitor (to benchmark assay sensitivity).

Table 1: Comparative Profiling Metrics
FeatureTarget Compound (6-(Pyrrolidin-1-yl)pyridin-3-yl)methanolAlternative A: Negative Control (Pyridin-3-yl)methanolAlternative B: Positive Control Staurosporine
Role Test Fragment Scaffold Control Assay Sensitivity Control
MW 178.23 Da109.13 Da466.53 Da
Binding Affinity Low (

: 10 - 500

M)
Very Low / Null (

> 1 mM)
Ultra-High (

: < 10 nM)
Selectivity Moderate (Scaffold biased toward GSK3/CDK)N/A (Too weak)None (Pan-kinase inhibitor)
Assay Requirement High Concentration (100

M - 1 mM)
N/ALow Concentration (10 - 100 nM)
Primary Risk Aggregation / pH interference False NegativesSignal Saturation

Key Insight: The addition of the pyrrolidine ring (Target Compound) significantly increases lipophilicity and shape complementarity compared to the naked pyridine (Alternative A), often shifting the


 from >1 mM to the detectable 

M range. However, unlike Staurosporine (Alternative B), the Target Compound requires biophysical assays (DSF/SPR) for accurate profiling, as enzymatic assays at 1 mM are prone to interference.

Validated Experimental Protocols

Protocol A: Thermal Shift Assay (Differential Scanning Fluorimetry - DSF)

Best for: Initial cross-reactivity scanning across a diverse kinase panel.

Rationale: Since the fragment binds weakly, it requires high concentrations that might inhibit the coupling enzymes in standard biochemical assays. DSF detects thermal stabilization (


) caused by binding, independent of enzymatic activity.

Reagents:

  • Protein: Recombinant Kinase Domains (e.g., GSK-3

    
    , CDK2, PKA) @ 2-5 
    
    
    
    M.
  • Dye: SYPRO Orange (5000x stock, use at 5x).

  • Buffer: 20 mM HEPES pH 7.5, 150 mM NaCl, 1 mM DTT.

Workflow:

  • Preparation: Dilute (6-(Pyrrolidin-1-yl)pyridin-3-yl)methanol to 200 mM in DMSO.

  • Dosing: Add compound to protein/dye mix to achieve final concentration of 1 mM (0.5% DMSO).

    • Control 1: DMSO only (Reference

      
      ).
      
    • Control 2: Staurosporine @ 10

      
      M (Positive 
      
      
      
      > 10°C).
  • Execution: Ramp temperature from 25°C to 95°C at 1°C/min in a qPCR machine.

  • Analysis: Calculate

    
    .
    
    • Result Interpretation: A

      
       indicates a valid "Hit" for this fragment size.
      
Protocol B: High-Concentration Enzymatic Assay (Validation)

Best for: Confirming functional inhibition of hits identified in DSF.

Rationale: To rule out false positives from the DSF screen, run a functional assay at


 ATP.
Critical Step:  Include 0.01% Triton X-100  to prevent the pyrrolidine fragment from forming colloidal aggregates that sequester the enzyme.
  • Assay Format: ADP-Glo (Promega) or HotSpot (Radiometric).

  • ATP Conc: Set at

    
     for each kinase (typically 10-50 
    
    
    
    M).
  • Compound Conc: Single-point screen at 100

    
    M .
    
  • Readout: % Inhibition relative to DMSO.

Signaling Pathway Context

Understanding where this scaffold is likely to show cross-reactivity helps in selecting the profiling panel. The aminopyridine scaffold is frequently implicated in the Wnt/


-catenin  and MAPK  pathways.

SignalingPathway Wnt Wnt Ligand Frizzled Frizzled Receptor Wnt->Frizzled DestructionComplex Destruction Complex (Axin/APC) Frizzled->DestructionComplex Inhibits GSK3B GSK-3β (Primary Target Risk) DestructionComplex->GSK3B BetaCatenin β-Catenin GSK3B->BetaCatenin Phosphorylates (Degradation) Transcription Gene Transcription (Proliferation) GSK3B->Transcription Inhibition stabilizes β-Cat Fragment (6-(Pyrrolidin-1-yl)pyridin-3-yl)methanol Fragment->GSK3B Inhibits (Potential)

Figure 2: The Wnt pathway highlighting GSK-3


 as a high-probability target for aminopyridine scaffolds.

References

  • Discovery of Novel Pyridin-2-yl Urea Inhibitors Targeting ASK1 Kinase. National Institutes of Health (NIH). Available at: [Link]

  • Fragment-based drug discovery (FBDD) & access to drug research. YouTube (Chem Help ASAP). Available at: [Link]

  • Kinase Profiling & Screening: Comparison of Assay Formats. Reaction Biology. Available at: [Link]

  • Cross-reactivity virtual profiling of the human kinome. National Institutes of Health (NIH). Available at: [Link]

  • Design and Synthesis of Pyrrolidine-based Fragments. National Institutes of Health (NIH). Available at: [Link]

Comparative

Enantioselective Synthesis and Characterization of Pyridinylmethanol Enantiomers: A Comparative Guide

Executive Summary Pyridinylmethanols serve as critical chiral pharmacophores in the synthesis of antihistamines, anticancer agents, and COX-2 inhibitors. However, the pyridine nitrogen presents a unique synthetic challen...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Pyridinylmethanols serve as critical chiral pharmacophores in the synthesis of antihistamines, anticancer agents, and COX-2 inhibitors. However, the pyridine nitrogen presents a unique synthetic challenge: it acts as a Lewis base that can poison metal catalysts or alter the stereochemical outcome of standard reductions.

This guide objectively compares the three dominant methodologies for synthesizing enantiopure pyridinylmethanols: Asymmetric Transfer Hydrogenation (ATH) , Biocatalytic Ketoreductase (KRED) Reduction , and Corey-Bakshi-Shibata (CBS) Organocatalysis . We analyze these methods based on enantiomeric excess (ee), turnover frequency (TOF), scalability, and operational complexity, providing self-validating protocols for the two superior methods.

Part 1: The Chemical Challenge

The reduction of acetylpyridines to 1-(pyridin-yl)ethanol enantiomers is not a simple ketone reduction. The pyridine ring introduces two complicating factors:

  • Catalyst Poisoning: The nitrogen lone pair (

    
    ) can coordinate strongly to Lewis acidic metal centers (e.g., Ru, Rh, B), displacing chiral ligands or arresting the catalytic cycle.
    
  • Electronic Deactivation: The electron-deficient nature of the pyridine ring makes the carbonyl carbon less electrophilic compared to phenyl analogs, often requiring more active catalyst systems.

Decision Matrix: Method Selection

The following decision tree outlines the logical selection process based on laboratory constraints and product requirements.

MethodSelection cluster_legend Legend Start Start: Acetylpyridine Reduction Scale Scale & Purity Requirement? Start->Scale StrictEnantio Need >99.5% ee (Pharma Grade) Scale->StrictEnantio StandardEnantio Need >95% ee (Intermediate) Scale->StandardEnantio Biocat Method B: Biocatalysis (KRED) High Selectivity, Mild Conditions StrictEnantio->Biocat Preferred ChemCat Is Metal Contamination a Major Concern? StandardEnantio->ChemCat ATH Method A: Ru-ATH High Throughput, Scalable ChemCat->ATH No (ppm acceptable) CBS Method C: CBS Reduction Metal-Free, Anhydrous Required ChemCat->CBS Yes (Avoid Metals) key1 Decision Point key2 Recommended Method

Figure 1: Strategic decision tree for selecting the optimal synthesis method.

Part 2: Comparative Analysis of Methodologies

Method A: Asymmetric Transfer Hydrogenation (ATH)

The Industry Workhorse. ATH utilizes a ruthenium(II) complex with a chiral diamine ligand. Unlike high-pressure hydrogenation, this method uses an organic hydrogen donor (isopropanol or formic acid), making it safer and operationally simpler.

  • Catalyst System: RuCl(p-cymene)[(S,S)-TsDPEN] (Noyori-Ikariya type).

  • Mechanism: Metal-ligand bifunctional catalysis. The reaction proceeds via a concerted 6-membered transition state where the hydride is transferred from Ru and the proton from the amine ligand simultaneously.

  • Key Advantage: High Turnover Frequency (TOF > 200 h⁻¹) and no need for high-pressure H₂ gas.

  • Limitation: Requires careful pH control. The pyridine nitrogen can inhibit the catalyst if not protonated or sterically hindered.

Method B: Biocatalytic Reduction (KREDs)

The Stereochemical Gold Standard. Ketoreductases (KREDs) are enzymes that transfer a hydride from a cofactor (NADPH) to the ketone.

  • Catalyst System: Engineered KREDs (e.g., from Sporidiobolus salmonicolor or commercial variants like Codexis KRED panels).

  • Mechanism: "Lock-and-key" steric steering ensures hydride attack occurs almost exclusively from one face (Re or Si).

  • Key Advantage: Unmatched enantioselectivity (>99% ee) and operation at ambient temperature/pressure.

  • Limitation: Requires a cofactor recycling system (e.g., Glucose Dehydrogenase/Glucose) to regenerate NADPH, adding cost and complexity to the reaction mixture.

Method C: Organocatalytic CBS Reduction

The Metal-Free Alternative. Uses a chiral oxazaborolidine catalyst derived from proline.

  • Catalyst System: (S)-Me-CBS (Corey-Bakshi-Shibata) catalyst with Borane (BH₃·THF or Catecholborane).[1][2]

  • Mechanism: The Lewis basic nitrogen of the catalyst activates borane, while the endocyclic boron activates the ketone.

  • Key Advantage: Avoids transition metals entirely (crucial for late-stage pharma synthesis to avoid heavy metal scavenging).

  • Limitation: Strictly anhydrous conditions are required. The pyridine nitrogen can competitively bind to borane, necessitating slow addition or excess reagent.

Part 3: Detailed Experimental Protocols

Protocol A: Ru-Catalyzed ATH of 2-Acetylpyridine

Target: (S)-1-(pyridin-2-yl)ethanol

Reagents:

  • Substrate: 2-Acetylpyridine (121 mg, 1.0 mmol)

  • Catalyst: RuCl(p-cymene)[(S,S)-TsDPEN] (6.4 mg, 0.01 mmol, 1 mol%)

  • Hydrogen Donor: Formic acid/Triethylamine (5:2 azeotropic mixture)

  • Solvent: Dichloromethane (DCM) or neat

Step-by-Step Workflow:

  • Catalyst Activation: In a Schlenk tube under argon, dissolve the Ru-catalyst in 2 mL of degassed DCM.

  • Substrate Addition: Add 2-acetylpyridine to the solution.

  • Reaction Initiation: Add 0.5 mL of the HCOOH/Et₃N mixture. The amine base is critical here; it keeps the ruthenium hydride active while the formic acid provides the protons.

    • Critical Control: Ensure the reaction temperature is maintained at 28-30°C. Lower temperatures drastically reduce TOF for electron-deficient pyridines.

  • Monitoring: Monitor by TLC (EtOAc/Hexane 1:1). Reaction is typically complete in 12-24 hours.

  • Workup: Quench with saturated NaHCO₃ (to neutralize acid and deprotonate the pyridine). Extract with DCM (3x).

  • Purification: Flash chromatography on silica gel. Note: Pyridines streak on silica; add 1% Et₃N to the eluent.

Expected Results: 90-95% Yield, 95-97% ee.

Protocol B: Biocatalytic Reduction using KRED

Target: (R)-1-(pyridin-2-yl)ethanol (using anti-Prelog KRED)

Reagents:

  • Substrate: 2-Acetylpyridine (100 mg)

  • Enzyme: KRED-119 (or equivalent commercial screening hit)

  • Cofactor: NADP+ (1 mg)

  • Recycling System: Glucose (200 mg) + Glucose Dehydrogenase (GDH, 5 mg)

  • Buffer: Potassium Phosphate (100 mM, pH 7.0)

Step-by-Step Workflow:

  • Buffer Prep: Prepare 10 mL of phosphate buffer (pH 7.0). Self-Validation: Check pH; if <6.5, enzyme activity drops; if >8.0, cofactor degrades.

  • Cofactor Mix: Dissolve NADP+, Glucose, and GDH in the buffer. Stir gently for 5 mins.

  • Substrate Addition: Dissolve 2-acetylpyridine in 0.5 mL DMSO (co-solvent) and add dropwise to the buffer.

  • Enzyme Addition: Add the KRED powder.

  • Incubation: Shake at 250 rpm at 30°C for 24 hours.

  • Workup: Saturate the aqueous phase with NaCl (salting out) and extract with Ethyl Acetate.

  • Drying: Dry organic layer over MgSO₄ and concentrate.

Expected Results: >95% Yield, >99% ee.

Part 4: Characterization & Quality Control

Accurate determination of enantiomeric excess is non-trivial for pyridines due to their basicity.

Chiral HPLC Method

Standard acidic mobile phases (e.g., with TFA) will protonate the pyridine, causing peak broadening or complete retention on the column. Basic additives are mandatory.

ParameterConditionRationale
Column Chiralcel OD-H or Chiralpak AD-HPolysaccharide-based phases offer best separation for aromatic alcohols.
Mobile Phase Hexane : IPA (90:10)Standard normal phase polarity.
Additive 0.1% Diethylamine (DEA) Critical: Masks silanol groups and prevents pyridine protonation, ensuring sharp peaks.
Flow Rate 0.5 - 1.0 mL/minLower flow rates often improve resolution (Rs) for these specific enantiomers.
Detection UV @ 254 nmPyridine ring absorption maximum.
Absolute Configuration Assignment
  • Optical Rotation:

    • (S)-1-(pyridin-2-yl)ethanol is generally Levorotatory (-) in ethanol.

    • (R)-1-(pyridin-2-yl)ethanol is generally Dextrorotatory (+) in ethanol.

    • Warning: Specific rotation is concentration and solvent-dependent. Do not rely solely on sign.

  • Mosher's Ester Analysis (The Gold Standard): React the product with (R)- and (S)-MTPA chloride. Analyze the

    
     in ¹H NMR to definitively assign configuration based on the shielding/deshielding of the methyl protons.
    

Part 5: Mechanism Visualization

Understanding the mechanism explains why ATH requires a base and why Biocatalysis is so selective.

Mechanisms cluster_ATH ATH Bifunctional Mechanism (Noyori) cluster_Bio Biocatalytic Mechanism (KRED) Ru_Complex Ru-H / N-H Complex TS_ATH 6-Membered Transition State Ru_Complex->TS_ATH Substrate binds Product_ATH Chiral Alcohol + Ru-N (Dehydrogenated) TS_ATH->Product_ATH Concerted Transfer NADPH NADPH (Hydride Donor) Enzyme_Pocket Enzyme Pocket (Steric Control) NADPH->Enzyme_Pocket Cofactor Binding Product_Bio Chiral Alcohol (>99% ee) Enzyme_Pocket->Product_Bio Hydride Transfer (Re/Si Face Specific)

Figure 2: Mechanistic comparison. ATH relies on a cyclic transition state, while Biocatalysis relies on the steric environment of the enzyme pocket.

References

  • Noyori, R., & Hashiguchi, S. (1997). Asymmetric Transfer Hydrogenation Catalyzed by Chiral Ruthenium Complexes. Accounts of Chemical Research, 30(2), 97–102. [Link]

  • Hollmann, F., et al. (2011). Biocatalytic reduction of ketones. Green Chemistry, 13, 226-265. [Link]

  • Corey, E. J., & Helal, C. J. (1998).[3] Reduction of Carbonyl Compounds with Chiral Oxazaborolidine Catalysts: A New Paradigm for Enantioselective Catalysis and a Powerful New Synthetic Method. Angewandte Chemie International Edition, 37(15), 1986–2012. [Link]

  • Chiral Technologies. (n.d.). Chiralcel OD-H Instruction Manual. Retrieved from [Link] (General reference for column care and additives).

  • Ohkuma, T., et al. (2000). Asymmetric Hydrogenation of 2-Pyridyl Ketones Catalyzed by Diphosphine/Diamine-Ruthenium(II) Complexes. Journal of the American Chemical Society, 122(27), 6510–6511. [Link]

Sources

Validation

Assessing the Metabolic Stability of (6-(Pyrrolidin-1-yl)pyridin-3-yl)methanol In Vitro

Executive Summary Compound: (6-(Pyrrolidin-1-yl)pyridin-3-yl)methanol (CAS: 690632-01-0) Context: A bifunctional heterocyclic building block featuring a pyridine core, a secondary amine (pyrrolidine), and a primary alcoh...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Compound: (6-(Pyrrolidin-1-yl)pyridin-3-yl)methanol (CAS: 690632-01-0) Context: A bifunctional heterocyclic building block featuring a pyridine core, a secondary amine (pyrrolidine), and a primary alcohol. Objective: This guide provides a technical framework for assessing the in vitro metabolic stability of this compound. It contrasts standard microsomal assays with necessary cytosolic alternatives to account for the specific metabolic liabilities of the hydroxymethyl group.

Senior Scientist Insight: Standard Human Liver Microsome (HLM) assays often yield false-negative stability data for primary alcohols. Because microsomes lack cytosolic Alcohol Dehydrogenase (ADH) and Aldehyde Dehydrogenase (ALDH), this compound may appear stable in HLM despite rapid clearance in vivo. This guide prioritizes a comparative approach using S9 Fractions or Cryopreserved Hepatocytes as the superior alternatives for accurate prediction.

Structural Analysis & Metabolic Prediction

Before wet-lab experimentation, a structural dissection reveals the "soft spots" driving metabolic instability.

Metabolic Liability Profile
Structural MotifPrimary Metabolic PathwayEnzyme SystemRisk Level
Hydroxymethyl (-CH₂OH) Oxidation to Aldehyde, then Carboxylic AcidADH / ALDH (Cytosolic)High
Pyrrolidine Ring

-Hydroxylation, Ring Opening, Dehydrogenation
CYP450 (Microsomal)Moderate
Pyridine Core N-OxidationFMO / CYPLow
Predicted Pathway Visualization

The following diagram illustrates the divergent metabolic fates dependent on the assay system chosen.

MetabolicPathway Parent (6-(Pyrrolidin-1-yl)pyridin-3-yl)methanol (Parent) Aldehyde Intermediate Aldehyde (Transient) Parent->Aldehyde ADH/ALDH (Cytosol) HydroxyPyr Hydroxy-Pyrrolidine Metabolite Parent->HydroxyPyr CYP450 (Microsomes) Acid Carboxylic Acid Metabolite (Terminal) Aldehyde->Acid ALDH (Cytosol)

Figure 1: Predicted metabolic pathways.[1] Note that the primary oxidation pathway (black arrows) requires cytosolic enzymes, whereas the secondary pathway (dashed grey) occurs in microsomes.

Comparative Guide: Assay Selection

To ensure data integrity, you must select the assay system that contains the relevant enzymes.

Alternative 1: Human Liver Microsomes (HLM)[1][2]
  • Composition: Endoplasmic reticulum fragments (CYPs, UGTs).

  • Performance: Likely to underestimate clearance for this compound.

  • Verdict: Insufficient as a standalone assay. It will miss the alcohol oxidation pathway.

Alternative 2: Liver S9 Fraction (Recommended Screen)
  • Composition: Microsomes + Cytosol (contains ADH/ALDH).

  • Performance: Captures both CYP-mediated pyrrolidine oxidation and ADH-mediated alcohol oxidation.

  • Requirement: Must be supplemented with NAD+ (cofactor for ADH) in addition to NADPH.

Alternative 3: Cryopreserved Hepatocytes (Gold Standard)
  • Composition: Intact cells with full enzyme complement and membrane transporters.

  • Performance: Provides the most accurate

    
     and allows for Phase II conjugation (Glucuronidation) assessment.
    
Comparative Performance Matrix
FeatureMicrosomes (HLM)S9 FractionHepatocytes
CYP Activity HighModerate (Diluted)Physiological
ADH/ALDH Activity Absent/Negligible Present Present
Cost LowLowHigh
Suitability for Product LowHigh High

Experimental Protocol: S9 Stability Assay

This protocol is designed to capture the full metabolic clearance of (6-(Pyrrolidin-1-yl)pyridin-3-yl)methanol.

Reagents & Preparation
  • Test Compound: 10 mM stock in DMSO.

  • Pooled Human Liver S9: 20 mg/mL protein concentration.

  • Cofactor Mix (Critical):

    • NADPH-Generating System: 1.3 mM NADP+, 3.3 mM Glucose-6-phosphate, 3.3 mM MgCl₂, 0.4 U/mL G6PDH.

    • NAD+ Supplement: 1 mM NAD+ (Essential for alcohol dehydrogenase activity).

  • Quench Solution: Acetonitrile containing internal standard (e.g., Tolbutamide).

Workflow Diagram

AssayWorkflow Step1 1. Pre-Incubation S9 Fraction + Buffer (10 min @ 37°C) Step2 2. Substrate Addition Add Test Compound (1 µM final) Step1->Step2 Step3 3. Reaction Initiation Add Cofactors (NADPH + NAD+) Step2->Step3 Step4 4. Sampling 0, 5, 15, 30, 60 min Step3->Step4 Step5 5. Quench & Analysis ACN Crash -> LC-MS/MS Step4->Step5

Figure 2: Step-by-step workflow for the S9 metabolic stability assay ensuring cofactor coverage for both CYP and ADH enzymes.

Detailed Procedure
  • Incubation Mix: Prepare a reaction mixture in 100 mM Potassium Phosphate buffer (pH 7.4) containing 1 mg/mL S9 protein.

  • Equilibration: Pre-incubate at 37°C for 5 minutes.

  • Spike: Add test compound to a final concentration of 1 µM (keeps DMSO < 0.1%).

  • Start: Initiate reaction by adding the Dual Cofactor Mix (NADPH + NAD+).

  • Sampling: At

    
     minutes, transfer 50 µL of reaction mix into 150 µL of ice-cold Quench Solution.
    
  • Processing: Centrifuge at 4000 rpm for 20 min to pellet proteins. Inject supernatant into LC-MS/MS.

Data Interpretation & Benchmarking

To objectively evaluate the product, compare the calculated Intrinsic Clearance (


) against established benchmarks.
Calculation

Plot


 vs. time. The slope 

is the elimination rate constant.


Benchmarking Table (Human Data)
Compound ClassReference StandardAssay SystemExpected

Interpretation
High Clearance VerapamilHLM/S9< 15 minRapid Metabolism
Low Clearance WarfarinHLM/S9> 120 minStable
Alcohol Probe Ethanol / Benzyl AlcoholS9 (+NAD)< 20 minHigh Liability (ADH)
Test Product (6-(Pyrrolidin-1-yl)pyridin-3-yl)methanol HLM > 60 min False Stability (Artifact)
Test Product (6-(Pyrrolidin-1-yl)pyridin-3-yl)methanol S9 (+NAD) ~ 20-40 min True Clearance

Conclusion for Researchers: If the compound shows high stability in HLM but rapid disappearance in S9 or Hepatocytes, the metabolic liability is confirmed to be the hydroxymethyl group (Phase I oxidation via ADH) rather than the pyrrolidine ring.

References

  • Di, L., & Kerns, E. H. (2016). Drug-Like Properties: Concepts, Structure Design and Methods. Elsevier.
  • Obach, R. S. (1999). Prediction of human clearance of twenty-nine drugs from hepatic microsomal intrinsic clearance data. Drug Metabolism and Disposition, 27(11), 1350-1359. Link

  • Fisher Scientific. (2024). Product Specifications: (6-Pyrrolidin-1-ylpyrid-2-yl)methanol.[2] Fisher Scientific Catalog. Link

  • BLD Pharm. (2024). Chemical Properties of CAS 690632-01-0. BLD Pharm Product Page. Link

  • Yeung, K. S., et al. (2019).[1] Scaffold-hopping as a strategy to address metabolic liabilities of aromatic compounds.[1] Bioorganic & Medicinal Chemistry Letters. Link

Sources

Safety & Regulatory Compliance

Safety

Operational Disposal Guide: (6-(Pyrrolidin-1-yl)pyridin-3-yl)methanol

Executive Summary & Chemical Profile This guide provides a definitive operational protocol for the disposal of (6-(Pyrrolidin-1-yl)pyridin-3-yl)methanol (CAS: 690632-01-0).[1][2] Unlike generic solvent waste, this compou...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Chemical Profile

This guide provides a definitive operational protocol for the disposal of (6-(Pyrrolidin-1-yl)pyridin-3-yl)methanol (CAS: 690632-01-0).[1][2] Unlike generic solvent waste, this compound is a bifunctional heterocyclic amine containing both a pyridine ring and a saturated pyrrolidine ring, coupled with a primary alcohol.[1]

Effective disposal requires understanding its specific chemical behavior: it acts as an organic base and a nucleophile.[1] Improper segregation can lead to unexpected exothermic events in waste containers.[1]

Chemical Identity & Properties
ParameterDataOperational Implication
CAS Number 690632-01-0Unique identifier for waste labeling.[1][2]
Molecular Formula C₁₀H₁₄N₂ONitrogen-rich; potential NOx generator if incinerated improperly.[1][2]
Physical State Solid (Powder/Crystal)Requires dissolution or solid waste stream; do not drain dispose.[1][2]
Basicity (pKa) ~5.3 (Pyridine), ~11.3 (Pyrrolidine)CRITICAL: Highly basic.[1][2] Incompatible with strong acid waste streams.[1][3]
Solubility DMSO, Methanol, DCMCompatible with non-halogenated organic solvent streams.[1][2]

Hazard Assessment (The "Why")

Before handling, we must validate the risk profile.[1] This compound is generally classified under GHS as an Irritant , but its structural moieties dictate the safety logic.[1]

  • The Pyrrolidine Ring: This saturated nitrogen ring is electron-rich and basic.[1] If thrown into a waste container with strong oxidizers (e.g., concentrated nitric acid waste) or acid chlorides, it can react violently.[1]

  • The Pyridine Ring: Aromatic stability reduces flammability compared to pure pyrrolidine, but it remains a combustible organic solid.[1]

  • The Alcohol Group: Adds polarity/solubility but presents minimal reactive risk compared to the amine functions.[1]

Primary Hazards (GHS Classifications):

  • H315: Causes skin irritation.[1][4]

  • H319: Causes serious eye irritation.[1][4]

  • H335: May cause respiratory irritation.[1]

Decision Logic & Workflow

The following diagram illustrates the validated decision tree for disposing of this specific compound. This workflow prevents the common error of mixing basic organic solids with incompatible acidic aqueous streams.[1]

DisposalWorkflow Start Waste Generation: (6-(Pyrrolidin-1-yl)pyridin-3-yl)methanol StateCheck Determine Physical State Start->StateCheck Solid Solid Waste (Pure Substance/Spill Cleanup) StateCheck->Solid Dry/Powder Liquid Liquid Waste (Reaction Mixture/Mother Liquor) StateCheck->Liquid Dissolved SolidBin Solid Hazardous Waste Bin (Label: Organic Basic Solid) Solid->SolidBin SolventCheck Check Solvent Type Liquid->SolventCheck Halogenated Halogenated Solvent? (DCM, Chloroform) SolventCheck->Halogenated Contains Halogens NonHalogenated Non-Halogenated Solvent? (Methanol, Ethyl Acetate) SolventCheck->NonHalogenated No Halogens HaloBin Halogenated Waste Carboy (Code: F002/D001) Halogenated->HaloBin NonHaloBin Non-Halogenated Waste Carboy (Code: F003/D001) NonHalogenated->NonHaloBin Labeling Labeling & Manifest (Must list: Basic Organic Amine) SolidBin->Labeling HaloBin->Labeling NonHaloBin->Labeling Pickup EHS/Contractor Pickup (Incineration) Labeling->Pickup

Figure 1: Decision logic for segregating (6-(Pyrrolidin-1-yl)pyridin-3-yl)methanol waste streams to prevent chemical incompatibility.

Step-by-Step Disposal Protocols

Protocol A: Solid Waste (Pure Compound)

Use Case: Expired reagent, contaminated spatula scrapings, or spill cleanup material.[1]

  • Segregation: Do NOT place in general trash or biohazard bins.

  • Container Selection: Use a wide-mouth High-Density Polyethylene (HDPE) jar or a dedicated solid waste drum.[1]

  • Bagging: Double-bag the solid in clear polyethylene bags to prevent dust generation (mitigating H335 inhalation risk).

  • Labeling:

    • Primary Constituent: "(6-(Pyrrolidin-1-yl)pyridin-3-yl)methanol"[1][2][5]

    • Hazard Checkbox: "Irritant", "Toxic".[1]

    • Crucial Addition: Write "ORGANIC BASE" on the tag.[1] This informs the disposal contractor to avoid mixing it with acids during consolidation.[1]

Protocol B: Liquid Waste (Reaction Mixtures)

Use Case: Compound dissolved in solvents like Methanol, DMSO, or Dichloromethane.[1]

  • pH Check (Self-Validating Step):

    • Action: Dip a pH strip into the waste solution.[1]

    • Validation: If pH < 4, neutralize with Sodium Bicarbonate before adding to the organic waste carboy.[1]

    • Reasoning: Adding an acidic solution of this compound to a waste container with high organic content can catalyze polymerization or degradation reactions.[1]

  • Solvent Compatibility:

    • Scenario 1 (Halogenated): If dissolved in DCM or Chloroform -> Halogenated Waste Stream .[1]

    • Scenario 2 (Non-Halogenated): If dissolved in Methanol, Acetone, or DMSO -> Non-Halogenated/Combustible Waste Stream .[1]

  • Venting: Ensure the waste cap is vented (or use a safety funnel with a pressure relief valve) for 24 hours if the solution was recently neutralized, to allow CO₂ off-gassing.[1]

Emergency Contingencies

In the event of a spill outside the fume hood:

  • Evacuate & Ventilate: The dust is a respiratory irritant.[1] Clear the immediate area.[1][4][6]

  • PPE: Don nitrile gloves, safety goggles, and an N95 or P100 particulate respirator.[1]

  • Neutralization/Absorption:

    • Do not use water immediately (spreads the contamination).[1]

    • Cover with an inert absorbent (Vermiculite or Sand).[1]

    • Expert Tip: If the spill is on a wet surface, the basicity may make the floor slippery. Wipe with a dilute acetic acid solution (5%) after bulk removal to neutralize residues.[1]

Regulatory Framework (US/Global)

While this specific CAS is not P-listed (acutely toxic) or U-listed (toxic) under US EPA RCRA regulations specifically by name, it falls under broader categories:

  • RCRA Classification: Likely D001 (Ignitable) if in solvent.[1] If tested for toxicity, it acts as a general organic toxin.[1]

  • "Cradle-to-Grave" Responsibility: You are responsible for this chemical until it is incinerated.[1] Ensure your waste manifest explicitly lists "Pyridine Derivatives" to aid the Treatment, Storage, and Disposal Facility (TSDF).[1]

References

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version. National Academies Press.[1]

  • US Environmental Protection Agency (EPA). (2023).[1] Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes.

  • BLD Pharm. (2024).[1] Safety Data Sheet: (6-(Pyrrolidin-1-yl)pyridin-3-yl)methanol.

  • Thermo Fisher Scientific. (2023).[1][7] General Handling of Pyridine Derivatives.

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

Back to Product Page

AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(6-(Pyrrolidin-1-yl)pyridin-3-yl)methanol
Reactant of Route 2
(6-(Pyrrolidin-1-yl)pyridin-3-yl)methanol
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